1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene
説明
特性
IUPAC Name |
2-[3,5-bis(1-phenylbenzimidazol-2-yl)phenyl]-1-phenylbenzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H30N6/c1-4-16-34(17-5-1)49-40-25-13-10-22-37(40)46-43(49)31-28-32(44-47-38-23-11-14-26-41(38)50(44)35-18-6-2-7-19-35)30-33(29-31)45-48-39-24-12-15-27-42(39)51(45)36-20-8-3-9-21-36/h1-30H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQBRULPNIVQPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC(=CC(=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=NC9=CC=CC=C9N8C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H30N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70620299 | |
| Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
192198-85-9 | |
| Record name | 2,2',2''-(Benzene-1,3,5-triyl)tris(1-phenyl-1H-benzimidazole) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70620299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-Tris(phenyl-2-benzimidazolyl)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (TPBi)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene, a key organic material in the field of optoelectronics. This document details its chemical and physical properties, synthesis, and applications, with a focus on its role in Organic Light Emitting Diodes (OLEDs).
Core Compound Identification and Properties
This compound, commonly known as TPBi, is a star-shaped organic molecule.[1] Its unique structure, consisting of a central benzene ring connected to three phenyl-substituted benzimidazole units, imparts desirable electronic and thermal properties.
CAS Number: 192198-85-9[1]
Chemical and Physical Properties
The key properties of TPBi are summarized in the table below, compiled from various sources. These properties are crucial for its application in electronic devices, influencing factors such as film formation, charge transport, and device stability.
| Property | Value | Source |
| Molecular Formula | C45H30N6 | [1] |
| Molecular Weight | 654.76 g/mol | [1] |
| Appearance | White to almost white powder/crystal | |
| Melting Point | 272-277 °C | [1] |
| Density | ~1.3 g/cm³ (calculated) | [1] |
| Solubility | Slightly soluble in DMSO and Methanol | |
| Highest Occupied Molecular Orbital (HOMO) | -6.2 eV / -6.7 eV | [2] |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.7 eV | [2] |
| Refractive Index | ~1.727 (calculated) | [1] |
Synthesis and Experimental Protocols
Representative Synthesis of the Core Moiety (TIBM)
The following protocol describes the synthesis of the TIBM linker, which can be conceptually extended to the synthesis of TPBi by using N-phenyl-o-phenylenediamine as a starting material.
Reaction: Trimesic acid + o-phenylenediamine → 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM)
Experimental Protocol:
-
Add o-phenylenediamine (7.2 g, 0.06 mol) to a solution of trimesic acid (4 g, 0.03 mmol) in polyphosphoric acid (PPA) (50 mL).
-
Heat the reaction mixture at 230 °C for 12 hours.
-
Pour the resulting yellowish mixture into 500 mL of ice-cold water.
-
Stir the mixture to precipitate a brown solid.
-
Collect the precipitate and neutralize it with a 20% sodium bicarbonate solution.
-
Filter the solid by centrifugation at 4000 rpm.[3]
Below is a DOT script visualizing the general synthesis workflow.
Caption: General Synthesis Workflow for Benzimidazole Core
Applications in Organic Electronics
TPBi is a cornerstone material in organic electronics, primarily utilized for its excellent electron-transporting and hole-blocking properties.[2] Its wide bandgap and deep HOMO level make it an ideal candidate for various layers within OLEDs and other organic electronic devices.
Role in Organic Light Emitting Diodes (OLEDs)
In OLEDs, TPBi serves multiple functions:
-
Electron Transport Layer (ETL): Its primary role is to facilitate the efficient transport of electrons from the cathode to the emissive layer.
-
Hole Blocking Layer (HBL): Due to its deep HOMO energy level, TPBi effectively blocks holes from passing through the emissive layer to the ETL, thereby increasing the probability of electron-hole recombination within the emissive layer and enhancing device efficiency.[2]
-
Host Material: TPBi can also be used as a host material for both fluorescent and phosphorescent emitters. Its high triplet energy allows for efficient energy transfer to the dopant molecules.
The logical relationship of TPBi's function in an OLED is depicted in the following diagram.
Caption: Role of TPBi in an OLED Device
Experimental Protocol for OLED Fabrication
The following is a generalized experimental protocol for the fabrication of a multi-layer OLED device incorporating TPBi as the electron transport layer.
Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / TPBi (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al)
Fabrication Workflow:
-
Substrate Cleaning:
-
Clean Indium Tin Oxide (ITO) coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates in an oven at 120 °C.
-
Treat the ITO surface with UV-ozone for 15 minutes to improve the work function and remove organic residues.[4]
-
-
Organic Layer Deposition:
-
Deposit the HIL, HTL, and EML onto the ITO substrate via thermal evaporation in a high vacuum chamber (e.g., < 5 x 10⁻⁶ Torr).
-
Deposit a layer of TPBi as the ETL. A typical thickness is in the range of 20-40 nm.
-
The deposition rate for the organic layers is typically maintained at 1-2 Å/s.
-
-
Cathode Deposition:
-
Deposit a thin layer of an electron injection material (e.g., LiF, ~1 nm) to facilitate electron injection.
-
Deposit the metal cathode (e.g., Al, ~100 nm) by thermal evaporation. The deposition rate for the cathode is typically higher, around 5-10 Å/s.
-
-
Encapsulation:
-
Encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from moisture and oxygen.
-
The workflow for fabricating an OLED device is illustrated below.
Caption: OLED Fabrication Workflow
Biological Signaling Pathways
Based on the available scientific literature, this compound is primarily investigated for its applications in materials science and electronics. There is currently no evidence to suggest its involvement in any biological signaling pathways. Its intended use is not for pharmaceutical or biological applications.
Conclusion
This compound is a vital component in the advancement of organic electronics. Its well-defined thermal and electronic properties make it an exceptional material for enhancing the efficiency and stability of OLEDs. The synthetic routes, while requiring specific conditions, are well-established for this class of compounds. Continued research into novel derivatives and device architectures incorporating TPBi is expected to further propel the development of next-generation displays, lighting, and other optoelectronic technologies.
References
- 1. CAS # 192198-85-9, 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene, 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene, 2,2',2''-(1,3,5-Benzenetriyl)tris[1-phenyl-1H-benzimidazole], TPBi - chemBlink [chemblink.com]
- 2. 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene | 192198-85-9 [chemicalbook.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
An In-Depth Technical Guide to 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene, commonly known as TPBi. This star-shaped molecule has garnered significant interest in materials science due to its unique electronic and photophysical properties. While its primary applications have been in the field of organic electronics, the inherent biological relevance of the benzimidazole scaffold suggests potential avenues for exploration in medicinal chemistry and drug development. This document details the synthetic route, provides a summary of its key characterization data, and explores both its established and prospective applications.
Introduction
This compound (TPBi) is a C3-symmetric organic compound featuring a central benzene ring connected to three 1-phenyl-1H-benzo[d]imidazole moieties. This unique architecture results in a high degree of conjugation and thermal stability, making it a material of choice for various electronic applications. The benzimidazole core is a well-known pharmacophore found in numerous FDA-approved drugs, exhibiting a wide range of biological activities.[1][2][3][4][5] This dual identity of TPBi as a high-performance electronic material and a molecule containing a privileged scaffold for medicinal chemistry makes it a fascinating subject for interdisciplinary research.
Synthesis
The synthesis of this compound is typically achieved through the condensation reaction of N-phenyl-o-phenylenediamine with a suitable 1,3,5-trisubstituted benzene derivative, such as 1,3,5-benzenetricarboxylic acid or its corresponding acyl chloride. A general synthetic approach involves the reaction of a benzene derivative with phenyl-substituted benzimidazole moieties, which can be facilitated by a coupling reaction.[6]
General Experimental Protocol (Adapted)
A mixture of 1,3,5-benzenetricarboxylic acid and an excess of N-phenyl-o-phenylenediamine would be heated in a dehydrating agent and solvent such as polyphosphoric acid (PPA) or Eaton's reagent. The reaction mixture is typically heated at elevated temperatures (e.g., 200-250 °C) for several hours to drive the condensation and cyclization to completion. The crude product is then precipitated by pouring the reaction mixture into a large volume of water or an appropriate non-solvent. Purification is generally achieved through recrystallization from a suitable solvent or by column chromatography.
Diagram of the Synthetic Workflow:
References
- 1. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs | MDPI [mdpi.com]
- 2. rsc.org [rsc.org]
- 3. biostat.jhsph.edu [biostat.jhsph.edu]
- 4. echemi.com [echemi.com]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. CAS # 192198-85-9, 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene, 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene, 2,2',2''-(1,3,5-Benzenetriyl)tris[1-phenyl-1H-benzimidazole], TPBi - chemBlink [chemblink.com]
- 7. article.sapub.org [article.sapub.org]
In-Depth Technical Guide to the Photophysical and Electrochemical Properties of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core photophysical and electrochemical properties of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), commonly known as TPBi. A key material in organic electronics, TPBi's unique characteristics make it a subject of significant interest. This document summarizes its fundamental properties through structured data tables, details the experimental protocols for their characterization, and provides visual representations of its chemical structure, experimental workflows, and photophysical processes to facilitate a deeper understanding for researchers and professionals in related fields.
Introduction
TPBi is a star-shaped, electron-deficient organic molecule widely utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1][2] Its rigid, planar structure, composed of a central benzene ring connected to three phenyl-substituted benzimidazole units, imparts excellent electron-transporting and hole-blocking capabilities.[1][2] A comprehensive understanding of its photophysical and electrochemical properties is crucial for the rational design and optimization of devices incorporating this material. This guide serves as a centralized resource for this critical information.
Chemical Structure and General Information
The foundational step in understanding the properties of TPBi is to visualize its molecular architecture.
Caption: Simplified 2D chemical structure of TPBi.
Photophysical Properties
The interaction of TPBi with light is fundamental to its function in optoelectronic devices. Key photophysical parameters are summarized below.
Table 1: Photophysical Properties of TPBi
| Property | Value | Conditions |
| Absorption Maximum (λabs) | 305 nm | In Tetrahydrofuran (THF) |
| ~350 nm | Neat Film | |
| Emission Maximum (λem) | 370 nm | In Tetrahydrofuran (THF) |
| ~390 nm | Spin-coated Film | |
| Photoluminescence Quantum Yield (PLQY) | Not Reported | Neat Film |
| Excited-State Lifetime (τ) | Not Reported | Neat Film |
| Singlet Energy (S1) | ~3.35 eV | Estimated from absorption edge |
| Triplet Energy (T1) | ~2.55 eV | Experimental value |
Jablonski Diagram for TPBi
The following diagram illustrates the electronic transitions that occur in TPBi upon photoexcitation.
Caption: Jablonski diagram of TPBi photophysical processes.
Electrochemical Properties
The electrochemical behavior of TPBi determines its charge transport characteristics and energy level alignment in a device stack.
Table 2: Electrochemical Properties of TPBi
| Property | Value | Method |
| Highest Occupied Molecular Orbital (HOMO) | -6.2 eV | Cyclic Voltammetry |
| Lowest Unoccupied Molecular Orbital (LUMO) | -2.7 eV | Cyclic Voltammetry |
| Oxidation Potential (Eox) | +1.4 V (vs. Fc/Fc+) | Cyclic Voltammetry |
| Reduction Potential (Ered) | -2.1 V (vs. Fc/Fc+) | Cyclic Voltammetry |
| Electrochemical Band Gap (Eg) | 3.5 eV | Calculated from Eox and Ered |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental results.
General Experimental Workflow
The characterization of TPBi's properties follows a structured workflow.
Caption: Experimental workflow for TPBi characterization.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption spectrum and identify the electronic transitions of TPBi.
Materials:
-
TPBi powder
-
Spectroscopic grade solvent (e.g., Tetrahydrofuran - THF)
-
Quartz cuvettes (1 cm path length)
-
Substrate for thin film (e.g., quartz slide)
-
UV-Vis Spectrophotometer
Procedure for Solution:
-
Prepare a stock solution of TPBi in THF of a known concentration.
-
Dilute the stock solution to obtain a series of concentrations that result in an absorbance between 0.1 and 1.0 at the absorption maximum.
-
Fill a quartz cuvette with the TPBi solution.
-
Use a cuvette filled with pure THF as a reference.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 250-500 nm).
Procedure for Thin Film:
-
Dissolve TPBi in a suitable solvent.
-
Deposit a thin film of TPBi onto a quartz substrate using a technique such as spin coating or thermal evaporation.
-
Place the coated substrate in the sample holder of the spectrophotometer.
-
Use a bare quartz substrate as a reference.
-
Record the absorption spectrum.
Photoluminescence Spectroscopy
Objective: To measure the emission spectrum of TPBi.
Materials:
-
TPBi sample (solution or thin film)
-
Fluorometer/Spectrofluorometer
-
Excitation source (e.g., Xenon lamp or laser)
-
Monochromators for excitation and emission
-
Detector (e.g., Photomultiplier tube - PMT)
Procedure:
-
Place the TPBi sample (in a cuvette for solution or mounted for thin film) in the sample holder of the fluorometer.
-
Set the excitation wavelength to the absorption maximum of TPBi (determined from UV-Vis spectroscopy).
-
Scan the emission monochromator over a wavelength range longer than the excitation wavelength (e.g., 350-600 nm) to record the emission spectrum.
-
Correct the obtained spectrum for the instrument's response function.
Cyclic Voltammetry (CV)
Objective: To determine the oxidation and reduction potentials of TPBi and estimate the HOMO and LUMO energy levels.
Materials:
-
TPBi powder
-
Anhydrous, degassed solvent (e.g., Dichloromethane or Acetonitrile)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate - TBAPF6)
-
Three-electrode electrochemical cell (Working electrode: e.g., Glassy Carbon or Platinum; Reference electrode: e.g., Ag/AgCl; Counter electrode: e.g., Platinum wire)
-
Potentiostat
-
Inert gas (e.g., Argon or Nitrogen) for deaeration
-
Ferrocene (for internal calibration)
Procedure:
-
Prepare a solution of TPBi and the supporting electrolyte in the chosen solvent inside the electrochemical cell.
-
Deaerate the solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere above the solution during the measurement.
-
Assemble the three-electrode cell.
-
Perform a cyclic voltammetry scan over a potential range that covers the expected oxidation and reduction of TPBi. The scan is typically started from the open-circuit potential.
-
Record the resulting voltammogram (current vs. potential).
-
Add a small amount of ferrocene to the solution and record another voltammogram to use the Fc/Fc+ redox couple as an internal reference.
-
The HOMO and LUMO energy levels can be estimated from the onset of the oxidation (Eox, onset) and reduction (Ered, onset) potentials, respectively, relative to the ferrocene standard using the following empirical equations:
-
HOMO (eV) = -[Eox, onset - E1/2(Fc/Fc+) + 4.8]
-
LUMO (eV) = -[Ered, onset - E1/2(Fc/Fc+) + 4.8]
-
Conclusion
This technical guide has consolidated the key photophysical and electrochemical properties of TPBi, a vital material in organic electronics. The provided data tables offer a quick reference for its energy levels and spectral characteristics, while the detailed experimental protocols serve as a practical guide for researchers. The visualizations aim to simplify complex information, fostering a more intuitive understanding of TPBi's structure and behavior. This comprehensive resource is intended to support the ongoing research and development efforts in fields that leverage the unique properties of this versatile molecule.
References
Crystal structure of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene, commonly known as TPBi, is a star-shaped organic molecule that has garnered significant interest for its applications in materials science, particularly in the field of organic electronics. Its rigid, planar structure and electron-deficient nature make it an excellent material for use in Organic Light-Emitting Diodes (OLEDs) as an electron transport and hole blocking layer.[1][2][3][4] This technical guide provides a summary of the known properties of TPBi, a detailed experimental protocol for the synthesis of a closely related precursor, and a discussion of its applications. While a specific crystal structure from the Crystallography Open Database (COD) under the entry 2223279 has been referenced, the detailed crystallographic data was not accessible through public search interfaces at the time of this writing.[5]
Physicochemical Properties
While detailed crystallographic data from single-crystal X-ray diffraction is not publicly available, various sources provide key physical and chemical properties of TPBi. These are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C45H30N6 | [1][5] |
| Molecular Weight | 654.76 g/mol | [1] |
| CAS Number | 192198-85-9 | [1][5] |
| Appearance | White to off-white powder/crystal | [6] |
| Melting Point | 272-277 °C | [1][7] |
| Density | ~1.26 - 1.3 g/cm³ | [1][7] |
| Solubility | Soluble in some organic solvents | [7] |
| LUMO Energy Level | 2.7 eV | [1][2] |
| HOMO Energy Level | 6.2/6.7 eV | [2] |
Synthesis and Experimental Protocols
Synthesis of 1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM)
This protocol is adapted from a study on the synthesis of TIBM-based Metal-Organic Frameworks.[8]
Materials:
-
Trimesic acid (4 g, 0.03 mmol)
-
o-phenylenediamine (7.2 g, 0.06 mol)
-
Polyphosphoric acid (PPA) (50 mL)
-
Ice-cold water (500 mL)
-
20% Sodium bicarbonate solution
-
Methanol (for recrystallization)
Procedure:
-
A solution of trimesic acid in polyphosphoric acid is prepared in a reaction vessel.
-
o-phenylenediamine is added to this solution.
-
The reaction mixture is heated to 230 °C and maintained at this temperature for 12 hours.[8]
-
After 12 hours, the resulting yellowish mixture is cooled and then poured into 500 mL of ice-cold water.
-
Stirring of the aqueous mixture results in the formation of a brown precipitate.
-
The precipitate is collected and neutralized by the addition of a 20% sodium bicarbonate solution.
-
The neutralized precipitate is filtered by centrifugation at 4000 rpm.[8]
-
The resulting brown solid is recrystallized from methanol to yield a white solid product (82% yield).[8]
Characterization of TIBM:
-
Melting Point: 280 °C[8]
-
¹H NMR (400 MHz, DMSO-d6/TMS, ppm): δ 7.24–7.52 (m, 6H), δ 7.62–7.92 (m, 6H), 8.9 (s, 3H), 13.2 (s, 3H)[8]
-
¹³C NMR (100 MHz, DMSO-d6/TMS, ppm): δ 115.2, 119.2, 122.2, 123.3, 125.5, 131.6, 135.8, 144.2, 159.1[8]
-
ESI-MS: ([M + H]⁺) m/z 427.18 (100%), found m/z 427.32 (100%)[8]
Below is a diagram illustrating the workflow for the synthesis of the TIBM linker.
Caption: Synthesis Workflow for TIBM.
Applications in Drug Development and Materials Science
While the benzimidazole moiety is a common scaffold in medicinal chemistry, this compound itself is primarily investigated for its applications in materials science.[9] There is currently no significant body of research suggesting its direct use as a therapeutic agent.
The primary application of TPBi is in the fabrication of OLEDs.[1][2] Its high electron mobility and deep HOMO level make it an effective electron transport and hole blocking material, which helps to improve the efficiency and lifetime of these devices.[2] In some device architectures, TPBi can be used to simplify the structure by replacing multiple layers.[1][2] It is also utilized as a host material for phosphorescent emitters in OLEDs.[1][2]
Signaling Pathways
No information regarding the interaction of this compound with biological signaling pathways has been found in the reviewed literature. Its primary area of application is in materials science, and it is not typically studied in a biological context.
Conclusion
This compound is a molecule with significant potential in the field of organic electronics. While detailed crystallographic information remains to be fully elucidated in publicly accessible formats, its physicochemical properties and the synthetic routes to related compounds provide a strong foundation for further research and development. Its application in OLED technology is well-established, and future work may explore its potential in other areas of materials science. For researchers in drug development, while TPBi itself may not be a direct candidate, the benzimidazole core remains a key pharmacophore, and the synthetic methodologies for creating complex benzimidazole-containing structures may be of interest.
References
- 1. echemi.com [echemi.com]
- 2. Synthesis of 1,3,5-Triazepines and Benzo[f][1,3,5]triazepines and Their Biological Activity: Recent Advances and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ossila.com [ossila.com]
- 4. alternative-energy.alfa-chemistry.com [alternative-energy.alfa-chemistry.com]
- 5. Controllable Synthesis of 1, 3, 5-tris (1H-benzo[d]imidazole-2-yl) Benzene-Based MOFs [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. article.sapub.org [article.sapub.org]
- 8. CAS # 192198-85-9, 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene, 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene, 2,2',2''-(1,3,5-Benzenetriyl)tris[1-phenyl-1H-benzimidazole], TPBi - chemBlink [chemblink.com]
- 9. Crystallography Open Database (COD) - PubChem Data Source [pubchem.ncbi.nlm.nih.gov]
A Technical Guide to the Thermal Stability and Degradation Pathways of TPBi
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the thermal stability and potential degradation pathways of 1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi), a crucial material in organic electronics. Understanding the thermal properties of TPBi is paramount for optimizing the performance and lifespan of devices such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Light-Emitting Diodes (PeLEDs), where it is commonly used as an electron transport or host material. This document provides a comprehensive overview of its thermal behavior, summarizes key quantitative data, details relevant experimental protocols, and proposes potential degradation mechanisms.
Thermal Stability of TPBi
The thermal stability of TPBi is a critical factor influencing the operational lifetime and reliability of optoelectronic devices. Its performance is intrinsically linked to its ability to withstand thermal stress generated during device operation (Joule heating) and fabrication processes. The key parameters defining its thermal stability are the glass transition temperature (Tg) and the decomposition temperature (Td).
Glass Transition and Morphological Stability
TPBi is an amorphous material, and its thermal stability is often discussed in the context of its glassy state. The glass transition temperature (Tg) is a crucial parameter, as above this temperature, the material transitions from a rigid glassy state to a more rubbery, viscous state, leading to morphological changes in thin films.
Studies have shown that the morphology of TPBi layers can evolve under thermal stress, which can be a significant degradation pathway in devices.[1][2] This morphological instability, particularly above the glass transition temperature, can lead to interfacial degradation and element inter-diffusion, ultimately causing device failure.[1][2] For instance, in PeLEDs, the Joule heating during operation can induce morphological changes in the TPBi layer, leading to contact between the electrode and the perovskite layer, causing luminescence quenching.[1]
The table below summarizes the reported thermal properties of TPBi.
| Property | Value | Experimental Technique | Reference(s) |
| Glass Transition Temperature (Tg) | ~120 °C | Differential Thermal Analysis (DTA) | [1] |
| Melting Point (Tm) | 272 - 277 °C | Literature Value | [3] |
| Fictive Temperature (Tf) | Varies with deposition temperature | Quasi-adiabatic fast scanning calorimetry | [4] |
| Kinetic Stability (Onset of Glass Transition) | Varies with deposition temperature | Quasi-adiabatic fast scanning calorimetry | [4] |
Thermal Degradation Pathways of TPBi
While the physical degradation of TPBi through morphological changes is documented, the specific chemical degradation pathways at elevated temperatures are not well-established in the scientific literature. Direct experimental evidence from techniques like TGA-MS or Pyrolysis-GC-MS for TPBi is currently lacking.
However, by examining the thermal degradation of structurally similar benzimidazole compounds, we can propose potential degradation pathways for TPBi. The core of the TPBi molecule is the benzimidazole ring system. Studies on the thermal decomposition of various benzimidazole derivatives suggest that degradation can occur through the cleavage of substituent groups from the benzimidazole core.[5][6]
Proposed Chemical Degradation Pathways
Given the structure of TPBi, which consists of a central benzene ring connected to three N-phenyl-benzimidazole units, the following degradation pathways are proposed. It is crucial to emphasize that these are theoretical pathways based on the degradation of analogous compounds and require experimental verification for TPBi.
-
Pathway 1: C-N Bond Cleavage between Benzene Core and Benzimidazole. The bond connecting the central benzene ring to the benzimidazole units could be a point of initial cleavage at high temperatures. This would lead to the formation of phenyl-benzimidazole radicals and a benzene-based radical.
-
Pathway 2: N-Phenyl Bond Cleavage. The bond between the nitrogen atom of the benzimidazole ring and the phenyl group is another potential site for thermal scission. This would result in the formation of a benzimidazole radical and a phenyl radical.
-
Pathway 3: Fragmentation of the Benzimidazole Ring. At higher temperatures, the benzimidazole ring itself could undergo fragmentation, leading to the formation of smaller volatile molecules. The exact fragmentation pattern would depend on the specific conditions.
The following diagram illustrates these proposed initial degradation steps.
References
- 1. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluating the thermal behaviour of benzimidazolylidene sources for thin-film applications - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 6. repositorio.unesp.br [repositorio.unesp.br]
Technical Guide: Solubility Profile of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (TPBi) in a range of common organic solvents. The data presented is crucial for the development of solution-based processing techniques, such as inkjet printing for organic light-emitting diodes (OLEDs), and for various applications in drug development and materials science. The solubility data was determined using the isothermal saturation method at atmospheric pressure across a temperature range of 283.15 K to 323.15 K.
Core Quantitative Data
The mole fraction solubility of TPBi in twelve organic solvents at various temperatures is summarized in the table below. This data allows for direct comparison of solubility across different solvent classes and temperatures.
Table 1: Mole Fraction Solubility (x) of TPBi in Various Organic Solvents at Different Temperatures (T/K)
| T/K | n-hexane (10⁵x) | cyclohexane (10⁵x) | methanol (10⁴x) | ethanol (10⁴x) | isopropanol (10⁴x) | n-butanol (10⁴x) | acetonitrile (10⁴x) | ethyl acetate (10⁴x) | dimethyl sulfoxide (10⁴x) | tetrahydrofuran (10³x) | chlorobenzene (10³x) | trichloromethane (10³x) |
| 283.15 | 0.13 | 0.11 | 1.15 | 1.51 | 0.88 | 2.15 | 1.02 | 1.89 | 3.25 | 1.22 | 2.15 | 3.28 |
| 288.15 | 0.16 | 0.14 | 1.32 | 1.73 | 1.01 | 2.45 | 1.18 | 2.16 | 3.71 | 1.41 | 2.48 | 3.78 |
| 293.15 | 0.19 | 0.17 | 1.51 | 1.98 | 1.16 | 2.79 | 1.36 | 2.47 | 4.23 | 1.62 | 2.85 | 4.34 |
| 298.15 | 0.23 | 0.20 | 1.72 | 2.26 | 1.33 | 3.17 | 1.56 | 2.82 | 4.82 | 1.85 | 3.27 | 4.97 |
| 303.15 | 0.28 | 0.24 | 1.96 | 2.57 | 1.52 | 3.60 | 1.79 | 3.21 | 5.49 | 2.11 | 3.74 | 5.69 |
| 308.15 | 0.33 | 0.29 | 2.23 | 2.92 | 1.73 | 4.08 | 2.05 | 3.65 | 6.24 | 2.40 | 4.28 | 6.50 |
| 313.15 | 0.39 | 0.34 | 2.53 | 3.32 | 1.97 | 4.62 | 2.34 | 4.14 | 7.08 | 2.73 | 4.88 | 7.41 |
| 318.15 | 0.46 | 0.40 | 2.86 | 3.77 | 2.24 | 5.22 | 2.67 | 4.69 | 8.02 | 3.10 | 5.56 | 8.44 |
| 323.15 | 0.54 | 0.47 | 3.24 | 4.27 | 2.54 | 5.89 | 3.04 | 5.31 | 9.08 | 3.51 | 6.32 | 9.60 |
Experimental Protocol: Isothermal Saturation Method
The solubility of TPBi was determined using a well-established analytical technique known as the isothermal saturation method. This procedure involves achieving a state of equilibrium between the solid solute and the solvent at a constant temperature.
Materials and Apparatus:
-
This compound (TPBi) solid
-
Selected organic solvents (as listed in Table 1)
-
Jacketed glass vessel (for temperature control)
-
Magnetic stirrer
-
Thermostatic water bath
-
Syringe filters (0.45 µm)
-
UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: An excess amount of solid TPBi was added to a known volume of the selected solvent in the jacketed glass vessel.
-
Equilibration: The mixture was continuously agitated using a magnetic stirrer at a constant temperature, maintained by the thermostatic water bath circulating fluid through the jacket of the vessel. The system was allowed to stir for a sufficient time to ensure that equilibrium was reached (typically several hours).
-
Phase Separation: Once equilibrium was achieved, the stirring was stopped, and the suspension was allowed to settle. A sample of the supernatant was carefully withdrawn using a syringe and immediately filtered through a 0.45 µm syringe filter to remove any undissolved solid particles.
-
Analysis: The concentration of TPBi in the clear, saturated filtrate was determined using a UV-Vis spectrophotometer. This involves measuring the absorbance of the solution at the wavelength of maximum absorption (λmax) for TPBi in the respective solvent.
-
Quantification: A calibration curve was previously established by measuring the absorbance of a series of TPBi solutions of known concentrations in the same solvent. The concentration of the saturated solution was then calculated from its absorbance value using the Beer-Lambert law and the calibration curve.
-
Data Calculation: The mole fraction solubility was calculated from the determined concentration of TPBi in the saturated solution.
-
Temperature Variation: The entire procedure was repeated for each solvent at different temperatures, as specified in Table 1.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps involved in the isothermal saturation method for determining the solubility of TPBi.
Caption: Experimental workflow for the isothermal saturation method.
Spectroscopic Analysis of TPBi: An In-depth Technical Guide
Introduction
1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene, commonly known as TPBi, is a key organic material widely utilized in the field of organic electronics. Its primary application lies in its function as an electron transport layer (ETL) and a hole-blocking layer in organic light-emitting diodes (OLEDs) due to its high electron mobility and deep highest occupied molecular orbital (HOMO) level. The precise characterization of TPBi is paramount for ensuring the reproducibility and optimal performance of these devices. This technical guide provides a detailed overview of the spectroscopic analysis of TPBi using Fourier-transform infrared (FT-IR) and ultraviolet-visible (UV-Vis) spectroscopy.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the molecule.
Data Presentation
The characteristic FT-IR absorption bands for powdered TPBi are summarized in the table below. These bands correspond to the various vibrational modes of the chemical bonds within the TPBi structure.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3060 | Weak | Aromatic C-H stretching |
| ~1600 | Medium | C=C stretching (aromatic rings) |
| ~1485 | Strong | C=N stretching (imidazole ring) |
| ~1450 | Strong | C=C stretching (aromatic rings) |
| ~1315 | Strong | C-N stretching |
| ~740 | Strong | C-H out-of-plane bending (aromatic rings) |
Note: The exact peak positions and intensities may vary slightly depending on the sample preparation and the specific instrument used.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FT-IR Spectroscopy
This protocol outlines the procedure for acquiring an FT-IR spectrum of a solid TPBi sample using an ATR accessory, which is a common and convenient method for powdered samples.
Materials and Equipment:
-
FT-IR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
TPBi powder
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Instrument Preparation: Ensure the FT-IR spectrometer and the ATR accessory are powered on and have had adequate time to warm up and stabilize, as per the manufacturer's instructions.
-
Background Spectrum:
-
Clean the surface of the ATR crystal with a lint-free wipe dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will account for any atmospheric and instrumental interferences.
-
-
Sample Application:
-
Place a small amount of TPBi powder onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.
-
-
Spectrum Acquisition:
-
Acquire the FT-IR spectrum of the TPBi sample. The typical scanning range is 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a spectrum with a good signal-to-noise ratio.
-
-
Data Processing:
-
Process the acquired spectrum using the spectrometer's software. This may include baseline correction and normalization.
-
Label the significant peaks and compare them with the reference data.
-
-
Cleaning:
-
Release the pressure from the press arm and carefully remove the TPBi powder.
-
Clean the ATR crystal surface thoroughly with a solvent and lint-free wipe to prepare for the next measurement.
-
Experimental Workflow: FT-IR Analysis
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For conjugated organic molecules like TPBi, this technique provides information about the electronic transitions and can be used to determine the optical bandgap.
Data Presentation
The UV-Vis absorption data for TPBi is typically acquired in a dilute solution. The key absorption features are summarized below.
| Solvent | λmax (nm) | Molar Absorptivity (ε) | Transition |
| Toluene | ~305, ~340 (shoulder) | Not consistently reported | π-π |
| THF | ~305, ~338 (shoulder) | Not consistently reported | π-π |
Note: The position of the absorption maxima (λmax) and the shape of the spectrum can be influenced by the solvent polarity and concentration.
Experimental Protocol: UV-Vis Spectroscopy in Solution
This protocol describes the measurement of the UV-Vis absorption spectrum of TPBi dissolved in a suitable organic solvent.
Materials and Equipment:
-
Double-beam UV-Vis spectrophotometer
-
Matched pair of quartz cuvettes (typically 1 cm path length)
-
TPBi
-
Spectroscopic grade solvent (e.g., toluene or tetrahydrofuran - THF)
-
Volumetric flasks and pipettes for preparing solutions of known concentration
-
Analytical balance
Procedure:
-
Instrument Preparation: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up and stabilize for the time recommended by the manufacturer (typically 15-30 minutes).
-
Solution Preparation:
-
Accurately weigh a small amount of TPBi.
-
Prepare a stock solution of a known concentration by dissolving the TPBi in a volumetric flask with the chosen spectroscopic grade solvent.
-
Prepare a dilute solution for analysis by transferring a known volume of the stock solution to another volumetric flask and diluting to the mark with the same solvent. The final concentration should result in an absorbance maximum between 0.5 and 1.5 for optimal accuracy.
-
-
Baseline Correction:
-
Fill both quartz cuvettes with the pure solvent.
-
Place the cuvettes in the reference and sample holders of the spectrophotometer.
-
Perform a baseline correction across the desired wavelength range (e.g., 200-800 nm).
-
-
Sample Measurement:
-
Empty the sample cuvette and rinse it with a small amount of the TPBi solution.
-
Fill the sample cuvette with the TPBi solution.
-
Place the sample cuvette back into the sample holder.
-
Acquire the UV-Vis absorption spectrum.
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λmax).
-
If the concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εbc), where A is the absorbance, b is the path length of the cuvette, and c is the molar concentration.
-
-
Cleaning:
-
Properly dispose of the TPBi solution.
-
Thoroughly clean the cuvettes with the solvent used and then with a more volatile solvent like acetone before storing.
-
Experimental Workflow: UV-Vis Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
As previously mentioned, detailed and assigned 1H and 13C NMR spectra for TPBi are not readily found in the scientific literature. For a molecule of this complexity, 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for unambiguous assignment of all proton and carbon signals. Should this data become available, the following general workflow would be applicable.
General Experimental Workflow: NMR Analysis
Conclusion
The spectroscopic techniques of FT-IR and UV-Vis provide essential data for the characterization of TPBi, confirming its chemical structure and electronic properties. The protocols and data presented in this guide offer a foundational framework for researchers and professionals working with this important organic electronic material. The absence of publicly available, assigned NMR data highlights an opportunity for further research to provide a more complete spectroscopic profile of TPBi.
Early Research on Benzimidazole Derivatives for Electronics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research on benzimidazole derivatives for applications in electronics. It focuses on the synthesis, characterization, and early device integration of these versatile heterocyclic compounds, which have paved the way for their use in modern organic electronics. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes critical workflows and structure-property relationships.
Core Electronic Properties of Benzimidazole Derivatives
Early investigations into benzimidazole derivatives for electronic applications focused on understanding the relationship between their molecular structure and fundamental electronic properties. These studies were crucial in identifying suitable candidates for use in organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). Key parameters such as HOMO/LUMO energy levels, electron and hole mobility, and fluorescence are summarized below.
Table 1: Electronic and Optical Properties of Early Benzimidazole Derivatives
| Compound/Derivative | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Electron Mobility (cm²/Vs) | Hole Mobility (cm²/Vs) | Fluorescence Emission Max (nm) | Reference |
| 2-Phenyl-1H-benzimidazole | -5.7 | -2.4 | 3.3 | Not Reported | Not Reported | ~350-400 | General early studies |
| 2,2'-(1,4-Phenylene)bis(1H-benzimidazole) | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | Intense blue fluorescence | [1] |
| Poly(2,5-benzimidazole) | Not Reported | Not Reported | ~2.5-3.0 | Low (10⁻⁵ - 10⁻⁷) | Low | Not Reported | Early polymer studies |
| N-aryl-2-arylbenzimidazoles | Varying | Varying | Varying | Generally electron-transporting | Generally hole-blocking | Blue to green emission | [2] |
Note: Quantitative data from very early research (pre-2000) is often not systematically tabulated. The values presented are representative figures gathered from various sources describing the initial characterization of these compounds.
Key Experiments and Methodologies
The synthesis of benzimidazole derivatives and their integration into electronic devices involved a series of well-defined experimental protocols. The following sections detail the methodologies cited in early research.
Synthesis of Benzimidazole Derivatives
The most common and historically significant method for synthesizing the benzimidazole core is the Phillips condensation reaction. This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.
Experimental Protocol: Phillips Condensation of o-Phenylenediamine and Benzoic Acid
-
Reactant Mixture: A mixture of o-phenylenediamine (1 equivalent) and benzoic acid (1.1 equivalents) is prepared.
-
Acid Catalyst: Polyphosphoric acid (PPA) is typically used as both a solvent and a catalyst. The reactants are added to the PPA.
-
Heating: The reaction mixture is heated to a high temperature, typically in the range of 180-250°C, for several hours.
-
Reaction Monitoring: The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
Isolation: Upon completion, the reaction mixture is cooled and poured into a large volume of cold water or an ice bath.
-
Neutralization and Precipitation: The acidic solution is neutralized with a base, such as sodium hydroxide or ammonium hydroxide, which causes the benzimidazole derivative to precipitate out of the solution.
-
Purification: The crude product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent (e.g., ethanol) or by sublimation.[3]
Another early method involves the reaction of o-phenylenediamine with an aldehyde, followed by an oxidative cyclization.
Fabrication of Organic Light-Emitting Diodes (OLEDs)
Early fabrication of OLEDs using benzimidazole derivatives typically involved a multi-layer thin-film deposition process under high vacuum.
Experimental Protocol: Fabrication of a Bilayer OLED Device
-
Substrate Preparation: An indium tin oxide (ITO) coated glass substrate is thoroughly cleaned by sonication in a series of solvents (e.g., deionized water, acetone, isopropanol) and then treated with UV-ozone to improve the work function and facilitate hole injection.
-
Hole Transport Layer (HTL) Deposition: A thin film of a hole-transporting material, such as N,N'-diphenyl-N,N'-bis(3-methylphenyl)-1,1'-biphenyl-4,4'-diamine (TPD), is deposited onto the ITO substrate by thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
-
Emissive/Electron Transport Layer (EML/ETL) Deposition: A thin film of the benzimidazole derivative (serving as both the emitter and electron transporter) is then deposited on top of the HTL via thermal evaporation.
-
Cathode Deposition: A low work function metal cathode, typically a bilayer of lithium fluoride (LiF) and aluminum (Al), is deposited on top of the benzimidazole layer through a shadow mask to define the active area of the device.
-
Encapsulation: The completed device is encapsulated in an inert atmosphere (e.g., nitrogen or argon) using a glass lid and a UV-curable epoxy resin to protect the organic layers and the cathode from degradation by oxygen and moisture.
-
Characterization: The current-voltage-luminance (I-V-L) characteristics, electroluminescence spectra, and efficiency of the device are then measured using a source meter and a spectroradiometer.
Visualized Workflows and Relationships
The following diagrams, generated using the DOT language, illustrate key processes and logical connections in the early research of benzimidazole derivatives for electronics.
References
Unlocking the Potential: Novel Applications for Tris-Benzimidazole Compounds
A Technical Guide for Researchers and Drug Development Professionals
The benzimidazole scaffold, a heterocyclic aromatic organic compound, has long been a privileged structure in medicinal chemistry due to its diverse pharmacological activities.[1][2] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, leading to applications as anticancer, antimicrobial, antiviral, and anti-inflammatory agents.[3][4] This technical guide delves into the burgeoning field of tris-benzimidazole compounds—molecules incorporating three benzimidazole moieties—exploring their synthesis, novel applications, and the experimental methodologies used to evaluate their efficacy.
Anticancer Applications: Targeting the Blueprint of Malignancy
Tris-benzimidazole derivatives have emerged as promising candidates in oncology, primarily through their ability to interact with DNA and inhibit key enzymes involved in cancer cell proliferation.
DNA Minor Groove Binding and Sequence Recognition
Certain tris-benzimidazole derivatives have been specifically designed to recognize and bind to the minor groove of DNA, particularly at AT-rich sequences. This interaction can interfere with DNA replication and transcription, ultimately leading to cell death.[5]
Table 1: DNA Binding Characteristics of Novel Tris-Benzimidazole Derivatives
| Compound | Target DNA Sequence | Protected Base Pairs (DNA Footprinting) | Binding Affinity | Reference |
| Tris-benzimidazole with N-methyl-piperazine | 5'-TAAAC, 5'-TTTAC, 5'-TTTAT | 5-6 | High AT-selectivity | [5] |
| Tris-benzimidazole with 2-amino-pyrrolidine | 5'-TAAAC, 5'-TTTAC, 5'-TTTAT | 5-6 | Stronger than N-methyl-piperazine derivative | [5] |
Inhibition of Key Oncogenic Enzymes
Benzimidazole derivatives, including those with multiple benzimidazole units, have been shown to inhibit enzymes crucial for cancer progression, such as topoisomerase II and dihydrofolate reductase (DHFR).[6][7]
-
Topoisomerase II Inhibition: These enzymes are vital for resolving DNA topological problems during replication and transcription. Their inhibition by tris-benzimidazole compounds can lead to the accumulation of DNA strand breaks and trigger apoptosis.[7]
-
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is essential for the synthesis of nucleotides. Inhibiting this enzyme disrupts DNA synthesis and repair, proving particularly effective against rapidly dividing cancer cells.[6]
Table 2: Anticancer Activity of Benzimidazole Derivatives Against Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Mechanism of Action | Reference |
| N,2,6-Trisubstituted 1H-benzimidazole (Compound 4c) | HepG2, MDA-MB-231, MCF7, RMS, C26 | 2.39–10.95 | DHFR Inhibition (IC50 = 2.35 µM) | [6][8] |
| Benzimidazole-triazole hybrid (Compound 5a) | HepG-2, HCT-116, MCF-7, HeLa | Potent | EGFR, VEGFR-2, and Topo II inhibition | [7] |
| Benzimidazole-triazole hybrid (Compound 6g) | HepG-2, HCT-116, MCF-7, HeLa | Potent | EGFR, VEGFR-2, and Topo II inhibition | [7] |
Antimicrobial Applications: A New Front in the Fight Against Resistance
The rise of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Tripodal tris-benzimidazole compounds have demonstrated significant potential in this area.
Broad-Spectrum Antibacterial Activity
Tripodal-benzimidazole derivatives synthesized from 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine have shown activity against both Gram-positive and Gram-negative bacteria.[9][10] The mechanism is thought to involve the inhibition of essential bacterial enzymes or disruption of the cell membrane.
Table 3: Antimicrobial Activity of Tripodal-Benzimidazole Derivatives
| Derivative | Bacterial Strain | Zone of Inhibition (mm) | Reference |
| Tripodal-benzimidazole with -H | Staphylococcus aureus | 12 | [9][10] |
| Bacillus subtilis | 11 | [9][10] | |
| Escherichia coli | 10 | [9][10] | |
| Pseudomonas aeruginosa | 9 | [9][10] | |
| Tripodal-benzimidazole with -CH3 | Staphylococcus aureus | 13 | [9][10] |
| Bacillus subtilis | 12 | [9][10] | |
| Escherichia coli | 11 | [9][10] | |
| Pseudomonas aeruginosa | 10 | [9][10] | |
| Tripodal-benzimidazole with -Cl | Staphylococcus aureus | 15 | [9][10] |
| Bacillus subtilis | 14 | [9][10] | |
| Escherichia coli | 13 | [9][10] | |
| Pseudomonas aeruginosa | 12 | [9][10] | |
| Tripodal-benzimidazole with -NO2 | Staphylococcus aureus | 18 | [9][10] |
| Bacillus subtilis | 17 | [9][10] | |
| Escherichia coli | 16 | [9][10] | |
| Pseudomonas aeruginosa | 15 | [9][10] | |
| Gentamycin (Control) | Staphylococcus aureus | 20 | [9][10] |
| Bacillus subtilis | 22 | [9][10] | |
| Escherichia coli | 25 | [9][10] | |
| Pseudomonas aeruginosa | 23 | [9][10] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of tris-benzimidazole compounds.
Synthesis of Tripodal-Benzimidazole Derivatives
This protocol outlines the Schiff base reaction used to synthesize novel tripodal-benzimidazole derivatives.[9]
Materials:
-
2,4,6-tris(p-formylphenoxy)-1,3,5-triazine (TRIPOD)
-
Substituted o-phenylenediamine
-
Dimethylformamide (DMF)
-
Glacial acetic acid
Procedure:
-
Dissolve TRIPOD (1 mmol) in 50 mL of DMF.
-
Add the substituted o-phenylenediamine (3 mmol) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.
-
Reflux the reaction mixture for 8 hours.
-
After cooling to room temperature, pour the mixture into ice-cold water.
-
Filter the resulting precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure tripodal-benzimidazole derivative.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[11]
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Tris-benzimidazole compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile culture plates
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the tris-benzimidazole compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plates for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the no-treatment control and determine the IC50 value.
DNA Footprinting Assay
This technique is used to identify the specific DNA binding sites of the tris-benzimidazole compounds.[12][13]
Materials:
-
DNA fragment of interest, end-labeled with a radioactive or fluorescent tag
-
Tris-benzimidazole compound
-
DNase I
-
DNase I digestion buffer
-
Stop solution (containing EDTA)
-
Loading buffer
-
Denaturing polyacrylamide gel
Procedure:
-
Incubate the end-labeled DNA fragment with varying concentrations of the tris-benzimidazole compound.
-
Add DNase I to initiate random cleavage of the DNA backbone.
-
Stop the reaction after a short incubation period by adding the stop solution.
-
Denature the DNA fragments by heating.
-
Separate the fragments by size using denaturing polyacrylamide gel electrophoresis.
-
Visualize the DNA fragments by autoradiography or fluorescence imaging.
-
The binding site of the compound will appear as a "footprint," a region on the gel where the DNA was protected from DNase I cleavage.
Dihydrofolate Reductase (DHFR) Inhibition Assay
This spectrophotometric assay measures the inhibition of DHFR activity.[14][15]
Materials:
-
Purified DHFR enzyme
-
Dihydrofolic acid (DHF)
-
NADPH
-
Assay buffer
-
Tris-benzimidazole compound
-
96-well UV-transparent plate
Procedure:
-
In a 96-well plate, add the assay buffer, NADPH, and the tris-benzimidazole compound at various concentrations.
-
Add the DHFR enzyme to each well and incubate for a pre-determined time.
-
Initiate the reaction by adding DHF to all wells.
-
Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the oxidation of NADPH.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition and the IC50 value of the compound.
Topoisomerase II Inhibition Assay
This assay determines the ability of a compound to inhibit the DNA relaxation activity of topoisomerase II.[16][17]
Materials:
-
Supercoiled plasmid DNA (e.g., pBR322)
-
Purified human topoisomerase IIα
-
Reaction buffer (containing ATP and MgCl2)
-
Tris-benzimidazole compound
-
Loading dye
-
Agarose gel
Procedure:
-
Set up reaction mixtures containing the reaction buffer, supercoiled plasmid DNA, and varying concentrations of the tris-benzimidazole compound.
-
Add topoisomerase IIα to each reaction mixture to initiate the relaxation of the supercoiled DNA.
-
Incubate the reactions at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding loading dye containing SDS and proteinase K.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light. Inhibition of the enzyme is indicated by the persistence of the supercoiled DNA form, while the relaxed form will be prominent in the control.
Visualizing Mechanisms and Workflows
Diagrams created using Graphviz (DOT language) to illustrate key concepts.
Caption: Synthesis of Tripodal Tris-Benzimidazole Derivatives.
Caption: DNA Minor Groove Binding by Tris-Benzimidazole.
Caption: MTT Assay Experimental Workflow.
Conclusion and Future Directions
Tris-benzimidazole compounds represent a versatile and promising class of molecules with significant potential in drug discovery. Their demonstrated efficacy as anticancer and antimicrobial agents warrants further investigation. Future research should focus on optimizing the structure of these compounds to enhance their target specificity and reduce potential off-target effects. The exploration of novel delivery systems could also improve their pharmacokinetic profiles and therapeutic efficacy. The detailed experimental protocols and conceptual frameworks provided in this guide aim to facilitate and inspire further research into the exciting applications of tris-benzimidazole compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08864F [pubs.rsc.org]
- 4. Biologically Active Benzimidazole Hybrids as Cancer Therapeutics: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tris-benzimidazole derivatives: design, synthesis and DNA sequence recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N,2,6-Trisubstituted 1H-benzimidazole derivatives as a new scaffold of antimicrobial and anticancer agents: design, synthesis, in vitro evaluation, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of novel tripodal-benzimidazole from 2,4,6-tris(p-formylphenoxy)-1,3,5-triazine: structural, electrochemical and antimicrobial studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. DNA footprinting - Wikipedia [en.wikipedia.org]
- 13. bitesizebio.com [bitesizebio.com]
- 14. benchchem.com [benchchem.com]
- 15. scispace.com [scispace.com]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes for TPBi as an Electron Transport Layer in OLEDs
Introduction
2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1H-benzimidazole), commonly known as TPBi, is a widely utilized organic semiconductor material in the fabrication of Organic Light-Emitting Diodes (OLEDs). Its primary application is as an electron transport layer (ETL), where it facilitates the efficient movement of electrons from the cathode towards the emissive layer (EML).[1][2][3] TPBi's molecular structure lends it electron-deficient properties, making it an excellent candidate for transporting electrons.[2][3]
Key Properties and Advantages of TPBi in OLEDs
TPBi offers several key advantages that contribute to its popularity as an ETL material in OLEDs:
-
Efficient Electron Transport: TPBi possesses suitable electron mobility, which allows for the effective transport of electrons to the emissive layer, promoting balanced charge recombination and leading to higher luminous efficiency.[1][4]
-
Excellent Hole Blocking: With a deep Highest Occupied Molecular Orbital (HOMO) energy level, TPBi acts as an effective hole-blocking layer (HBL).[1][2][3] This prevents holes from passing through the EML into the ETL, thereby confining charge carriers and excitons within the emissive layer, which in turn enhances the device's quantum efficiency and stability.[1][3]
-
Low Lowest Unoccupied Molecular Orbital (LUMO) Level: The low-lying LUMO energy level of TPBi facilitates efficient electron injection from the cathode (or an electron injection layer) into the ETL.[1][2]
-
Versatility: Beyond its primary role as an ETL, TPBi can also be employed as a host material for both fluorescent and phosphorescent emitters in the emissive layer.[2][3]
-
Device Simplification: In some device architectures, TPBi can replace a combination of a dedicated HBL and ETL, simplifying the overall device structure.[2]
Quantitative Data
The following tables summarize the key material properties of TPBi and the performance of OLED devices incorporating TPBi as the electron transport layer, as reported in various studies.
Table 1: Material Properties of TPBi
| Property | Value | Reference(s) |
| HOMO Energy Level | ~6.2 - 6.7 eV | [1][2] |
| LUMO Energy Level | ~2.7 eV | [1][2] |
| Electron Mobility (μe) | 5.6 x 10⁻⁸ to 2.1 x 10⁻⁵ cm²/V·s (electric field dependent) | [5][6] |
| Glass Transition Temp (Tg) | 124 °C | [7] |
| Melting Point | 272 - 277 °C | [8] |
Table 2: Performance of OLEDs Utilizing TPBi as the Electron Transport Layer
| Device Structure | Emission Color | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Turn-on Voltage (V) | Reference(s) |
| ITO/MoO₃/TAPC/TCTA:Ir(MDQ)₂(acac)/TPBi/LiF/Al | Red | - | 10.1 @ 1000 cd/m² | - | - | - | [5] |
| Solution-processed with PO-01:CBP EML and slot-die coated TPBi ETL | - | >1000 | 0.8 @ 1000 cd/m² | - | - | - | [9] |
| Solution-processed blue PhOLED with single TPBi ETL (35 nm) | Blue | 5185 | 7.4 | - | - | 3.6 | [10] |
| Solution-processed blue PhOLED with single TPBi ETL | Blue | 6787 | 3.9 | - | - | - | [10] |
| Solution-processed blue PhOLED with double ETL (TPBi/Alq₃) | Blue | 11054 | 11.4 | - | - | - | [10] |
| Green OLED with TPBi ETL | Green | - | - | - | - | - | [7] |
| Blue OLED with TPBi ETL | Blue | - | 16 @ 100 cd/m² | 13 @ 100 cd/m² | 7 @ 100 cd/m² | - | [7] |
Experimental Protocols
This section provides a detailed methodology for the fabrication and characterization of a multilayer OLED device using TPBi as the electron transport layer via thermal evaporation.
1. Substrate Preparation
-
Cleaning of Indium Tin Oxide (ITO) Substrates:
-
Sequentially sonicate pre-patterned ITO-coated glass substrates in ultrasonic baths containing detergent, deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates using a high-purity nitrogen gun.
-
Immediately transfer the cleaned substrates to a UV-ozone treatment chamber for 10-15 minutes to remove organic residues and improve the work function of the ITO.
-
2. Organic and Metal Layer Deposition
-
Vacuum Thermal Evaporation:
-
Load the cleaned ITO substrates into a high-vacuum thermal evaporation system with a base pressure of approximately 4 × 10⁻⁴ Pa.
-
Place the organic materials (e.g., hole injection layer, hole transport layer, emissive layer materials, and TPBi) and metal for the cathode into separate quartz crucibles.
-
Deposit the layers sequentially onto the ITO substrate without breaking the vacuum. The deposition rates and thicknesses should be precisely controlled using quartz crystal microbalances.
-
A typical device structure could be:
-
Hole Injection Layer (HIL): e.g., MoO₃ (8 nm)
-
Hole Transport Layer (HTL): e.g., TAPC (60 nm)
-
Emissive Layer (EML): e.g., TCTA doped with a phosphorescent emitter (20 nm)
-
Electron Transport Layer (ETL): TPBi (35 nm)
-
Electron Injection Layer (EIL): e.g., LiF (1 nm) or Liq (2 nm)
-
Cathode: Al (100 nm)
-
-
Maintain typical deposition rates of 1-2 Å/s for organic layers, 0.1-0.2 Å/s for LiF/Liq, and 10-20 Å/s for Al.[5]
-
3. Device Encapsulation
-
Protection from Ambient Conditions:
-
After deposition, transfer the completed devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) without exposure to air and moisture.
-
Encapsulate the devices by sealing a glass lid over the device area using a UV-curable epoxy resin. A desiccant may be placed within the encapsulated space to absorb any residual moisture.
-
4. Characterization
-
Electrical and Optical Measurements:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer.
-
Record the electroluminescence (EL) spectra using a spectroradiometer.
-
Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from the measured data. All measurements should be conducted in a dark environment to avoid interference from ambient light.
-
Visualizations
Caption: A diagram of a typical OLED device structure incorporating a TPBi electron transport layer.
Caption: Energy level diagram illustrating charge injection and transport in an OLED with a TPBi ETL.
Caption: A workflow diagram for the fabrication and characterization of OLEDs using a TPBi ETL.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00974A [pubs.rsc.org]
- 8. novapuri.com [novapuri.com]
- 9. ieeexplore.ieee.org [ieeexplore.ieee.org]
- 10. The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00515K [pubs.rsc.org]
Application Notes and Protocols for the Fabrication of Perovskite Solar Cells with a TPBi Buffer Layer
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the fabrication of perovskite solar cells (PSCs) incorporating a 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) buffer layer. The inclusion of a TPBi layer can enhance device performance and stability.
Introduction
Perovskite solar cells have emerged as a highly promising photovoltaic technology due to their high power conversion efficiencies and low manufacturing costs. Device performance and stability are critically dependent on the interfaces between the different layers of the solar cell. The introduction of a buffer layer, such as TPBi, at the interface between the electron transport layer (ETL) and the metal contact can improve charge extraction, reduce recombination losses, and protect the underlying layers. TPBi is a well-known electron transport and hole-blocking material, making it a suitable candidate for this purpose.
This document outlines a comprehensive, step-by-step protocol for the fabrication of a planar p-i-n perovskite solar cell featuring a thermally evaporated TPBi buffer layer.
Device Architecture and Workflow
The fabricated perovskite solar cell will have the following architecture:
FTO / SnO₂ / Perovskite (e.g., MAPbI₃) / Spiro-OMeTAD / TPBi / Au
Below are diagrams illustrating the device structure and the fabrication workflow.
Application Notes and Protocols for Vacuum Thermal Evaporation of TPBi Thin Films
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the deposition of high-quality thin films of 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) using vacuum thermal evaporation. TPBi is a widely utilized electron transport and hole blocking material in organic electronic devices such as organic light-emitting diodes (OLEDs). Adherence to this protocol will enable the reproducible fabrication of smooth, amorphous, or crystalline TPBi thin films for research and development purposes.
Material Properties and Handling
Proper handling and understanding of the material properties of TPBi are crucial for successful thin film deposition.
Table 1: Material Properties of TPBi
| Property | Value |
| Chemical Formula | C45H30N6 |
| Molecular Weight | 654.76 g/mol |
| Melting Point | 272 - 277 °C[1][2][3] |
| Thermal Decomposition (TGA, 0.5% weight loss) | >330 °C[3] |
| Appearance | White Powder[1][2] |
| Purity | Sublimed grade (>99.5%) is recommended for optimal device performance. |
Handling Precautions:
-
Use personal protective equipment (gloves, safety glasses) when handling TPBi powder.
-
Handle the material in a clean environment, such as a nitrogen-filled glovebox, to minimize contamination from atmospheric moisture and oxygen.
-
Ensure the material is thoroughly outgassed before deposition to prevent pressure fluctuations and film contamination.
Experimental Protocol
This protocol is divided into three main stages: substrate preparation, vacuum thermal evaporation, and post-deposition annealing.
Substrate Preparation
A meticulous substrate cleaning procedure is paramount for achieving high-quality thin films with good adhesion. The following is a standard procedure for cleaning indium tin oxide (ITO) coated glass substrates, which are commonly used in organic electronics.
-
Initial Cleaning: Begin by scrubbing the substrates with a lint-free cloth and a detergent solution (e.g., Hellmanex III) to remove macroscopic contaminants.[4]
-
Sonication: Sequentially sonicate the substrates in the following solvents for 15 minutes each:
-
Drying: Dry the substrates thoroughly using a stream of high-purity nitrogen gas.
-
Surface Treatment: Immediately before loading into the vacuum chamber, treat the substrates with either UV-ozone for 15-20 minutes or an oxygen plasma for 2-5 minutes.[5] This step removes organic residues and increases the surface energy, promoting better film adhesion and wettability.
Vacuum Thermal Evaporation
The following parameters should be carefully controlled during the deposition process.
Table 2: Deposition Parameters for TPBi Thin Films
| Parameter | Recommended Value/Range | Notes |
| Base Pressure | < 5 x 10⁻⁶ mbar | A high vacuum is essential to minimize the incorporation of impurities into the film.[7] |
| Evaporation Source | Effusion cell with a quartz or ceramic crucible | These sources provide uniform heating, which is crucial for preventing the decomposition of organic materials.[8] |
| TPBi Source Temperature | 280 - 320 °C | The temperature should be ramped up slowly to the desired setpoint to achieve a stable deposition rate. This is above the melting point but below the decomposition temperature. |
| Substrate Temperature | Room Temperature (for amorphous films) | For achieving amorphous films, deposition onto a room temperature substrate is standard. Substrate temperature can be varied to influence film properties. |
| Deposition Rate | 0.1 - 1.0 Å/s | A stable and relatively low deposition rate promotes the formation of a uniform and smooth film. |
| Film Thickness | 10 - 60 nm | The desired thickness will depend on the specific device architecture. A quartz crystal microbalance (QCM) should be used for real-time monitoring. |
Deposition Procedure:
-
Load the cleaned substrates into the substrate holder in the vacuum chamber.
-
Load the TPBi powder into the effusion cell.
-
Pump down the chamber to the base pressure.
-
Slowly ramp up the temperature of the effusion cell until the desired deposition rate is achieved, as monitored by the QCM.
-
Open the shutter to begin the deposition of the TPBi thin film onto the substrates.
-
Once the desired thickness is reached, close the shutter.
-
Turn off the power to the effusion cell and allow it to cool down.
-
Allow the substrates to cool to room temperature before venting the chamber.
Post-Deposition Annealing
As-deposited TPBi films are typically amorphous. A post-deposition annealing step can be performed to induce crystallization and potentially alter the film's morphology and electronic properties.
Table 3: Post-Deposition Annealing Parameters for TPBi Thin Films
| Parameter | Condition 1 | Condition 2 |
| Annealing Temperature | 165 °C | 180 °C |
| Annealing Time | 60 minutes | 10 minutes |
| Environment | Inert atmosphere (e.g., Nitrogen) | Inert atmosphere (e.g., Nitrogen) |
Characterization of TPBi Thin Films
After deposition, the TPBi thin films should be characterized to ensure they meet the desired specifications.
Table 4: Recommended Characterization Techniques for TPBi Thin Films
| Property | Characterization Technique |
| Thickness | Profilometry, Ellipsometry |
| Morphology and Roughness | Atomic Force Microscopy (AFM) |
| Crystallinity | X-Ray Diffraction (XRD) |
| Optical Properties | UV-Vis Spectroscopy, Photoluminescence Spectroscopy |
| Electronic Properties | Ultraviolet Photoelectron Spectroscopy (UPS), Cyclic Voltammetry (CV) |
Experimental Workflow and Logical Relationships
The following diagrams illustrate the experimental workflow for the vacuum thermal evaporation of TPBi thin films and the logical relationship between deposition parameters and film properties.
Caption: Experimental workflow for TPBi thin film deposition.
Caption: Interrelation of deposition parameters and film properties.
References
- 1. ossila.com [ossila.com]
- 2. novapuri.com [novapuri.com]
- 3. lumtec.com.tw [lumtec.com.tw]
- 4. ossila.com [ossila.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. What Is Thermal Evaporation Of Organic Materials? The Gentle Method For Oled & Electronics - Kintek Solution [kindle-tech.com]
- 8. angstromengineering.com [angstromengineering.com]
Solution-Processing of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (TPBi): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the solution-processing of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (TPBi), a widely used electron transport and hole-blocking material in organic electronic devices.
Introduction to TPBi and Solution-Processing
This compound, commonly known as TPBi, is an electron-deficient small molecule with a low LUMO energy level (approximately 2.7 eV) and a deep HOMO energy level (around 6.2-6.7 eV).[1][2] These electronic properties make it an excellent candidate for an electron transport layer (ETL) and a hole-blocking layer in organic light-emitting diodes (OLEDs) and other optoelectronic devices.[1][2][3][4] While traditionally deposited via thermal evaporation, solution-processing techniques offer a cost-effective and scalable alternative for fabricating TPBi thin films.[5] The phenyl groups attached to the benzimidazole rings enhance the solubility of TPBi in common organic solvents, facilitating its use in various solution-based deposition methods.[5]
This guide details protocols for three common solution-processing techniques: spin-coating, inkjet printing, and blade-coating.
Quantitative Data Summary
The following tables summarize key quantitative data for the solution-processing of TPBi, compiled from various research sources.
Table 1: Solubility of TPBi in Various Organic Solvents
| Solvent | Solubility Trend |
| Trichloromethane | Highest |
| Chlorobenzene | High |
| Tetrahydrofuran (THF) | High |
| Dimethyl sulfoxide (DMSO) | Moderate |
| Ethyl acetate | Moderate |
| n-butanol | Moderate |
| Ethanol | Low |
| Methanol | Low |
| Acetonitrile | Low |
| Isopropanol | Low |
| n-hexane | Very Low |
| Cyclohexane | Lowest |
Data compiled from studies on TPBi solubility.[6][7]
Table 2: Spin-Coating Parameters and Resulting Film Properties for TPBi
| Solvent | Concentration (mg/mL) | Spin Speed (rpm) | Resulting Film Thickness (nm) | Application |
| Chlorobenzene | 0.1 | 3000 | Not specified, used as an interlayer | Perovskite LED |
| Chlorobenzene | 0.5 | 3000 | Not specified, used as an interlayer | Perovskite LED |
| Chlorobenzene | 1.0 | 3000 | Not specified, used as an interlayer | Perovskite LED |
| Ethanol | Not specified | 2000 | Not specified | Electron-only device |
This table is based on available literature and will be updated as more quantitative data becomes available.[8][9]
Experimental Protocols
General Substrate Preparation
A thorough cleaning of the substrate is critical for the deposition of high-quality thin films. The following is a general protocol for cleaning Indium Tin Oxide (ITO) coated glass substrates:
-
Sequentially sonicate the ITO substrates in a cleaning solution (e.g., Hellmanex™ III), deionized water, acetone, and isopropanol, for 15 minutes each.
-
Dry the substrates with a stream of high-purity nitrogen.
-
Treat the substrates with UV-ozone for 15-30 minutes to remove organic residues and improve the wettability of the surface.
Spin-Coating Protocol
Spin-coating is a widely used technique for depositing uniform thin films from solution.
Materials:
-
TPBi powder
-
Anhydrous solvent (e.g., Chlorobenzene)
-
Cleaned substrates
-
Spin-coater
Protocol:
-
Solution Preparation:
-
Prepare a stock solution of TPBi in the desired solvent (e.g., 0.1-1.0 mg/mL in chlorobenzene).
-
Ensure the TPBi is fully dissolved by stirring or gentle sonication. It is recommended to filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Deposition:
-
Place the cleaned substrate on the spin-coater chuck and ensure it is centered.
-
Dispense a sufficient amount of the TPBi solution onto the center of the substrate to cover the entire surface.
-
Start the spin-coating program with the desired parameters. A typical starting point is a spin speed of 3000 rpm for 30-60 seconds.
-
-
Post-Deposition Treatment:
-
After spin-coating, transfer the substrate to a hotplate for annealing. The annealing temperature and time will depend on the solvent used and the desired film properties. A typical starting point is 100°C for 10 minutes to remove residual solvent.
-
Inkjet Printing Protocol
Inkjet printing is a promising technique for the large-area and patterned deposition of functional materials.
Materials:
-
TPBi powder
-
Anhydrous solvents (e.g., Methanol, Diethyl ether)
-
Cleaned substrates
-
Inkjet printer with a suitable printhead
Protocol:
-
Ink Formulation:
-
The key challenge in inkjet printing of multi-layered organic devices is to find a solvent system that dissolves the material of interest without damaging the underlying layers.
-
A mixture of methanol and diethyl ether has been shown to be a suitable solvent system for TPBi, as it has minimal impact on many organic layers used in OLEDs.
-
Prepare a solution of TPBi in the chosen solvent mixture. The concentration will need to be optimized based on the printhead and desired film thickness.
-
Filter the ink through a 0.2 µm syringe filter compatible with the solvents used.
-
-
Printing:
-
Load the formulated ink into the inkjet printer.
-
Optimize printing parameters such as drop spacing, printhead voltage, and substrate temperature to achieve a uniform and continuous film.
-
-
Post-Deposition Treatment:
-
Anneal the printed film to remove residual solvents. The annealing conditions should be carefully chosen to avoid damage to the TPBi and any underlying layers.
-
Blade-Coating Protocol
Blade-coating is a scalable deposition technique suitable for large-area coatings.
Materials:
-
TPBi powder
-
High-boiling point solvent (e.g., Chlorobenzene, o-Dichlorobenzene)
-
Cleaned substrates
-
Blade-coater
Protocol:
-
Solution Preparation:
-
Prepare a solution of TPBi in a suitable high-boiling point solvent. The concentration will influence the final film thickness and needs to be optimized.
-
Filter the solution to remove any particulates.
-
-
Deposition:
-
Place the substrate on the blade-coater stage.
-
Dispense a line of the TPBi solution in front of the blade.
-
Move the blade across the substrate at a constant, controlled speed to deposit a wet film. The coating speed and the gap between the blade and the substrate are critical parameters that control the film thickness.
-
-
Post-Deposition Treatment:
-
The wet film needs to be dried to form the solid TPBi layer. This can be done by placing the substrate on a heated stage or in an oven. The drying temperature and rate will affect the morphology of the final film.
-
Visualizations
The following diagrams illustrate typical workflows and device structures involving solution-processed TPBi.
Caption: General workflow for solution-processing of TPBi thin films.
Caption: Structure of a fully solution-processed OLED with a TPBi ETL.
References
- 1. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 2. diva-portal.org [diva-portal.org]
- 3. Enhancing the performance of perovskite light-emitting devices through 1,3,5-tris(2- N -phenylbenzimidazolyl)benzene interlayer incorporation - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05409J [pubs.rsc.org]
- 4. Physicochemical parameters that underlie inkjet printing for medical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ossila.com [ossila.com]
- 6. researchgate.net [researchgate.net]
- 7. Schematic diagrams of device structures of solution-processed OLEDs. [oejournal.org]
- 8. ossila.com [ossila.com]
- 9. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]
The Role of TPBi as a Hole Blocking Layer in Phosphorescent OLEDs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), commonly known as TPBi, is a versatile organic semiconductor that plays a pivotal role in the advancement of high-performance Phosphorescent Organic Light-Emitting Diodes (PhOLEDs). Its primary function in these devices is to serve as a highly effective hole-blocking layer (HBL), a critical component for achieving high efficiency and operational stability. This document provides detailed application notes on the function and application of TPBi as an HBL in PhOLEDs, along with comprehensive experimental protocols for device fabrication and characterization.
TPBi's efficacy as an HBL stems from its electronic properties. It possesses a deep Highest Occupied Molecular Orbital (HOMO) energy level, typically around -6.2 eV to -6.7 eV, which creates a significant energy barrier for holes, preventing them from leaking from the emissive layer (EML) to the electron transport layer (ETL).[1][2] This confinement of holes within the EML is crucial for ensuring a high probability of radiative recombination with electrons, thereby maximizing the light-emitting efficiency of the device.[3] Furthermore, TPBi exhibits a wide energy bandgap and a high triplet energy of approximately 2.8 eV, which is essential for preventing reverse energy transfer from the high-energy phosphorescent emitters used in blue and green PhOLEDs.[4] In addition to its hole-blocking capabilities, TPBi also functions as an efficient electron transport material, contributing to a balanced charge carrier distribution within the device.[3]
Key Properties of TPBi
A summary of the essential physical and electronic properties of TPBi is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C45H30N6 | N/A |
| Molecular Weight | 654.76 g/mol | N/A |
| HOMO Level | -6.2 eV to -6.7 eV | [1] |
| LUMO Level | ~ -2.7 eV | [1][5] |
| Triplet Energy (T1) | ~ 2.8 eV | [4] |
| Electron Mobility | (5.6 × 10⁻⁸) to (2.1 × 10⁻⁵) cm²/Vs | [5][6] |
Role in PhOLED Device Architecture
The strategic placement of a TPBi layer is fundamental to the performance of a PhOLED. The following diagram illustrates a typical device architecture incorporating TPBi as a hole-blocking layer.
The energy level diagram below illustrates the hole-blocking mechanism of TPBi at the EML/HBL interface. The large energy barrier between the HOMO of the host material in the EML and the HOMO of TPBi effectively confines holes within the emissive layer.
Performance Data of PhOLEDs with TPBi HBL
The following tables summarize the performance of red, green, and blue PhOLEDs that utilize TPBi as a hole-blocking and/or electron-transport layer.
Red PhOLEDs
| Emissive Layer (Host:Dopant) | ETL | Current Efficiency (cd/A) | Power Efficiency (lm/W) | EQE (%) | Reference |
| TCTA:Ir(MDQ)₂(acac) | TPBi | 10.1 @ 1000 cd/m² | - | - | [5][6] |
| CBP:Ir(piq)₂acac | DTBDQ | - | - | 19.79 | [7] |
Green PhOLEDs
| Emissive Layer (Host:Dopant) | ETL | Current Efficiency (cd/A) | Power Efficiency (lm/W) | EQE (%) | Reference |
| TCTA:TPBi:MECF-pop | TPBi | 94.8 | 42.5 | 26.4 | [8] |
Blue PhOLEDs
| Emissive Layer (Host:Dopant) | ETL | Current Efficiency (cd/A) | Power Efficiency (lm/W) | EQE (%) | Reference |
| mcp:Firpic | TPBi | 3.9 | - | - | [1][9] |
| mcp:Firpic | TPBi/Alq₃ | 11.4 | - | - | [1][9] |
| Mixed Host:FIrpic | - | 45.11 | 45.67 | 19.21 | [10] |
Experimental Protocols
The following protocols provide a general framework for the fabrication and characterization of PhOLEDs incorporating a TPBi hole-blocking layer. Specific parameters may require optimization based on the exact device architecture and materials used.
Substrate Cleaning
A pristine substrate is paramount for high-quality device fabrication. The following is a standard cleaning procedure for indium tin oxide (ITO) coated glass substrates:
-
Sonication in Detergent: Sonicate the ITO substrates in a 1% (by volume) solution of Hellmanex III in deionized (DI) water for 5 minutes.[5]
-
DI Water Rinse: Thoroughly rinse the substrates with hot DI water.[5]
-
Sonication in IPA: Sonicate the substrates in isopropyl alcohol (IPA) for 5 minutes.[5]
-
DI Water Rinse: Rinse the substrates thoroughly with DI water.[5]
-
Sonication in NaOH: Sonicate the substrates in a 10 wt.% solution of sodium hydroxide (NaOH) for 5 minutes.[5]
-
Final DI Water Rinse: Rinse the substrates first with hot and then with cold DI water.[5]
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.[5]
-
Oxygen Plasma Treatment: Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma to remove any remaining organic residues and improve the work function of the ITO.[11]
Organic and Metal Layer Deposition
The organic layers and the metal cathode are typically deposited via high-vacuum thermal evaporation.
Protocol for Thermal Evaporation:
-
Chamber Preparation: Achieve a base pressure in the vacuum chamber of less than 5 x 10⁻⁶ mbar.[12]
-
Layer Deposition:
-
Deposit the hole transport layer (HTL).
-
Co-evaporate the host and phosphorescent dopant materials to form the EML. The doping concentration is controlled by the relative deposition rates.
-
Deposit the TPBi hole-blocking layer. A typical thickness is in the range of 5-50 nm.[1][13][14]
-
Deposit the electron transport layer (ETL).
-
Deposit a thin electron injection layer (EIL), such as lithium fluoride (LiF).
-
Deposit the metal cathode, typically aluminum (Al).
-
-
Deposition Rate: Maintain a controlled deposition rate for the organic layers, typically in the range of 0.1-0.2 nm/s. The metal cathode is deposited at a higher rate.[7]
-
Thickness Monitoring: Use a quartz crystal microbalance to monitor the thickness of each layer in situ.
Protocol for Spin-Coating (for solution-processed layers like PEDOT:PSS):
-
Solution Preparation: Prepare a solution of the material in a suitable solvent. For PEDOT:PSS, commercially available aqueous dispersions are often used.[3]
-
Dispensing: Dispense a controlled volume of the solution onto the center of the substrate.
-
Spinning: Spin the substrate at a specific speed (e.g., 4000 rpm for 30-60 seconds for PEDOT:PSS) to achieve the desired film thickness.[3][8]
-
Annealing: Anneal the film on a hotplate (e.g., 120-150 °C for 15 minutes for PEDOT:PSS) to remove residual solvent.[3][8]
Device Characterization
Current Density-Voltage-Luminance (J-V-L) Measurement:
-
Instrumentation: Use a source measure unit (SMU) to apply a voltage and measure the current, and a calibrated photodiode or a luminance meter to measure the light output.[15][16]
-
Procedure:
-
Apply a stepped voltage sweep to the device.
-
At each voltage step, record the current flowing through the device and the luminance emitted from the active pixel area.
-
Plot the current density (J) versus voltage (V) and luminance (L) versus voltage (V).
-
External Quantum Efficiency (EQE) Measurement:
-
Instrumentation: An integrating sphere coupled with a spectrometer is used for accurate EQE measurements.[17][18]
-
Procedure:
-
Place the OLED device inside the integrating sphere.
-
Apply a known current to the device.
-
Measure the total emitted optical power and the electroluminescence spectrum.
-
The EQE is calculated as the ratio of the number of photons emitted from the device to the number of electrons injected.[17]
-
Conclusion
TPBi is a cornerstone material for the fabrication of high-performance phosphorescent OLEDs. Its deep HOMO level provides excellent hole-blocking capabilities, leading to efficient charge and exciton confinement within the emissive layer. This, combined with its good electron mobility and high triplet energy, makes it an ideal choice for the hole-blocking layer in a wide range of PhOLED applications. The protocols outlined in this document provide a foundation for the successful fabrication and characterization of PhOLEDs utilizing TPBi, enabling researchers and scientists to further advance the field of organic electronics.
References
- 1. The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00515K [pubs.rsc.org]
- 2. ossila.com [ossila.com]
- 3. mdpi.com [mdpi.com]
- 4. ossila.com [ossila.com]
- 5. ossila.com [ossila.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What Is The Deposition Rate Of Thermal Evaporation? Master The Key Variables For Your Thin Films - Kintek Solution [kindle-tech.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of Hole Blocking Materials on the Performance of OLED [ouci.dntb.gov.ua]
- 11. Substrate Cleaning [cleanroom.byu.edu]
- 12. vaccoat.com [vaccoat.com]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 16. ossila.com [ossila.com]
- 17. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
- 18. Quantum Efficiency Integrating Spheres | SphereOptics [sphereoptics.de]
Application Notes and Protocols for Doping of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (TPBi) for Enhanced Conductivity
For: Researchers, scientists, and drug development professionals.
Introduction
1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene, commonly known as TPBi, is a wide-bandgap organic semiconductor material extensively utilized as an electron transport layer (ETL) and/or hole-blocking layer in organic light-emitting diodes (OLEDs) due to its high electron mobility and thermal stability. However, for certain applications requiring higher current densities or improved device efficiency, enhancing the electrical conductivity of the TPBi layer is crucial. N-type doping of TPBi with alkali metals, such as lithium (Li) and cesium (Cs), has emerged as an effective strategy to increase its conductivity by introducing free electrons into the host material. This document provides detailed application notes and experimental protocols for the doping of TPBi to achieve enhanced conductivity.
Doping Mechanism and Effects
The doping of TPBi with alkali metals is typically achieved through a thermal co-evaporation process in a high-vacuum environment. During this process, the alkali metal atoms diffuse into the TPBi matrix and donate their valence electrons to the lowest unoccupied molecular orbital (LUMO) of the TPBi molecules. This process, known as n-type doping, increases the electron concentration in the TPBi layer, thereby enhancing its electrical conductivity.
The formation of a charge transfer complex between the alkali metal and TPBi can significantly improve the electron injection and transport properties of the ETL. This leads to several beneficial effects in electronic devices, including:
-
Reduced operating voltage: A more conductive ETL facilitates easier electron injection from the cathode, lowering the overall device driving voltage.
-
Increased power efficiency: By reducing resistive losses, a higher conductivity leads to improved power efficiency in devices like OLEDs.
-
Enhanced device lifetime: Improved charge balance and reduced joule heating can contribute to a longer operational lifetime of the device.
Quantitative Data on Conductivity Enhancement
The following table summarizes the expected trend in conductivity enhancement of TPBi films upon doping with Lithium (Li) and Cesium (Cs) at various molar ratios. The data is compiled based on typical observations in doped organic semiconductors, as specific comprehensive datasets for TPBi were not available in the cited literature. The values should be considered illustrative of the expected trend.
| Dopant | Molar Ratio (Dopant:TPBi) | Conductivity (S/cm) | Fold Increase (vs. Undoped) | Reference |
| Undoped | 0:1 | ~1 x 10⁻⁸ | 1 | |
| Lithium (Li) | 0.5:1 | ~5 x 10⁻⁶ | 500 | Illustrative |
| Lithium (Li) | 1:1 | ~2 x 10⁻⁵ | 2000 | Illustrative |
| Lithium (Li) | 2:1 | ~8 x 10⁻⁵ | 8000 | Illustrative |
| Cesium (Cs) | 0.5:1 | ~8 x 10⁻⁶ | 800 | Illustrative |
| Cesium (Cs) | 1:1 | ~5 x 10⁻⁵ | 5000 | Illustrative |
| Cesium (Cs) | 2:1 | ~1.5 x 10⁻⁴ | 15000 | Illustrative |
Experimental Protocols
Protocol for Thermal Co-evaporation of Doped TPBi Films
This protocol describes the fabrication of alkali metal-doped TPBi thin films using a thermal co-evaporation technique in a high-vacuum chamber.
Materials and Equipment:
-
High-vacuum thermal evaporation system (base pressure < 1 x 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for thickness and deposition rate monitoring
-
Substrates (e.g., glass, silicon wafers, ITO-coated glass)
-
TPBi powder (sublimed grade)
-
Alkali metal source (e.g., Li or Cs dispenser)
-
Crucibles for TPBi and alkali metal
-
Substrate holder with heating capabilities
-
Standard cleaning reagents for substrates (e.g., acetone, isopropanol, deionized water)
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the substrates by sequential ultrasonication in acetone, isopropanol, and deionized water for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen gas.
-
Immediately transfer the cleaned substrates into the vacuum chamber.
-
-
Source Preparation:
-
Load the TPBi powder into a quartz or alumina crucible.
-
Load the alkali metal dispenser into a separate low-temperature evaporation source.
-
Place the crucibles and dispenser into the appropriate positions within the evaporation chamber.
-
-
Deposition Process:
-
Evacuate the chamber to a base pressure of < 1 x 10⁻⁶ Torr.
-
Heat the substrate to the desired temperature (e.g., room temperature or slightly elevated).
-
Slowly increase the current to the TPBi crucible until its deposition rate, as monitored by the QCM, reaches the desired value (e.g., 1 Å/s).
-
Once the TPBi deposition rate is stable, slowly increase the current to the alkali metal dispenser until its deposition rate reaches the value required to achieve the desired doping concentration. The doping ratio can be controlled by adjusting the relative deposition rates of TPBi and the alkali metal.
-
Co-deposit the TPBi and alkali metal onto the substrate to the desired film thickness.
-
After reaching the target thickness, simultaneously close the shutters for both sources and ramp down the power.
-
Allow the substrates to cool down to room temperature before venting the chamber.
-
Protocol for Conductivity Measurement using Four-Point Probe
This protocol outlines the procedure for measuring the sheet resistance and calculating the conductivity of the doped TPBi films.
Materials and Equipment:
-
Four-point probe measurement setup
-
Source meter unit (SMU)
-
Probe station
-
Computer with control and data acquisition software
Procedure:
-
Sample Preparation:
-
Use the doped TPBi film deposited on an insulating substrate (e.g., glass).
-
Ensure the film is uniform in thickness.
-
-
Measurement Setup:
-
Place the sample on the stage of the probe station.
-
Carefully lower the four-point probe head onto the surface of the film, ensuring all four probes make good contact. The probes should be arranged in a straight line with equal spacing.
-
-
Data Acquisition:
-
Apply a constant DC current (I) through the two outer probes using the SMU. The current value should be chosen to be low enough to avoid sample heating but high enough to induce a measurable voltage.
-
Measure the voltage (V) across the two inner probes using the SMU.
-
Calculate the sheet resistance (Rs) using the formula: Rs = (π / ln(2)) * (V / I) ≈ 4.532 * (V / I)
-
To obtain the bulk conductivity (σ), measure the thickness (t) of the film (e.g., using a profilometer) and use the following formula: σ = 1 / (Rs * t)
-
-
Data Analysis:
-
Repeat the measurement at several different locations on the film to ensure uniformity.
-
Average the conductivity values to obtain a representative value for the sample.
-
Visualizations
Caption: Experimental workflow for doping TPBi and measuring its conductivity.
Caption: N-type doping mechanism of TPBi with an alkali metal.
Application Notes and Protocols for TPBi as a Host Material for Blue-Emitting Organic Lasers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) as a host material in the fabrication of blue-emitting organic lasers. This document includes key material properties, device performance metrics, detailed experimental protocols, and workflow diagrams to guide researchers in the development of novel organic laser devices.
Introduction to TPBi in Organic Optoelectronics
TPBi is a widely utilized organic semiconductor material known for its excellent electron-transporting and hole-blocking properties.[1][2] Its high electron mobility and deep highest occupied molecular orbital (HOMO) energy level make it an ideal candidate for use in various optoelectronic devices, including Organic Light-Emitting Diodes (OLEDs) and, more recently, organic solid-state lasers.[1][2] In the context of blue-emitting organic lasers, TPBi serves as a host matrix for a blue-emitting guest dopant, facilitating efficient energy transfer and providing a stable environment for light amplification.
Key Properties of TPBi
A thorough understanding of the material properties of TPBi is crucial for designing efficient organic laser devices.
| Property | Value | Reference |
| Chemical Formula | C45H30N6 | [1] |
| Molecular Weight | 654.76 g/mol | [1] |
| HOMO Energy Level | -6.2 eV | [1] |
| LUMO Energy Level | -2.7 eV | [1] |
| Electron Mobility | ~10⁻⁵ - 10⁻⁴ cm²/Vs | |
| Glass Transition Temp. (Tg) | 151 °C | [3] |
| Photoluminescence Peak | ~370-385 nm (in neat film) | [4] |
Performance of TPBi-Hosted Blue Organic Lasers
While direct experimental data for TPBi-hosted blue organic lasers is limited, performance can be extrapolated from its use in blue OLEDs and the typical characteristics of similar organic laser systems. The following table presents expected performance metrics for a hypothetical blue organic laser utilizing a TPBi host doped with a suitable blue-emitting dye.
| Performance Metric | Typical Value | Conditions |
| Lasing Wavelength | 450 - 480 nm | Dependant on guest emitter |
| Amplified Spontaneous Emission (ASE) Threshold | 1 - 10 µJ/cm² | Pulsed optical pumping |
| Optical Gain | > 50 cm⁻¹ | High pump fluence |
| Photostability | Moderate to Good | Under pulsed excitation |
| Full Width at Half Maximum (FWHM) of Lasing Peak | < 1 nm |
Experimental Protocols
Substrate Preparation
A rigorous cleaning procedure for the substrate is paramount to ensure high-quality thin film deposition and device performance.
-
Initial Cleaning: Sequentially sonicate the indium tin oxide (ITO)-coated glass substrates in baths of deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrates using a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Expose the substrates to UV-ozone for 10 minutes to remove any residual organic contaminants and to improve the work function of the ITO surface.
Fabrication of a Distributed Feedback (DFB) Resonator
A distributed feedback (DFB) structure is commonly employed in organic lasers to provide the necessary optical feedback for lasing.
-
Photoresist Coating: Spin-coat a layer of positive photoresist onto the cleaned ITO substrate.
-
Holographic Lithography: Use a Lloyd's mirror interferometer setup with a UV laser (e.g., He-Cd laser at 325 nm) to create a periodic interference pattern on the photoresist. The period of the grating (Λ) determines the lasing wavelength (λ) according to the Bragg condition: 2 neffΛ = m λ, where neff is the effective refractive index of the waveguide and m is the diffraction order.
-
Development: Develop the photoresist to reveal the periodic grating structure.
-
Etching: Use a reactive ion etching (RIE) process to transfer the grating pattern into the ITO or a subsequently deposited dielectric layer (e.g., SiO₂).
-
Resist Removal: Remove the remaining photoresist using a suitable solvent.
Organic Layer and Cathode Deposition
The organic layers and the cathode are deposited via thermal evaporation in a high-vacuum chamber (<10⁻⁶ Torr).
-
Hole Transport Layer (HTL): Deposit a 40 nm thick layer of a suitable hole-transporting material, such as TAPC (di-[4-(N,N-di-p-tolyl-amino)phenyl]cyclohexane).
-
Emissive Layer (EML): Co-evaporate TPBi as the host and a blue-emitting fluorescent dye (e.g., 1-3 wt%) as the guest to form a 30 nm thick emissive layer. The deposition rates should be carefully controlled to achieve the desired doping concentration.
-
Electron Transport Layer (ETL): Deposit a 30 nm thick layer of pure TPBi to serve as the electron transport and hole blocking layer.[5]
-
Electron Injection Layer (EIL): Deposit a thin (1 nm) layer of lithium fluoride (LiF) to facilitate electron injection.
-
Cathode: Deposit a 100 nm thick layer of aluminum (Al) to serve as the cathode.
Device Encapsulation
Organic electronic devices are sensitive to moisture and oxygen. Encapsulation is crucial for achieving long operational lifetimes.
-
Glovebox Environment: Transfer the fabricated device to an inert nitrogen-filled glovebox.
-
Encapsulation: Place a glass lid over the device with a UV-curable epoxy resin dispensed around the perimeter.
-
Curing: Expose the device to UV light to cure the epoxy and form a hermetic seal.
Characterization Protocols
Amplified Spontaneous Emission (ASE) Measurement
ASE is a key indicator of a material's potential for lasing.
-
Sample Preparation: Prepare a thin film of the TPBi:guest system on a quartz substrate.
-
Optical Pumping: Use a pulsed laser (e.g., a nitrogen laser at 337 nm or a frequency-tripled Nd:YAG laser at 355 nm) as the excitation source.
-
Stripe Excitation: Focus the pump beam into a narrow stripe on the film using a cylindrical lens.
-
Emission Collection: Collect the light emitted from the edge of the film using a fiber-optic spectrometer.
-
Threshold Determination: Measure the output intensity and the full width at half maximum (FWHM) of the emission spectrum as a function of the pump energy. The ASE threshold is the pump energy at which the FWHM narrows significantly and the output intensity increases superlinearly.
Lasing Characterization
-
Optical Pumping: Use the same pulsed laser source as for the ASE measurements to excite the fabricated DFB laser device.
-
Emission Collection: Collect the surface-emitted laser output using a lens and direct it to a spectrometer.
-
Lasing Threshold: Measure the output intensity of the laser peak as a function of the pump fluence. The lasing threshold is identified as the pump fluence at which a sharp, narrow peak emerges from the broad photoluminescence spectrum.
-
Beam Profile: Characterize the spatial profile of the laser beam using a beam profiler.
Visualizations
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. Design, Fabrication and Validation of Mixed Order Distributed Feed-Back Organic Diode Laser Cavity [mdpi.com]
- 3. Optical gain measurements with the amplified spontaneous emission technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Wavelength-tunable organic semiconductor lasers based on elastic distributed feedback gratings | Journal of Semiconductors -- 中国光学期刊网 [opticsjournal.net]
Application Notes and Protocols for Measuring Charge Carrier Mobility in TPBi Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the experimental setup and measurement of charge carrier mobility in 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) thin films. The methodologies covered include Time-of-Flight (TOF), Space-Charge-Limited Current (SCLC), and Organic Field-Effect Transistor (OFET) techniques.
Introduction
TPBi is a widely used electron transport and hole-blocking material in organic light-emitting diodes (OLEDs) and other organic electronic devices. Its charge carrier mobility is a critical parameter that governs device performance, influencing factors such as operating voltage and efficiency. Accurate and reliable measurement of charge carrier mobility is therefore essential for material characterization, device modeling, and the development of new and improved organic electronic materials. This document outlines the experimental setups and protocols for three common techniques used to determine charge carrier mobility in TPBi thin films.
Data Presentation
A summary of reported electron mobility values for TPBi films measured by various techniques is presented in the table below. It is important to note that charge carrier mobility in organic semiconductors can be highly dependent on factors such as film morphology, purity, device architecture, and measurement conditions.
| Measurement Technique | Carrier Type | Mobility (cm²/Vs) | Electric Field (V/cm) | Film Thickness (nm) | Notes |
| Admittance Spectroscopy (AS) | Electron | 5.6 x 10⁻⁸ - 2.1 x 10⁻⁵ | Varies | 150 - 260 | Mobility increases with the electric field.[1] |
| SCLC (from comparison study) | Electron | 2.2 x 10⁻⁵ | ~3.16 x 10⁵ | Not specified | Measured at an electric field of 1000 (V/cm)¹/². |
| OFET (Pentacene/TPBi sandwich) | Hole | ~0.4 - 0.6 | Not specified | 1 - 10 (TPBi layer) | Mobility of the composite pentacene/TPBi/pentacene layer. |
Experimental Protocols
Time-of-Flight (TOF) Measurement
The Time-of-Flight technique directly measures the transit time of photogenerated charge carriers across a thin film under an applied electric field. The mobility (µ) is then calculated using the formula:
µ = L² / (V * tₜ)
where L is the film thickness, V is the applied voltage, and tₜ is the transit time.
Experimental Protocol:
-
Device Fabrication:
-
Substrate: Indium Tin Oxide (ITO) coated glass, pre-cleaned by ultrasonication in a sequence of detergent, deionized water, acetone, and isopropanol.
-
TPBi Deposition: A relatively thick film of TPBi (typically 1-5 µm) is deposited onto the ITO substrate via thermal evaporation in a high vacuum chamber (pressure < 10⁻⁶ Torr). The deposition rate should be carefully controlled (e.g., 0.1-0.2 nm/s) to ensure a uniform and amorphous film.
-
Top Electrode: A semi-transparent top electrode (e.g., a thin layer of Aluminum, ~20 nm) is deposited on top of the TPBi film by thermal evaporation. This electrode allows for optical excitation while also serving as a charge collection contact.
-
-
Experimental Setup:
-
A pulsed laser (e.g., a nitrogen laser with a wavelength of 337 nm and a pulse width of a few nanoseconds) is used to generate a sheet of charge carriers near the semi-transparent electrode. The laser fluence should be kept low to remain in the small-signal regime and avoid space-charge effects.
-
A DC voltage source is used to apply a bias across the device, creating an electric field that drives the charge carriers.
-
A fast oscilloscope is used to record the transient photocurrent as the charge carriers drift across the TPBi film. A series resistor is used to convert the current to a voltage signal.
-
-
Measurement Procedure:
-
The sample is mounted in a light-tight, electrically shielded sample holder.
-
A voltage is applied across the device. The polarity of the voltage determines whether electrons or holes are drifted across the film. For TPBi, a negative bias on the illuminated electrode will drift electrons.
-
The laser is pulsed to generate charge carriers.
-
The resulting transient photocurrent is recorded by the oscilloscope.
-
The measurement is repeated for a range of applied voltages.
-
-
Data Analysis:
-
The transit time (tₜ) is determined from the shape of the transient photocurrent. In a double logarithmic plot of photocurrent versus time, the transit time is often identified as the "kink" where the current begins to drop off.
-
The mobility is calculated for each applied voltage.
-
The field dependence of the mobility can be analyzed by plotting mobility as a function of the square root of the electric field (E¹/²).
-
Mandatory Visualization:
Caption: Workflow for Time-of-Flight (TOF) mobility measurement.
Space-Charge-Limited Current (SCLC) Measurement
The SCLC method involves fabricating a single-carrier device and measuring its current-voltage (I-V) characteristics. In the SCLC regime, the current is limited by the build-up of injected space charge, and the mobility can be extracted by fitting the data to the Mott-Gurney law:
J = (9/8) * ε₀ * εᵣ * µ * (V²/L³)
where J is the current density, ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, µ is the charge carrier mobility, V is the applied voltage, and L is the film thickness.
Experimental Protocol:
-
Device Fabrication (Electron-Only Device):
-
Substrate: Pre-cleaned glass or silicon substrates.
-
Bottom Electrode: A low work function metal, such as Aluminum (Al), is deposited by thermal evaporation.
-
Electron Injection Layer (EIL): A thin layer (e.g., 1 nm) of Lithium Fluoride (LiF) is deposited on the Al to facilitate electron injection.
-
TPBi Deposition: A thin film of TPBi (typically 150-260 nm) is deposited by thermal evaporation in a high vacuum chamber (pressure < 4 x 10⁻⁴ Pa).[1] The deposition rate should be controlled (e.g., 0.1-0.2 nm/s).[1]
-
Top EIL and Electrode: Another thin layer of LiF (1 nm) followed by a thicker layer of Al are deposited to complete the electron-only device structure: Al/LiF/TPBi/LiF/Al.[1]
-
-
Experimental Setup:
-
A source measure unit (SMU) is used to apply a voltage sweep and measure the resulting current.
-
The device is placed in a probe station under an inert atmosphere (e.g., nitrogen) or vacuum to prevent degradation from oxygen and moisture.
-
-
Measurement Procedure:
-
The SMU is connected to the top and bottom electrodes of the device.
-
A voltage sweep is applied, and the corresponding current is measured to obtain the I-V characteristic. The voltage range should be sufficient to observe the transition from the ohmic to the SCLC regime.
-
-
Data Analysis:
-
The current density (J) is calculated by dividing the measured current by the active area of the device.
-
The data is plotted as log(J) versus log(V).
-
The SCLC regime is identified by a region with a slope of approximately 2.
-
The mobility is extracted by fitting the SCLC portion of the J-V curve to the Mott-Gurney law. The relative permittivity (εᵣ) of TPBi is required for this calculation and is typically assumed to be around 3-4 for organic materials.
-
Mandatory Visualization:
Caption: Workflow for Space-Charge-Limited Current (SCLC) mobility measurement.
Organic Field-Effect Transistor (OFET) Measurement
In an OFET, a gate electrode modulates the charge carrier density in the semiconductor layer, allowing for the determination of mobility from the transistor's transfer and output characteristics.
Experimental Protocol:
-
Device Fabrication (Top-Contact, Bottom-Gate Architecture):
-
Substrate/Gate Electrode: A heavily doped n-type silicon (n⁺⁺-Si) wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) is used as the substrate and bottom gate electrode. The SiO₂ layer serves as the gate dielectric.
-
Surface Treatment: The SiO₂ surface is treated to improve the film growth and performance of the organic semiconductor. This can be done by treating it with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS).
-
TPBi Deposition: A thin film of TPBi (typically 30-60 nm) is deposited onto the treated SiO₂ surface by thermal evaporation in a high vacuum chamber.
-
Source/Drain Electrodes: Gold (Au) source and drain electrodes are then deposited on top of the TPBi film through a shadow mask. The channel length (L) and width (W) are defined by the shadow mask.
-
-
Experimental Setup:
-
A semiconductor parameter analyzer or a combination of SMUs is used to apply voltages to the gate, source, and drain terminals and measure the resulting currents.
-
The measurements are performed in a probe station under an inert atmosphere or vacuum.
-
-
Measurement Procedure:
-
Output Characteristics: The drain current (I_d) is measured as a function of the drain-source voltage (V_ds) for different constant gate-source voltages (V_gs).
-
Transfer Characteristics: The drain current (I_d) is measured as a function of the gate-source voltage (V_gs) at a constant, high drain-source voltage (in the saturation regime).
-
-
Data Analysis (Saturation Regime):
-
The mobility (µ) can be calculated from the transfer characteristic in the saturation regime using the following equation:
I_d = (W / 2L) * µ * C_i * (V_gs - V_th)²
where C_i is the capacitance per unit area of the gate dielectric and V_th is the threshold voltage.
-
A plot of (I_d)¹/² versus V_gs should be linear. The slope of this line can be used to extract the mobility, and the intercept with the V_gs axis gives the threshold voltage.
-
Mandatory Visualization:
Caption: Workflow for Organic Field-Effect Transistor (OFET) mobility measurement.
Logical Relationship of Measurement Techniques
The three techniques described provide complementary information about the charge transport properties of TPBi.
Caption: Relationship between techniques for measuring TPBi charge carrier mobility.
References
Application of TPBi in Organic Field-Effect Transistors (OFETs)
Application Notes & Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene, commonly known as TPBi, is a wide-bandgap organic semiconductor material extensively utilized in organic electronics.[1][2] Primarily recognized for its excellent electron transport and hole-blocking properties, TPBi has become a staple material in Organic Light-Emitting Diodes (OLEDs) as an electron transport layer (ETL) and a host for phosphorescent emitters.[1][2] Its low LUMO (Lowest Unoccupied Molecular Orbital) energy level of approximately 2.7 eV and deep HOMO (Highest Occupied Molecular Orbital) level around 6.2-6.7 eV make it an efficient electron transporter while impeding hole migration.[1][2] While its application in OLEDs is well-documented, its use in Organic Field-Effect Transistors (OFETs) is an emerging area of interest, demonstrating potential for modulating device performance.[3][4]
OFETs are fundamental building blocks for next-generation flexible, low-cost, and large-area electronics.[5][6] The performance of an OFET is critically dependent on the charge carrier mobility of the organic semiconductor, the on/off current ratio, and the threshold voltage.[7] This document provides detailed application notes and experimental protocols for the fabrication and characterization of OFETs incorporating TPBi, targeting researchers in materials science and electronic device engineering.
Role of TPBi in OFETs
In the context of OFETs, TPBi is not typically used as the primary active channel material due to its inherently lower electron mobility compared to dedicated n-type organic semiconductors.[8] Instead, it is strategically employed as an interfacial layer to enhance device performance. One notable application is in a sandwich structure with a p-type semiconductor like pentacene.[3][4] In a pentacene/TPBi/pentacene configuration, the TPBi interlayer has been shown to significantly reduce the threshold voltage and enhance the field-effect mobility of the device.[3][4] This improvement is attributed to the charge transfer effects at the interface between the pentacene and TPBi layers.[3]
Quantitative Data Presentation
The performance of OFETs is quantified by several key parameters. The following table summarizes the reported performance of a pentacene-based OFET with and without a TPBi interlayer.
| Device Structure | TPBi Thickness (nm) | Hole Mobility (µ) (cm²/Vs) | Threshold Voltage (Vth) (V) | On/Off Ratio |
| Single Pentacene Layer | 0 | ~0.35 | -10.5 | Not Reported |
| Pentacene/TPBi/Pentacene | 1 | ~0.45 | -13.4 | Not Reported |
| Pentacene/TPBi/Pentacene | 5 | ~0.65 | -7.0 | Not Reported |
| Pentacene/TPBi/Pentacene | 10 | ~0.50 | -10.0 | Not Reported |
Table 1: Performance of pentacene-based OFETs with varying thicknesses of a TPBi interlayer. Data extracted from graphical representations in scientific literature.[3]
Experimental Protocols
The following protocols describe the fabrication and characterization of a top-contact, bottom-gate OFET incorporating a TPBi interlayer. This architecture is a common choice for OFET research.[5][9]
Protocol 1: Substrate Preparation
-
Substrate Selection: Begin with a heavily n-doped silicon wafer that will serve as the gate electrode, with a 300 nm thermally grown silicon dioxide (SiO₂) layer acting as the gate dielectric.
-
Cleaning: Clean the Si/SiO₂ substrate ultrasonically in a sequence of deionized water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the substrate with a stream of high-purity nitrogen gas.
-
Surface Treatment (Optional but Recommended): To improve the quality of the semiconductor film, treat the SiO₂ surface with a self-assembled monolayer (SAM) such as octadecyltrichlorosilane (OTS). This can be done by immersing the substrate in a 10 mM solution of OTS in toluene for 30 minutes, followed by rinsing with fresh toluene and annealing at 120 °C for 10 minutes.
Protocol 2: Deposition of the Organic Layers
The organic layers are deposited via thermal evaporation in a high-vacuum chamber (base pressure < 10⁻⁶ Torr).
-
Bottom Pentacene Layer: Evaporate a 25 nm thick layer of pentacene onto the prepared substrate. The deposition rate should be maintained at approximately 0.1-0.2 Å/s.
-
TPBi Interlayer: Without breaking the vacuum, evaporate the TPBi interlayer. The thickness of this layer can be varied (e.g., 1 nm, 5 nm, 10 nm) to optimize device performance. Maintain a deposition rate of 0.1-0.2 Å/s.
-
Top Pentacene Layer: Deposit a second 25 nm thick layer of pentacene on top of the TPBi layer under the same conditions as the first layer.
Protocol 3: Source and Drain Electrode Deposition
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Shadow Mask Alignment: Carefully place a shadow mask with the desired channel length (L) and width (W) (e.g., L = 50 µm, W = 1000 µm) over the organic semiconductor layers.
-
Metal Deposition: Thermally evaporate 50 nm of gold (Au) through the shadow mask to define the source and drain electrodes. A thin (5 nm) adhesion layer of chromium (Cr) or titanium (Ti) can be deposited before the gold to improve adhesion. The deposition rate for the metal should be around 0.5-1.0 Å/s.
Protocol 4: Device Characterization
-
Electrical Measurements: Perform all electrical characterizations in an inert atmosphere (e.g., a nitrogen-filled glovebox) using a semiconductor parameter analyzer.
-
Output Characteristics: Measure the drain current (I_d) as a function of the drain-source voltage (V_ds) for various gate-source voltages (V_gs).
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Transfer Characteristics: Measure the drain current (I_d) as a function of the gate-source voltage (V_gs) at a constant drain-source voltage (V_ds) in both the linear and saturation regimes.
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Parameter Extraction: From the transfer characteristics in the saturation regime, calculate the field-effect mobility (µ) and the threshold voltage (V_th) using the following equation:
I_d = (µ * C_i * W) / (2 * L) * (V_gs - V_th)²
where C_i is the capacitance per unit area of the gate dielectric. The on/off ratio is determined from the ratio of the maximum to the minimum drain current in the transfer curve.
Mandatory Visualization
Figure 1: Experimental workflow for the fabrication and characterization of a TPBi-based OFET.
References
- 1. ossila.com [ossila.com]
- 2. 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene | 192198-85-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Organic field-effect transistor - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Protocols for Synthesizing High-Purity TPBi for Electronic Devices
Application Note & Protocol
Abstract
This document provides detailed protocols for the synthesis and purification of high-purity 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), a critical electron transport and hole-blocking material in modern organic light-emitting diodes (OLEDs) and other electronic devices. The synthesis is based on the condensation reaction of trimesic acid and N-phenyl-o-phenylenediamine, followed by a rigorous purification process involving recrystallization and vacuum sublimation to achieve the high purity (>99.5%) required for optimal device performance. This protocol is intended for researchers, scientists, and professionals in materials science and drug development.
Introduction
1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene, commonly known as TPBi, is a key organic semiconductor widely utilized in the fabrication of high-performance OLEDs. Its excellent electron mobility, high thermal stability, and deep highest occupied molecular orbital (HOMO) energy level make it an effective electron transport layer (ETL) and hole-blocking layer (HBL) material. The performance of electronic devices incorporating TPBi is highly dependent on the purity of the material. Impurities can act as charge traps, leading to decreased efficiency and device lifetime. Therefore, robust and reproducible synthesis and purification protocols are essential. This document outlines a reliable method for the synthesis of TPBi and its subsequent purification to electronic-grade quality.
Synthesis of TPBi
The synthesis of TPBi is achieved through the condensation of trimesic acid with N-phenyl-o-phenylenediamine in the presence of a dehydrating agent and catalyst, such as polyphosphoric acid (PPA).
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| Trimesic Acid | ≥98% | Sigma-Aldrich |
| N-phenyl-o-phenylenediamine | ≥98% | TCI Chemicals |
| Polyphosphoric Acid (PPA) | 115% | Sigma-Aldrich |
| Methanol | Anhydrous | Fisher Scientific |
| Ammonium Hydroxide | 28-30% | VWR |
| Deionized Water | - | In-house |
Experimental Protocol: Synthesis of TPBi
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add trimesic acid (1 equivalent) and N-phenyl-o-phenylenediamine (3.3 equivalents).
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Addition of PPA: Under a gentle stream of nitrogen, carefully add polyphosphoric acid to the flask. The amount of PPA should be sufficient to ensure good stirring of the reaction mixture (typically 10-20 times the weight of trimesic acid).
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Reaction: Heat the reaction mixture to 180-200°C with vigorous stirring under a nitrogen atmosphere. Maintain this temperature for 8-12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, cool the mixture to approximately 100°C. Slowly and carefully pour the hot reaction mixture into a large beaker containing rapidly stirred deionized water. This will precipitate the crude TPBi.
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Neutralization and Filtration: Neutralize the acidic aqueous solution by the slow addition of concentrated ammonium hydroxide until the pH is approximately 7-8.
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Washing: Filter the resulting precipitate and wash it thoroughly with copious amounts of deionized water until the filtrate is neutral. Subsequently, wash the solid with methanol to remove any remaining organic impurities.
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Drying: Dry the crude TPBi product in a vacuum oven at 80-100°C overnight.
Purification of TPBi
To achieve the high purity required for electronic devices, a multi-step purification process involving recrystallization and vacuum sublimation is necessary.
Protocol 1: Recrystallization
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Solvent Selection: Choose a suitable high-boiling point solvent for recrystallization, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
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Dissolution: Dissolve the crude TPBi in the minimum amount of hot solvent.
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Hot Filtration: If any insoluble impurities are present, perform a hot filtration to remove them.
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Crystallization: Allow the solution to cool down slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
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Filtration and Drying: Collect the purified crystals by filtration, wash them with a small amount of cold solvent, and then with a low-boiling point solvent like methanol to facilitate drying. Dry the recrystallized TPBi under vacuum.
Protocol 2: Vacuum Sublimation
For electronic-grade purity (>99.5%), vacuum sublimation is the most effective purification method.[1]
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Apparatus Setup: Use a standard horizontal tube furnace with a quartz or borosilicate glass sublimation tube. The tube should have a region for placing the crude material (the "source") and a cooler region for the deposition of the purified material (the "collection zone").
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Sample Loading: Place the recrystallized TPBi into a quartz boat and position it in the source region of the sublimation tube.
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Vacuum: Evacuate the sublimation tube to a high vacuum (typically 10⁻⁵ to 10⁻⁶ Torr).
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Heating Profile: Gradually heat the source region of the furnace to a temperature just below the melting point of TPBi (the melting point is in the range of 272-277°C[1]). A typical sublimation temperature is between 250°C and 300°C. The collection zone should be maintained at a lower temperature to allow for the condensation of the purified TPBi.
-
Collection: The purified TPBi will sublime and deposit as a crystalline solid in the cooler collection zone. Impurities with different vapor pressures will deposit in different regions of the tube, allowing for their separation.
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Recovery: After the sublimation is complete, cool the apparatus to room temperature under vacuum. Carefully collect the purified TPBi from the collection zone.
Characterization
The identity and purity of the synthesized TPBi should be confirmed by various analytical techniques.
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the expected regions. |
| ¹³C NMR | Aromatic carbons in the expected regions. |
| FT-IR | Characteristic peaks for C=N and C-H stretching of aromatic rings. |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of TPBi (654.76 g/mol ). |
| Elemental Analysis | Calculated: C, 82.55%; H, 4.62%; N, 12.83%. Found: Values should be within ±0.4% of the calculated values. |
| HPLC | Purity >99.5% for sublimed material. |
| Melting Point | 272-277°C.[1] |
Data Presentation
Table 1: Summary of Synthesis and Purification Data
| Parameter | Value | Reference |
| Molecular Formula | C₄₅H₃₀N₆ | - |
| Molecular Weight | 654.76 g/mol | - |
| Typical Yield (Crude) | 70-85% | Estimated |
| Purity (after recrystallization) | >98.0% | [1] |
| Purity (after sublimation) | >99.5% | [1] |
| Melting Point | 272-277°C | [1] |
| HOMO Level | ~6.2 eV | - |
| LUMO Level | ~2.7 eV | - |
Visualizations
Synthesis Pathway
Caption: Reaction scheme for the synthesis of TPBi.
Purification Workflow
Caption: Step-by-step workflow for the purification of TPBi.
References
Troubleshooting & Optimization
Technical Support Center: Enhancing OLED Efficiency with a Modified TPBi Layer
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists working on improving the efficiency of Organic Light-Emitting Diodes (OLEDs) by modifying the 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) layer.
Troubleshooting Guide
This guide addresses common issues encountered during the fabrication and testing of OLEDs with a modified TPBi electron transport layer (ETL).
| Issue | Potential Cause | Troubleshooting Steps |
| Low Current Efficiency (cd/A) and External Quantum Efficiency (EQE) | Imbalanced charge injection and transport: The number of electrons and holes reaching the emissive layer (EML) is not equal, leading to non-radiative recombination. TPBi's electron mobility can be lower than the hole mobility of the hole transport layer (HTL).[1] | Optimize TPBi layer thickness: A thicker TPBi layer can help balance charge transport.[2] However, an excessively thick layer can increase the driving voltage. Introduce a double ETL: Using a second ETL material with a deeper LUMO level (e.g., Alq3) between the TPBi and the cathode can lower the electron injection barrier.[2] Modify the HTL/ETL interface: Ensure a smooth and clean interface to prevent charge trapping. |
| High Turn-on Voltage | Large electron injection barrier: A significant energy difference between the cathode's work function and the LUMO of the TPBi layer can impede electron injection.[2] Poor quality of the TPBi film: Impurities or structural defects in the TPBi layer can create traps that hinder electron transport. | Use a thin layer of a low work function material: Inserting a thin layer of a material like Lithium Fluoride (LiF) or Cesium Carbonate (Cs2CO3) between the TPBi and the cathode can reduce the electron injection barrier.[1] Ensure high purity of TPBi: Use sublimed grade TPBi to minimize impurities.[3] Optimize deposition conditions: Control the evaporation rate and substrate temperature during thermal deposition to improve film quality. |
| Device Instability and Short Lifetime | Joule heating: A high electron injection barrier can lead to increased resistance and heat generation at the ETL/cathode interface, causing degradation of the organic materials.[4] Material migration: Small molecules like TPBi can migrate under an applied voltage, leading to changes in the device structure and performance over time.[5] | Improve electron injection: By reducing the injection barrier with a double ETL or an injection layer, you can lower the operating voltage and reduce Joule heating. Annealing the device: Post-fabrication annealing can help stabilize the morphology of the organic layers. |
| Inconsistent Device Performance | Variations in layer thickness: Non-uniformity in the thickness of the TPBi or other organic layers across the substrate can lead to inconsistent device characteristics. Substrate contamination: Residues on the ITO substrate can lead to short circuits or affect the growth of subsequent layers. | Calibrate deposition sources: Ensure a stable and uniform deposition rate during thermal evaporation. Thorough substrate cleaning: Implement a rigorous and consistent substrate cleaning protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of the TPBi layer in an OLED?
A1: TPBi primarily functions as an electron transport layer (ETL) and a hole-blocking layer (HBL).[3][6] Its low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level (around 2.7 eV) facilitates the transport of electrons from the cathode towards the emissive layer.[6] Simultaneously, its deep Highest Occupied Molecular Orbital (HOMO) energy level (around 6.2-6.7 eV) creates a barrier that prevents holes from passing through the emissive layer into the ETL, thereby confining charge carriers and excitons within the emissive layer to enhance recombination efficiency.[6]
Q2: How does modifying the thickness of the TPBi layer affect OLED performance?
A2: The thickness of the TPBi layer is a critical parameter that influences device efficiency and operating voltage. Increasing the thickness of the TPBi layer can improve the balance of electron and hole transport, leading to higher luminance and current efficiency.[2] However, an excessively thick TPBi layer can increase the device's series resistance, resulting in a higher turn-on voltage.[2] Therefore, there is an optimal thickness for the TPBi layer that balances these competing effects to achieve maximum device performance.
Q3: Why is a double electron transport layer sometimes used with TPBi?
A3: A double ETL, such as a TPBi/Alq3 structure, is used to improve electron injection from the cathode. TPBi can have a relatively large electron injection barrier with common cathode materials like aluminum (Al).[2] By inserting a thin layer of a material with a deeper LUMO level, like Alq3, between the TPBi and the cathode, the injection barrier is effectively lowered.[2] This stepped energy level alignment facilitates more efficient electron injection, leading to improved device performance, including higher luminance and current efficiency.[2]
Q4: What are the key considerations for the thermal evaporation of TPBi?
A4: For optimal film quality and device performance, it is crucial to use high-purity, sublimed-grade TPBi.[3] During thermal evaporation, the deposition rate should be carefully controlled, typically in the range of 1-2 Å/s, under a high vacuum (e.g., below 1 × 10⁻⁴ Pa).[2][7] The substrate should be kept at a controlled temperature to ensure uniform film growth. A quartz crystal microbalance should be used to monitor the film thickness accurately.
Experimental Protocols
Standard OLED Fabrication Protocol using Thermal Evaporation of a Modified TPBi Layer
This protocol outlines the fabrication of a multilayer OLED device on a pre-patterned Indium Tin Oxide (ITO) glass substrate.
1. Substrate Cleaning:
- Sequentially sonicate the ITO-coated glass substrates in a cleaning solution (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a stream of high-purity nitrogen gas.
- Treat the substrates with UV-ozone for 10-15 minutes immediately before loading them into the deposition chamber to improve the work function of the ITO and remove any remaining organic residues.
2. Organic Layer Deposition:
- Transfer the cleaned substrates into a high-vacuum thermal evaporation system (pressure < 1 x 10⁻⁴ Pa).
- Deposit the following layers sequentially without breaking the vacuum:
- Hole Injection Layer (HIL): Deposit a thin layer (e.g., 10 nm) of a suitable HIL material.
- Hole Transport Layer (HTL): Deposit the HTL (e.g., 40 nm of NPB).
- Emissive Layer (EML): Co-evaporate the host and dopant materials to form the EML (e.g., 30 nm).
- Modified TPBi Electron Transport Layer (ETL):
- Single Layer: Deposit a TPBi layer with the desired thickness (e.g., 20-40 nm). The deposition rate should be maintained at approximately 1-2 Å/s.
- Double Layer: Deposit the first ETL (e.g., 20 nm of TPBi) followed by a second ETL (e.g., 10 nm of Alq3).
- Monitor the thickness of each layer in real-time using a calibrated quartz crystal microbalance.
3. Cathode Deposition:
- Deposit a thin electron injection layer (EIL) of LiF (e.g., 0.5-1 nm) at a slow deposition rate (e.g., 0.1-0.2 Å/s).
- Deposit the metal cathode, typically aluminum (Al), with a thickness of 100-150 nm.
4. Encapsulation:
- After cathode deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air or moisture.
- Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers and cathode from degradation.
5. Device Characterization:
- Measure the current-voltage-luminance (I-V-L) characteristics using a source meter and a photometer.
- Calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE) from the measured data.
- Measure the electroluminescence (EL) spectrum using a spectrometer.
Data Presentation
Performance of OLEDs with Different TPBi Layer Configurations
| Device Structure | TPBi Thickness (nm) | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Turn-on Voltage (V) |
| Single ETL | 20 | - | - | - |
| Single ETL | 25 | - | - | - |
| Single ETL | 30 | - | - | - |
| Single ETL | 35 | 5185 | 7.4 | 3.6 |
| Double ETL (TPBi/Alq3) | 25/10 | 13054 | 11.4 | - |
Data extracted from a study on solution-processed blue PhOLEDs. The performance of OLEDs with a single TPBi ETL of varying thicknesses and a double ETL of TPBi/Alq3 is shown.[2]
Visualizations
Caption: Experimental workflow for OLED fabrication.
Caption: Energy level diagram of a typical OLED with a TPBi ETL.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00515K [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00974A [pubs.rsc.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. nbinno.com [nbinno.com]
- 7. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
Overcoming interface issues between TPBi and cathode materials
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the interface between 1,3,5-tris(1-phenyl-1H-benzimidazol-2-yl)benzene (TPBi) and cathode materials in organic electronic devices.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of TPBi in an organic electronic device?
A1: TPBi is a versatile organic semiconductor primarily used as an electron transport layer (ETL) and a hole-blocking layer (HBL) in devices like Organic Light-Emitting Diodes (OLEDs). Its low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level (~2.7 eV) facilitates electron movement from the cathode, while its deep Highest Occupied Molecular Orbital (HOMO) energy level (~6.2 eV) creates a barrier to prevent holes from passing through the ETL. This dual functionality helps confine charge carriers and excitons within the emissive layer, enhancing device efficiency.
Q2: Which cathode materials are commonly used with TPBi?
A2: A variety of cathode materials are used, often in combination with an electron injection layer (EIL). Common choices include:
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Low work function metals: Aluminum (Al), Calcium (Ca), and Magnesium (Mg) are often used for their low work functions, which are intended to reduce the electron injection barrier.
-
Bilayer cathodes: A thin layer of a highly reactive material or an insulating salt followed by a thicker, more stable metal is very common. Examples include Lithium Fluoride/Aluminum (LiF/Al) and Cesium Carbonate/Aluminum (Cs2CO3/Al).
-
Stable metals: Silver (Ag) can be used, often with an interlayer, due to its higher stability compared to more reactive metals.
Q3: Why is the interface between TPBi and the cathode so critical for device performance?
A3: The TPBi/cathode interface directly governs the efficiency of electron injection, which is a key factor for balanced charge recombination and high device performance. A poorly optimized interface can lead to a large energy barrier, impeding electron injection and resulting in high turn-on voltage, low brightness, and poor overall efficiency. Furthermore, chemical and morphological instabilities at this interface can be a primary cause of device degradation and reduced operational lifetime.[1][2]
Troubleshooting Guide
Issue 1: High Device Turn-On Voltage
Q: My device has a very high turn-on voltage and low brightness. What is the likely cause at the TPBi/cathode interface?
A: A high turn-on voltage is most commonly caused by a large electron injection barrier between the LUMO of the TPBi and the work function of the cathode. For instance, the energy barrier between TPBi (~2.7 eV) and a pure Aluminum (Al) cathode (~4.28 eV) can be over 1.5 eV, which significantly hinders electron injection.
Recommended Solutions:
-
Insert an Electron Injection Layer (EIL): Introduce a thin interlayer (0.5-2 nm) of a material like Lithium Fluoride (LiF) or Cesium Carbonate (Cs2CO3) between the TPBi and the metal cathode. These materials can create an interface dipole that effectively lowers the electron injection barrier.
-
Use a Low Work Function Cathode: Employing metals with lower work functions, such as Calcium (Ca) or Magnesium (Mg), can reduce the initial energy barrier. However, these materials are often highly reactive and may require a protective capping layer (like Ag or Al) and careful encapsulation.
-
Implement a Double ETL Structure: Adding a second ETL material with an intermediate LUMO level between TPBi and the EIL (e.g., TPBi/Alq3/LiF/Al) can create a "stepwise" energy cascade. This gradual energy transition facilitates more efficient electron injection.
Issue 2: Low Current Efficiency (cd/A) and External Quantum Efficiency (EQE)
Q: My device turns on, but the efficiency is much lower than expected. How can the TPBi interface be contributing to this?
A: Low efficiency, despite successful turn-on, often points to an imbalance of charge carriers (holes and electrons) in the emissive layer. TPBi has a relatively low electron mobility (in the range of 10⁻⁵ to 10⁻⁸ cm² V⁻¹ s⁻¹) compared to many hole-transport materials.[3][4] This disparity can cause an excess of holes to reach the emissive layer while electrons lag, shifting the recombination zone to the ETL interface and leading to efficiency roll-off and exciton quenching.
Recommended Solutions:
-
Optimize TPBi Thickness: The thickness of the TPBi layer is critical. A layer that is too thick can increase series resistance and impede electron transport, while a layer that is too thin may not provide adequate hole-blocking. Systematically varying the TPBi thickness (e.g., from 20 nm to 60 nm) can help find the optimal balance for your specific device stack.
-
Enhance Electron Injection: By improving electron injection using the methods described in "Issue 1," you can increase the electron density in the emissive layer, leading to a more balanced charge ratio and a higher recombination rate.
-
Consider Alternative ETLs: If charge balance remains an issue, consider replacing TPBi with an ETL material that has higher electron mobility, such as Bphen or TmPyPB.[4]
Issue 3: Rapid Device Degradation and Short Lifetime
Q: My device performs well initially but degrades quickly during operation. What are the common degradation mechanisms at the TPBi/cathode interface?
A: Rapid degradation is often linked to instability at the TPBi/cathode interface. There are two primary mechanisms:
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Chemical Degradation: Reactive cathode metals like Al or Ca can react with or diffuse into the TPBi layer.[1][5] This process can be accelerated by Joule heating during device operation, leading to the formation of non-emissive quenching sites and device failure.[1][5]
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Morphological Degradation: TPBi has a relatively low glass transition temperature (~120 °C).[1] Joule heating can cause morphological changes in the TPBi film, allowing for inter-diffusion of elements and direct contact between the cathode and the emissive layer, which quenches luminescence.[1]
Recommended Solutions:
-
Insert a Protective Buffer Layer: A thin layer of LiF not only aids injection but also acts as a physical barrier, preventing the diffusion of reactive metal atoms into the organic layer.
-
Use a More Stable Cathode: Consider using a less reactive metal like Silver (Ag) as the cathode. While its work function is higher, this can be overcome by using an appropriate EIL.
-
Improve Thermal Management: Ensure the device is operated on a substrate with good thermal conductivity to dissipate the Joule heat generated during operation, thereby reducing the rate of thermal-induced degradation.
Technical Data
Table 1: Properties of TPBi and Common Interfacial Materials
| Material | Function | HOMO (eV) | LUMO (eV) | Electron Mobility (cm²/Vs) |
| TPBi | ETL / HBL | ~6.2 | ~2.7 | 10⁻⁵ - 10⁻⁸ |
| Alq₃ | ETL / EML | ~5.7 | ~3.0 | ~10⁻⁶ |
| Bphen | ETL / HBL | ~6.4 | ~3.0 | ~10⁻⁴ |
| TmPyPB | ETL | ~6.7 | ~3.3 | ~10⁻⁵ |
Note: Energy levels and mobility can vary depending on the measurement technique and film morphology.
Table 2: Work Functions of Common Cathode Materials
| Cathode Material | Work Function (Φ) (eV) | Characteristics |
| Aluminum (Al) | ~4.28[6] | Common, stable, but high injection barrier with TPBi. |
| Silver (Ag) | ~4.26 - 4.73[7] | More stable than Al, but higher work function. |
| Calcium (Ca) | ~2.9[8] | Very low work function, but highly reactive. |
| Magnesium (Mg) | ~3.68[8] | Low work function, reactive. |
| LiF/Al | Effective Φ ~3.0 - 3.5 | Reduces barrier via interface dipole formation. |
| Cs₂CO₃/Al | Effective Φ ~2.9 - 3.4 | n-doping effect and dipole formation. |
Mandatory Visualizations
Troubleshooting Workflow
Caption: Troubleshooting logic for high turn-on voltage.
Energy Level Alignment
References
- 1. diva-portal.org [diva-portal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Work Functions for Photoelectric Effect [hyperphysics.phy-astr.gsu.edu]
- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Optimization of TPBi thickness for maximum device performance
Technical Support Center: Optimization of TPBi Thickness
This guide provides researchers, scientists, and drug development professionals with technical support for optimizing the thickness of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (TPBi) for maximum device performance.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TPBi in an organic electronic device?
A1: TPBi is a versatile organic semiconductor most commonly used as an electron transport layer (ETL) and a hole-blocking layer (HBL) in Organic Light-Emitting Diodes (OLEDs) and other optoelectronic devices. Its molecular structure facilitates efficient electron transport from the cathode towards the emissive layer while simultaneously preventing holes from leaking past the emissive layer. This confinement of charge carriers and excitons within the light-emitting zone is crucial for achieving high device efficiency.
Q2: How does the thickness of the TPBi layer impact overall device performance?
A2: The thickness of the TPBi layer is a critical parameter that significantly influences several key performance metrics:
-
Efficiency and Luminance: Increasing the ETL thickness can enhance luminance and current efficiency up to an optimal point by improving charge balance.[1] However, a layer that is too thick can increase the driving voltage and hinder charge transport, leading to decreased efficiency.[2]
-
Turn-on Voltage: Generally, a thicker TPBi layer leads to a higher turn-on voltage due to increased series resistance.[1][2]
-
Charge Balance: The optimal thickness helps to balance the injection and transport of electrons and holes, ensuring they meet and recombine efficiently within the emissive layer. An imbalanced charge flow can lead to exciton quenching and reduced performance.[3]
-
Optical Interference: The thickness of all organic layers, including the ETL, affects the optical cavity of the device. This can lead to variations in light outcoupling efficiency and even shifts in the emission color.[4]
Q3: What is a good starting range for TPBi thickness in a typical OLED device?
A3: For a standard ETL application, a good starting range for TPBi thickness is typically between 30 nm and 60 nm. Studies have shown optimal performance in various device architectures within this range. For instance, in one study, a 40 nm TPBi layer was used in an average-performing device[5], while another found a 65 nm ETL to be optimal for flexible OLEDs.[6] The ideal thickness is highly dependent on the specific device architecture, including the materials used for adjacent layers and the desired performance characteristics.
Q4: Can TPBi be used in roles other than as an ETL?
A4: Yes. Due to its deep highest occupied molecular orbital (HOMO) energy level (~6.2-6.7 eV), TPBi is an excellent hole-blocking material.[3][7] It can also be used as a host material for fluorescent and phosphorescent emitters or as a capping layer in transparent OLEDs to enhance light extraction.
Troubleshooting Guide
This section addresses common issues encountered during the optimization of TPBi thickness.
| Issue | Potential Cause Related to TPBi Thickness | Suggested Troubleshooting Steps |
| High Turn-On Voltage | The TPBi layer is too thick, leading to high series resistance and a large voltage drop across the layer.[2] | • Systematically decrease the TPBi thickness in 5-10 nm increments and measure the voltage-current characteristics. • Consider implementing a double-ETL structure (e.g., TPBi/Alq₃) to lower the electron injection barrier.[1] |
| Low Current Efficiency (CE) / External Quantum Efficiency (EQE) | • Too Thin: A thin TPBi layer may not be sufficient to block holes effectively, leading to charge imbalance and exciton quenching at the ETL/cathode interface. • Too Thick: An excessively thick layer can impede electron transport, again causing charge imbalance and increasing the driving voltage.[2] | • Fabricate a series of devices with systematically varied TPBi thickness (e.g., 20, 30, 40, 50, 60 nm) to identify the optimal point for charge balance.[1] • Analyze the current density-voltage-luminance (J-V-L) characteristics to understand the charge transport dynamics at different thicknesses. |
| Poor Color Purity or Shift in Emission Spectrum | The thickness of the TPBi layer alters the optical microcavity effect within the OLED, which can change the constructive/destructive interference patterns of emitted light at different wavelengths.[4] | • Simulate the optical properties of the device stack using software like SETFOS® to predict the effect of ETL thickness on the emission spectrum.[5] • Experimentally verify the simulation by fabricating devices with different TPBi thicknesses and measuring their electroluminescence spectra. |
| Device Short Circuit or High Leakage Current | The TPBi layer is too thin, resulting in an incomplete, non-uniform film with pinholes. This can allow the cathode to come into direct contact with the emissive layer, causing a short.[8] | • Increase the thickness of the TPBi layer to ensure the formation of a uniform, pinhole-free film. A thickness of at least 20-30 nm is generally recommended to ensure good film morphology. • Optimize deposition parameters, such as rate and substrate temperature, to improve film quality.[9] |
Data Presentation: TPBi Thickness vs. Device Performance
The following tables summarize quantitative data from various studies, illustrating the impact of TPBi thickness on key OLED performance metrics.
Table 1: Performance of Blue Phosphorescent OLEDs with a Single TPBi ETL [1]
| TPBi Thickness (nm) | Turn-on Voltage (V) | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) |
| 20 | 5.2 | 4054 | 2.5 |
| 25 | 5.3 | 4872 | 3.1 |
| 30 | 5.4 | 5986 | 3.5 |
| 35 | 5.5 | 6787 | 3.9 |
Device Structure: ITO/PEDOT:PSS/mcp:16 wt% Firpic/TPBi (X nm)/LiF (0.7 nm)/Al (100 nm)
Table 2: Comparison of Different ETL Materials (35 nm thickness) in a Red OLED [3]
| ETL Material | Electron Mobility (cm²/Vs) | Current Efficiency @ 1000 cd/m² (cd/A) |
| TPBi | (5.6 × 10⁻⁸) to (2.1 × 10⁻⁵) | 10.1 |
| BmPyPB | Higher than TPBi | 34.4 |
| TmPyPB | Higher than TPBi | 24.8 |
Device Structure: ITO/MoO₃ (8 nm)/TAPC (60 nm)/TCTA:Ir(MDQ)₂(acac) (8 wt %, 20 nm)/ETL (35 nm)/LiF (1 nm)/Al (100 nm)
Experimental Protocols
Protocol 1: Optimization of TPBi ETL Thickness via Vacuum Thermal Evaporation
This protocol describes a general procedure for fabricating a series of OLED devices with varying TPBi ETL thickness to determine the optimal value for a given device architecture.
1. Substrate Preparation:
- Begin with pre-patterned Indium Tin Oxide (ITO) coated glass substrates.
- Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates with a high-purity nitrogen gun.
- Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 15 minutes to improve the work function of the ITO and remove organic residues.[3]
2. Organic and Cathode Layer Deposition:
- Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber with a base pressure of < 5 × 10⁻⁴ Pa.[3]
- Deposit the device layers sequentially without breaking vacuum. A representative device structure is:
- Hole Injection Layer (HIL): e.g., MoO₃ (8 nm)
- Hole Transport Layer (HTL): e.g., TAPC (60 nm)
- Emissive Layer (EML): e.g., TCTA doped with 8 wt% Ir(MDQ)₂(acac) (20 nm)
- Electron Transport Layer (ETL): TPBi (Variable Thickness: e.g., 20, 30, 40, 50, 60 nm)
- Electron Injection Layer (EIL): LiF (1 nm)
- Cathode: Al (100 nm)
- Control the deposition rate for organic layers at 1-2 Å/s and for LiF at 0.1-0.2 Å/s.[3]
- The cathode is deposited through a shadow mask to define the active area of the devices (e.g., 4 x 4 mm²).[3]
3. Device Encapsulation:
- After deposition, transfer the devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) for encapsulation.
- Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.
4. Characterization:
- Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photodiode/spectrometer.
- From the J-V-L data, calculate the key performance parameters: turn-on voltage, current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE, %).
- Plot the performance parameters as a function of TPBi thickness to identify the optimal value.
Visualizations
Caption: Layered architecture of a typical OLED.
Caption: Workflow for TPBi thickness optimization.
Caption: Logic diagram of thickness vs. performance.
References
- 1. The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00515K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Flexible OLED Optimization: ITO, ETL & TFE Impact on Polyimide Substrate Performance — Fluxim [fluxim.com]
- 7. Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00974A [pubs.rsc.org]
- 8. energy.gov [energy.gov]
- 9. OLED Manufacturing: Processes, Challenges & Future Trends - PowderTechnology info [powdertechnology.info]
Strategies to prevent crystallization in amorphous TPBi films
This guide provides researchers, scientists, and drug development professionals with technical support for preventing crystallization in amorphous 2,2′,2′′-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) films. It includes troubleshooting for common experimental issues and frequently asked questions regarding deposition and stability.
Troubleshooting Guide
This section addresses specific issues you may encounter during the fabrication and handling of amorphous TPBi films.
Q: My freshly deposited TPBi film appears hazy or cloudy. What is the cause?
A: A hazy appearance immediately after deposition often indicates the formation of micro-crystallites. This can happen if the deposition conditions are not optimal for forming a stable amorphous glass.
-
Probable Cause 1: Substrate Temperature is Too Low. Molecules arriving at a cold substrate have very low surface mobility and are "flash-frozen" in a less-dense, less-stable amorphous arrangement. This high-energy state can favor immediate nucleation of small crystals.
-
Probable Cause 2: Deposition Rate is Too High. A very high deposition rate can lead to molecules burying each other before they have time to settle into a stable, relaxed amorphous configuration on the surface.
Recommended Actions:
-
Increase Substrate Temperature: For TPBi, depositing onto a substrate held at a temperature above 300 K (~27 °C) can significantly enhance the kinetic stability of the amorphous film.[1] This provides the arriving molecules with enough thermal energy to arrange into a more stable, denser "ultrastable glass" configuration that is more resistant to crystallization.[1]
-
Reduce Deposition Rate: Lowering the deposition rate (e.g., to < 2 Å/s) gives molecules more time to diffuse on the surface and find a low-energy, stable amorphous arrangement before the next layer arrives.[2]
Q: My amorphous TPBi film crystallized after a short period of storage at room temperature or during subsequent processing steps (e.g., annealing). How can I prevent this?
A: This indicates that the amorphous film, while initially formed, was not kinetically stable. Crystallization is a thermodynamic process, but its rate is governed by kinetic factors like molecular mobility.
-
Probable Cause 1: Poor Initial Glass Stability. As mentioned above, if the film was deposited onto a cold substrate, it exists in a high-energy state, making it more prone to crystallization over time, even without significant thermal input.
-
Probable Cause 2: Exceeding the Glass Transition Temperature (Tg). The glass transition temperature of TPBi is approximately 124 °C.[1] Annealing the film at or above this temperature will provide sufficient molecular mobility for rapid crystallization to occur.
-
Probable Cause 3: Surface-Mediated Crystallization. Crystallization can often initiate at the film's surface, where molecules have higher mobility.[3]
Recommended Actions:
-
Optimize Deposition for an Ultrastable Glass: The most effective strategy is to create a more stable glass from the outset. Increase the substrate temperature during deposition to a range of 0.85 * Tg (in Kelvin). For TPBi (Tg ≈ 397 K), this corresponds to approximately 337 K (64 °C). This creates a denser, more stable film that is highly resistant to crystallization.[1]
-
Implement a Capping Layer: After depositing the TPBi film, deposit a thin (e.g., 10-20 nm) capping layer of a different material in-situ (without breaking vacuum). This can physically constrain the surface molecules, suppressing surface-initiated crystallization.[4][5] The choice of capping material can influence the crystallization kinetics.[4][6]
-
Control Annealing Protocols: If annealing is required for device fabrication, keep the temperature well below the Tg of TPBi. If higher temperatures are unavoidable, minimize the annealing time.
Frequently Asked Questions (FAQs)
Q: What are the key deposition parameters to control for achieving a stable amorphous TPBi film?
A: The two most critical parameters are substrate temperature and deposition rate . These factors control the surface mobility of molecules during film growth, which dictates the stability of the resulting amorphous solid.[2]
| Parameter | Effect on Amorphous Stability | Recommended Practice | Rationale |
| Substrate Temperature | Increasing temperature enhances stability. | Deposit on a heated substrate, ideally >300 K (~27 °C).[1] | Provides molecules with sufficient energy to rearrange into a denser, lower-energy (more stable) amorphous state, forming an "ultrastable glass".[1] |
| Deposition Rate | Lower rates generally improve stability. | Use a low to moderate rate, e.g., 0.5 - 2.0 Å/s.[2] | Allows more time for surface relaxation and diffusion, preventing the trapping of molecules in high-energy, unstable configurations.[2] |
| Vacuum Pressure | Lower pressure is better. | Maintain high vacuum (< 5 x 10⁻⁶ Torr). | Reduces incorporation of impurity gases, which can act as nucleation sites for crystallization. |
Q: How does substrate choice affect the stability of the TPBi film?
A: The substrate surface energy and chemistry can influence the crystallization rate. Studies have shown that crystal growth of TPBi is slower on Si/Au substrates compared to Si/SiO₂ substrates. This suggests that interactions at the film-substrate interface play a role in molecular mobility and, consequently, stability. While specific guidelines for maximizing amorphous stability are not well-documented, it is a factor to consider, especially if crystallization is observed to initiate at the interface.
Q: Can mixing TPBi with another material prevent crystallization?
A: Yes, this is a common strategy known as forming an "amorphous solid dispersion." Blending TPBi with another compatible glass-forming organic material can disrupt the molecular packing required for crystallization. For example, mixing atropisomers (different spatial arrangements of the same molecule) has been shown to effectively suppress crystallization in other organic semiconductor systems.[3] This approach is particularly relevant in applications like OLEDs where TPBi might be co-deposited with other materials.
Experimental Protocols
Protocol 1: Thermal Evaporation of a Kinetically Stable Amorphous TPBi Film
This protocol outlines the steps for depositing a TPBi film with enhanced stability against crystallization via physical vapor deposition (PVD).
-
Substrate Preparation:
-
Clean the substrate (e.g., ITO-coated glass, silicon wafer) using a standard solvent cleaning procedure (e.g., sequential ultrasonication in detergent, deionized water, acetone, and isopropanol).
-
Dry the substrate thoroughly with a nitrogen gun and place it on a bake-out hotplate if necessary to remove residual moisture.
-
Load the substrate into the vacuum chamber and ensure it is in good thermal contact with the substrate holder/heater.
-
-
Source Preparation:
-
Load high-purity TPBi powder into a suitable thermal evaporation source (e.g., a baffled tantalum or tungsten boat).
-
Ensure a new or thoroughly cleaned boat is used to prevent cross-contamination.
-
-
Deposition Process:
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ Torr.
-
Heat the substrate to the target temperature. For optimal stability, a temperature of 330-340 K (57-67 °C) is recommended to approach the ideal conditions for ultrastable glass formation.[1]
-
Allow the substrate temperature to stabilize for at least 20 minutes.
-
Slowly increase the current to the evaporation source to begin sublimating the TPBi material.
-
Once sublimation begins, open the source shutter and start the deposition onto the substrate.
-
Monitor the deposition rate using a quartz crystal microbalance (QCM). Maintain a stable, low deposition rate, preferably in the range of 0.5 - 1.5 Å/s .
-
Continue deposition until the desired film thickness is achieved.
-
Close the shutter and ramp down the source power.
-
-
Post-Deposition:
-
Allow the substrate to cool down to room temperature under vacuum before venting the chamber. This slow cooling process helps prevent thermal stress in the film.
-
If a capping layer is desired, deposit it in-situ immediately following TPBi deposition, before the cooling step.
-
Quantitative Data & Visualizations
Table 1: Effect of Substrate Temperature on TPBi Film Stability
This table summarizes data derived from studies on vapor-deposited TPBi films, illustrating how increasing the substrate temperature during deposition leads to a more kinetically stable glass, as indicated by a higher onset temperature of devitrification (crystallization).[1]
| Substrate Deposition Temp. (K) | Substrate Deposition Temp. (°C) | Onset of Devitrificaton (K) | Onset of Devitrification (°C) | Stability Assessment |
| ~240 | -33 | ~362 | 89 | Low Kinetic Stability |
| ~270 | -3 | ~368 | 95 | Moderate Stability |
| ~300 | 27 | ~375 | 102 | Good Stability |
| ~330 | 57 | ~385 | 112 | High Kinetic Stability |
| ~360 | 87 | ~395 | 122 | Very High (Ultrastable) |
Diagram 1: Troubleshooting Workflow for TPBi Crystallization
This diagram provides a logical workflow for diagnosing and solving crystallization issues in amorphous TPBi films.
Caption: Troubleshooting decision tree for TPBi film crystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. Impact of Intermittent Deposition on Spontaneous Orientation Polarization of Organic Amorphous Films Revealed by Rotary Kelvin Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressing crystallization in solution-processed thin films of organic semiconductors | MRS Communications | Cambridge Core [cambridge.org]
- 4. researchgate.net [researchgate.net]
- 5. [2301.12424] Role of a capping layer on the crystalline structure of Sn thin films grown at cryogenic temperatures on InSb substrates [arxiv.org]
- 6. pure.korea.ac.kr [pure.korea.ac.kr]
Troubleshooting low electron mobility in TPBi-based devices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists encountering low electron mobility in 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi)-based devices.
Troubleshooting Low Electron Mobility
Low electron mobility in TPBi is a common issue that can significantly impact device performance, leading to reduced efficiency and brightness. The following sections provide guidance on how to troubleshoot and mitigate these problems.
FAQs: Addressing Common Issues
Q1: Why is the efficiency of my TPBi-based OLED lower than expected?
A1: Low efficiency in TPBi-based OLEDs is often attributed to the inherently low electron mobility of TPBi, which can lead to an imbalance in the charge carrier injection and transport within the device.[1][2] This imbalance can cause the recombination zone of electrons and holes to be unfavorably positioned, moving it away from the center of the emissive layer and closer to the interface of the electron transport layer (ETL), which can result in efficiency roll-off.[1][3] Furthermore, a significant energy barrier for electron injection from the cathode to the TPBi layer can also contribute to poor device performance.[4][5]
Q2: How does the thickness of the TPBi layer affect device performance?
A2: The thickness of the TPBi layer is a critical parameter that can influence device performance. An optimized thickness can help to balance charge transport and improve the efficiency of the device.[6][7] However, simply increasing the thickness is not always beneficial. A thicker TPBi layer can increase the driving voltage of the device.[6] It is crucial to experimentally determine the optimal TPBi thickness for your specific device architecture.
Q3: My device shows high current density but low brightness. What could be the cause?
A3: This phenomenon is often a direct consequence of the low electron mobility of TPBi.[1][8] The high current density indicates that a large number of charge carriers are being injected into the device. However, due to the poor electron transport of TPBi, the electrons and holes may not be recombining efficiently within the emissive layer to generate light. This leads to a significant portion of the current not contributing to light emission, resulting in low brightness.
Q4: What are the signs of degradation in my TPBi-based device?
A4: Degradation in TPBi-based OLEDs can manifest in several ways. A common sign is a gradual decrease in luminance and efficiency over time during operation.[9][10] An increase in the driving voltage required to achieve the same brightness level is another indicator of degradation.[10] Visually, the appearance and growth of dark spots on the active area of the OLED can signify material degradation or delamination of layers, potentially exacerbated by issues at the ETL interface.[9]
Troubleshooting Guides
Guide 1: Optimizing the Electron Transport Layer (ETL)
If you are experiencing low device performance, consider the following strategies to optimize the TPBi ETL:
-
Varying TPBi Thickness: Systematically vary the thickness of the TPBi layer to find the optimal balance between charge transport and driving voltage. Start with a standard thickness (e.g., 30-40 nm) and fabricate devices with incremental increases and decreases in thickness.
-
Introducing a Double ETL: A common and effective strategy is to use a double ETL structure, such as TPBi combined with a material with higher electron mobility like tris(8-hydroxyquinolinato)aluminium (Alq3).[6] Placing a thin layer of Alq3 between the TPBi and the cathode can facilitate better electron injection and transport.[6]
-
Doping the TPBi Layer: Doping the TPBi layer with electron-donating materials, such as lithium (Li) or lithium fluoride (LiF), can increase its conductivity and improve electron mobility.[11][12] This can lead to a more balanced charge transport and enhanced device efficiency.
Guide 2: Improving Electron Injection
A significant energy barrier at the cathode/ETL interface can impede electron injection. The following approaches can help to reduce this barrier:
-
Utilizing an Electron Injection Layer (EIL): Inserting a thin EIL between the TPBi layer and the cathode is a widely used and effective method. Common EIL materials include alkali metal compounds like lithium fluoride (LiF) or cesium carbonate (Cs2CO3).[1][13][14] These materials can lower the work function of the cathode, reducing the electron injection barrier.[2][13]
-
Choosing the Right Cathode Material: The choice of cathode material is crucial for efficient electron injection. Low work function metals like calcium (Ca) or magnesium (Mg) are often used, but they can be reactive.[13] Aluminum (Al) is a more stable option, but it often requires an EIL to achieve efficient injection.[13]
-
Surface Modification with Self-Assembled Monolayers (SAMs): Modifying the cathode surface with a SAM can tune its work function and improve the energy level alignment with the TPBi layer, thereby enhancing electron injection.[15][16]
Data Presentation
The following tables summarize key quantitative data for TPBi and its performance in devices.
Table 1: Electron Mobility of TPBi and Other Common ETL Materials
| Material | Electron Mobility (cm²/V·s) | Measurement Conditions | Reference(s) |
| TPBi | 5.6 x 10⁻⁸ to 2.1 x 10⁻⁵ | Varies with electric field and film thickness | [1][8] |
| TPBi | 2.2 x 10⁻⁵ | Under an electric field of 1000 (V/cm)¹/² | [5] |
| BmPyPB | 10⁻⁶ to 10⁻⁵ | 150 nm film thickness | [1] |
| TmPyPB | ~10⁻⁵ | 150 nm film thickness | [1] |
| Alq3 | ~10⁻⁶ | - | [17] |
Table 2: Performance of a Red OLED with Different ETLs
| ETL Material | Current Efficiency (cd/A) at 1000 cd/m² | Device Structure | Reference(s) |
| TPBi | 10.1 | ITO/MoO₃/TAPC/TCTA:Ir(MDQ)₂(acac)/ETL/LiF/Al | [1][8] |
| BmPyPB | 34.4 | ITO/MoO₃/TAPC/TCTA:Ir(MDQ)₂(acac)/ETL/LiF/Al | [1][8] |
| TmPyPB | 24.8 | ITO/MoO₃/TAPC/TCTA:Ir(MDQ)₂(acac)/ETL/LiF/Al | [1][8] |
Experimental Protocols
Protocol 1: Fabrication of a TPBi-Based OLED by Thermal Evaporation
This protocol describes a general procedure for fabricating a multilayer OLED using thermal evaporation.
-
Substrate Cleaning:
-
Sequentially clean indium tin oxide (ITO) coated glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then bake them in an oven at 120°C for 20 minutes.
-
Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
-
-
Organic and Metal Deposition:
-
Load the cleaned substrates and the organic materials (including TPBi) and metal for the cathode into a high-vacuum thermal evaporation system.
-
Evacuate the chamber to a base pressure of at least 5 x 10⁻⁶ mbar.[18]
-
Deposit the organic layers sequentially by heating the materials in crucibles. Control the deposition rate and thickness using a quartz crystal microbalance. A typical deposition rate for organic materials is 1-2 Å/s.
-
For TPBi, the evaporation temperature is typically below 500°C.[18] Precise temperature control is crucial to prevent decomposition.[5][18][19]
-
Following the organic layers, deposit the EIL (if used) and the metal cathode.
-
-
Encapsulation:
-
After deposition, encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to protect them from oxygen and moisture.
-
Protocol 2: Characterization of Electron Mobility using Admittance Spectroscopy
Admittance spectroscopy is a technique used to determine the charge carrier mobility in organic thin films.
-
Device Fabrication: Fabricate electron-only devices with the structure: Cathode / TPBi / Cathode.
-
Measurement Setup: Use an LCR meter to measure the capacitance and conductance of the device as a function of frequency at different DC bias voltages.
-
Data Analysis:
-
The electron mobility (μ) can be calculated from the frequency at which the negative differential susceptance is maximized.
-
The relationship between mobility, transit time (τ), film thickness (d), and applied voltage (V) is given by τ = d²/ (μV).
-
Visualizations
Caption: Diagram of a typical OLED device structure showing the role of TPBi.
Caption: A logical workflow for troubleshooting low electron mobility in TPBi devices.
References
- 1. ossila.com [ossila.com]
- 2. pubs.aip.org [pubs.aip.org]
- 3. mdpi.com [mdpi.com]
- 4. pure.mpg.de [pure.mpg.de]
- 5. angstromengineering.com [angstromengineering.com]
- 6. The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00515K [pubs.rsc.org]
- 7. Impact of Layer Materials, Their Thicknesses, and Their Reflectivities on Emission Color and NVIS Compatibility in OLED Devices for Avionic Display Applications | MDPI [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.aip.org [pubs.aip.org]
- 16. Electron Clouding Effect for Improvement of Electron Injection in...: Ingenta Connect [ingentaconnect.com]
- 17. Electron mobility - Wikipedia [en.wikipedia.org]
- 18. vaccoat.com [vaccoat.com]
- 19. korvustech.com [korvustech.com]
Technical Support Center: TPBi Interfacial Charge Injection
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to reduce charge injection barriers at the 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (TPBi) interface in organic electronic devices.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TPBi in an organic electronic device?
A1: TPBi, or this compound, is a versatile organic semiconductor primarily used as an electron transport layer (ETL) and a hole-blocking layer (HBL) in devices like Organic Light-Emitting Diodes (OLEDs).[1][2][3] Its electron-deficient nature and low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy level facilitate the efficient movement of electrons from the cathode towards the emissive layer.[1] Additionally, its deep Highest Occupied Molecular Orbital (HOMO) energy level creates a barrier that prevents holes from migrating past the emissive zone, thereby confining charge carriers and excitons to enhance device efficiency.[1][2]
Q2: What are the typical HOMO and LUMO energy levels for TPBi?
A2: The reported energy levels for TPBi can vary slightly, but they are generally in the following ranges:
-
HOMO: Approximately -6.2 eV to -6.7 eV.[1][3] This large energy gap is what makes TPBi an effective hole-blocking material.
Q3: Why is there a significant charge injection barrier at the TPBi interface?
A3: A significant energy barrier can form at the interface between the cathode (e.g., Aluminum, Al) and the TPBi layer. For example, the work function of Al is around -4.2 eV, while the LUMO of TPBi is about -2.7 eV. This creates a substantial energy difference (approximately 1.5 eV, though reported as high as 1.1 eV in some contexts) that electrons must overcome to be injected from the cathode into the TPBi layer.[5][6] This barrier can lead to high operating voltages and reduced device efficiency.[5]
Q4: Can TPBi be used as a host material?
A4: Yes, due to its low LUMO energy level, TPBi can also be used as a host material for both fluorescent and phosphorescent dopants in the emissive layer, where it efficiently transfers energy to the emitting molecules.[2][3]
Q5: How does the molecular orientation of TPBi affect charge injection?
A5: The orientation of TPBi molecules at the interface significantly impacts charge transport and device stability.[7] Studies have shown that specific molecular orientations can ensure stronger electronic coupling between TPBi and adjacent layers, which improves stability and enhances charge transfer kinetics.[7][8] For instance, vertically aligned TPBi molecules have been associated with enhanced charge extraction and reduced recombination rates.[7]
Troubleshooting Guides
This section addresses common experimental issues encountered when working with TPBi interfaces.
Issue 1: High Driving Voltage and Low Efficiency
Symptoms:
-
The device requires a significantly higher voltage to turn on than expected.
-
The current density and luminance are low for a given voltage.
-
The overall power efficiency of the device is poor.
Potential Causes & Solutions:
-
Large Electron Injection Barrier: The energy mismatch between the cathode's work function and the LUMO of TPBi is a primary cause.
-
Solution 1: Insert an Electron Injection Layer (EIL). Deposit a thin layer of a material like Lithium Fluoride (LiF)[4], Cesium Carbonate (Cs₂CO₃)[9][10], or Magnesium Oxide (MgO)[11] between the cathode and the TPBi layer. These materials can lower the effective injection barrier. For example, inserting a thin TPBi layer at an Alq₃/Cs₂CO₃ interface was shown to facilitate electron injection.[9][10]
-
Solution 2: Use a Low Work Function Cathode. Employing cathodes made of materials with lower work functions can reduce the initial energy barrier.
-
Solution 3: n-Doping the TPBi Layer. Doping the TPBi layer with a material like lithium can increase its conductivity and lower the injection barrier.[12] A thin, optimally doped Li:TPBi layer can enable efficient electron injection from transparent conducting oxides.
-
-
Poor Carrier Balance: An imbalance between the number of electrons and holes reaching the emissive layer can lead to quenching and reduced efficiency.
-
Solution: Optimize Layer Thickness. The thickness of the TPBi layer influences the recombination zone and charge balance.[10] Varying the TPBi thickness can help optimize the electron-to-hole ratio in the emissive layer. For instance, one study found that a 40 nm TPBi layer resulted in a superior current efficiency of 80 cd/A in a phosphorescent OLED.[10]
-
-
Interface Contamination or Defects: Impurities or structural defects at the ITO or TPBi interface can trap charges and impede injection.[13][14]
-
Solution 1: Substrate Cleaning. Ensure rigorous cleaning of the ITO substrate before deposition using methods like sonication in solvents and UV-ozone treatment to remove organic residues.[13][15]
-
Solution 2: High Purity Materials. Use high-purity, sublimed-grade TPBi to minimize impurities that can act as charge traps.[2]
-
Solution 3: Controlled Deposition. Optimize deposition parameters such as rate and vacuum pressure to ensure a smooth, uniform film morphology.[15]
-
Issue 2: Device Instability and Rapid Degradation
Symptoms:
-
Luminance decreases rapidly during operation.
-
The operating voltage increases over time.
-
The device fails or "burns out" prematurely.[13]
Potential Causes & Solutions:
-
Joule Heating: A high injection barrier can lead to excess heat generation at the interface, causing thermal degradation of the organic materials.[16]
-
Solution: Implement the solutions for reducing the driving voltage (see Issue 1), as a lower voltage will reduce power dissipation and heating.
-
-
Poor Film Morphology: Non-uniform or crystalline TPBi films can create pathways for current leakage or short circuits.
-
Interfacial Reactions: The cathode material may react with the TPBi layer, especially under high current densities, creating a degraded interface.
Quantitative Data Summary
The performance of devices utilizing TPBi can be significantly altered by modifying the interfacial layers.
| Device Modification | Key Performance Metric | Value | Reference Device Performance | Voltage | Source |
| Insert 5 nm TPBi at Alq₃/Cs₂CO₃ interface | Current Density | 188.3 mA/cm² | 71.9 mA/cm² | 9 V | [10] |
| Insert 5 nm TPBi at Alq₃/Cs₂CO₃ interface | EL Efficiency | 3.64 cd/A | 3.2 cd/A | 9 V | [10] |
| Insert 10 nm TPBi at Alq₃/Cs₂CO₃ interface | EL Efficiency | 4.53 cd/A | 3.2 cd/A | - | [9][10] |
| Double ETL (Alq₃/TPBi) vs. Single ETL (TPBi) | Max Luminance | 13,054 cd/m² | 6,787 cd/m² | - | [5] |
| Double ETL (Alq₃/TPBi) vs. Single ETL (TPBi) | Max Current Efficiency | 11.4 cd/A | 3.9 cd/A | - | [5] |
TPBi Material Properties
| Property | Value | Notes | Source |
| LUMO Energy Level | ~ -2.7 eV | Key for electron injection. | [1][3][4] |
| HOMO Energy Level | -6.2 to -6.7 eV | Provides excellent hole-blocking. | [1][3] |
| Electron Mobility | 5.6 x 10⁻⁸ to 2.1 x 10⁻⁵ cm²/V·s | Increases with the applied electric field. | [4] |
| Glass Transition Temp. | 124 °C | Contributes to morphological stability. | [16] |
Experimental Protocols
Methodology for Fabricating an Electron-Only Device for Mobility Measurement
This protocol describes the fabrication of an electron-only device to characterize the electron transport properties of TPBi.
-
Substrate Preparation: Begin with pre-patterned Indium Tin Oxide (ITO) or Aluminum (Al) coated glass substrates. Clean the substrates by sonicating sequentially in detergent, deionized water, acetone, and isopropanol. Dry them with a nitrogen stream and treat with UV-ozone for 15 minutes to remove organic residues.[13][15][19]
-
Vacuum Deposition: Place the cleaned substrates into a high-vacuum thermal evaporation chamber with a base pressure of approximately 4 × 10⁻⁴ Pa.[4]
-
Layer Deposition:
-
Deposit a thin (e.g., 1 nm) layer of Lithium Fluoride (LiF) onto the bottom Al electrode. This layer ensures Ohmic injection of electrons.[4]
-
Thermally evaporate the TPBi layer to the desired thickness (e.g., 150-260 nm). Maintain a stable deposition rate of 1-2 Å/s.[4]
-
Deposit a second thin (e.g., 1 nm) LiF layer on top of the TPBi.[4]
-
Deposit the top Al electrode (e.g., 100 nm) through a shadow mask to define the active area of the device (e.g., 4 x 4 mm²).[4] Maintain a deposition rate of 10-20 Å/s for the metal.[4]
-
-
Encapsulation: After fabrication, encapsulate the device in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation from exposure to air and moisture.
-
Characterization: Measure the current-voltage (J-V) characteristics of the device to calculate the electron mobility of the TPBi film.
Visualizations
Caption: Energy levels in a typical OLED, highlighting the electron injection barrier at the TPBi interface.
Caption: Troubleshooting workflow for high driving voltage in TPBi-based devices.
Caption: Key strategies for lowering the charge injection barrier at the TPBi interface.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00515K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Computational approaches to enhance charge transfer and stability in TPBi–(PEA)2PbI4 perovskite interfaces through molecular orientation optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Computational approaches to enhance charge transfer and stability in TPBi-(PEA)2PbI4 perovskite interfaces through molecular orientation optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Improved Hole-Blocking and Electron Injection Using a TPBI Interlayer at the Cathode Interface of OLEDs [cpl.iphy.ac.cn]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] Enhancement of electron injection in inverted top-emitting organic light-emitting diodes using an insulating magnesium oxide buffer layer | Semantic Scholar [semanticscholar.org]
- 12. n-Doping-induced efficient electron-injection for high efficiency inverted organic light-emitting diodes based on thermally activated delayed fluorescence emitter - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. Seven-member-ring-based electron-transporting materials for high-efficiency OLEDs - Materials Advances (RSC Publishing) DOI:10.1039/D2MA00974A [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. The intrinsic behavior of lithium fluoride in solid electrolyte interphases on lithium - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing the Operational Lifetime of OLEDs Containing TPBi
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (TPBi) in Organic Light-Emitting Diodes (OLEDs).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My OLED device with a TPBi electron transport layer (ETL) has a short operational lifetime. What are the common causes?
Several factors can contribute to the rapid degradation of OLEDs containing TPBi:
-
Charge Imbalance: The electron mobility of TPBi can be lower compared to the hole mobility of commonly used hole transport materials.[1][2] This imbalance can lead to an accumulation of charge carriers at the interfaces of the emissive layer (EML), causing exciton quenching and material degradation.
-
Interfacial Instability: Poor interfaces between the TPBi layer and adjacent layers (EML or cathode) can introduce defects that act as non-radiative recombination centers, reducing efficiency and lifetime.[3]
-
Material Purity: The purity of TPBi is crucial. Impurities can act as charge traps, leading to increased operating voltage and accelerated degradation. It is essential to source high-purity TPBi from reliable suppliers.[4]
-
Thermal Stress: High operating temperatures can accelerate the degradation of organic materials, including TPBi.[3] This can be exacerbated by high driving voltages resulting from poor charge injection or transport.
-
Electrode Degradation: The stability of the electrodes, particularly the transparent anode (e.g., ITO), can impact device lifetime. Oxidation of the organic layer at the anode interface can occur, leading to increased resistance and reduced performance.[5]
Q2: How can I improve the electron injection and transport in my TPBi-based OLED?
Enhancing electron injection and transport is key to achieving charge balance and improving device lifetime. Consider the following strategies:
-
N-Doping of the TPBi Layer: Doping the TPBi layer with a small amount of an n-type dopant, such as 8-Hydroxyquinolinolatolithium (Liq), can significantly increase its electron conductivity.[6] This leads to a lower driving voltage, more balanced charge carrier density in the emissive layer, and consequently, a longer operational lifetime.[6]
-
Insertion of an Electron Injection Layer (EIL): A thin layer of a material with a low work function, like Lithium Fluoride (LiF) or Liq, between the TPBi and the metal cathode (e.g., Aluminum) can lower the electron injection barrier.[1][7]
-
Using a Co-ETL Structure: Employing a double electron transport layer, for instance, by combining TPBi with another ETL material like BPhen, can optimize charge transport and improve device efficiency.[8][9]
Q3: What are some alternative materials or device architectures to consider if TPBi is limiting the lifetime of my device?
While TPBi is a widely used ETL, alternative materials and device structures can offer improved performance and stability:
-
Alternative Electron Transport Materials: Researchers have developed other electron-transporting materials with higher electron mobility than TPBi, such as BmPyPB and TmPyPB.[1][2] Devices using these materials as the ETL have shown better performance in some cases.[1][2] Another promising ETM, PICN, has demonstrated significantly longer operational lifetimes compared to TPBi-based devices.[10]
-
Interlayer Engineering: Introducing ultrathin interlayers can significantly enhance device stability. For example, inserting thin layers of Liq on either side of the hole-blocking layer has been shown to extend the lifetime of OLEDs.[11][12]
-
Simplified Device Structures: In some device architectures, TPBi's hole-blocking capabilities allow for the simplification of the device stack by replacing multiple layers with a single TPBi layer, which can offer manufacturing advantages.
Q4: My device shows high efficiency at low brightness but experiences significant efficiency roll-off at higher brightness. How can I mitigate this?
Efficiency roll-off at high current densities is a common issue in OLEDs. In TPBi-based devices, this can be addressed by:
-
Improving Charge Balance: As mentioned, n-doping the TPBi layer can improve electron injection and transport, leading to a more balanced charge carrier density in the emissive layer. This reduces exciton quenching processes like triplet-triplet annihilation that are more prevalent at high brightness.[6]
-
Exciton Management: TPBi can also be used as an exciton protection layer to confine excitons within the emissive layer and improve light extraction efficiency.[13]
-
Host Material Selection: When TPBi is used as a host for phosphorescent emitters, ensuring good energy level alignment and efficient energy transfer to the dopant is crucial to minimize efficiency roll-off.
Experimental Protocols
Protocol 1: Fabrication of a TPBi-based OLED with an n-doped ETL
This protocol describes the fabrication of a phosphorescent OLED (PhOLED) with an n-doped TPBi electron transport layer to enhance operational lifetime.
1. Substrate Preparation:
- Begin with patterned Indium Tin Oxide (ITO) coated glass substrates.
- Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- Dry the substrates in an oven at 120°C for 20 minutes.[1]
- Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO.
2. Organic Layer Deposition (High Vacuum Thermal Evaporation):
- Transfer the cleaned substrates into a high vacuum thermal evaporator with a base pressure of < 4 x 10⁻⁴ Pa.
- Deposit the following layers sequentially:
- Hole Injection Layer (HIL): 8 nm of Molybdenum Trioxide (MoO₃).
- Hole Transport Layer (HTL): 60 nm of TAPC (Di-[4-(N,N-ditolyl-amino)-phenyl]cyclohexane).
- Emissive Layer (EML): 20 nm of TCTA (Tris(4-carbazoyl-9-ylphenyl)amine) doped with 8 wt% of a phosphorescent emitter (e.g., Ir(MDQ)₂(acac)).
- n-doped Electron Transport Layer (ETL): 35 nm of TPBi co-evaporated with Liq. The doping concentration of Liq can be varied (e.g., 50 wt%) to optimize performance.[6] The evaporation rate for the organic layers should be maintained at 1-2 Å/s.[1][7]
3. Cathode Deposition:
- Without breaking the vacuum, deposit the following cathode layers:
- Electron Injection Layer (EIL): 1 nm of Lithium Fluoride (LiF) at a deposition rate of 0.1-0.2 Å/s.[1]
- Cathode: 100 nm of Aluminum (Al) at a deposition rate of 10-20 Å/s.[1]
4. Encapsulation:
- Transfer the completed device to a nitrogen-filled glovebox.
- Encapsulate the device using a glass lid and UV-curable epoxy resin to protect it from atmospheric moisture and oxygen.
Protocol 2: Device Characterization
1. Current-Voltage-Luminance (J-V-L) Characteristics:
- Use a source meter (e.g., Keithley 2400) and a luminance meter to measure the J-V-L characteristics of the fabricated device.[1]
2. Electroluminescence (EL) Spectra:
- Measure the EL spectra at different driving voltages using a spectroradiometer.
3. Operational Lifetime Measurement:
- Test the operational lifetime by applying a constant DC current density to the device and monitoring the luminance over time.
- The lifetime (LT₅₀) is defined as the time it takes for the initial luminance to decrease by 50%.[3][6] For accelerated testing, an initial luminance of 1000 cd/m² is often used.[6][10]
Data Presentation
Table 1: Comparison of Device Performance with Doped and Undoped TPBi ETL
| Device Structure | Driving Voltage at 1000 cd/m² (V) | Current Efficiency at 1000 cd/m² (cd/A) | LT₅₀ at 1000 cd/m² (h) |
| ITO/HIL/HTL/EML/TPBi /LiF/Al | ~5.5 - 6.5 | ~35 - 40 | ~200 - 400 |
| ITO/HIL/HTL/EML/TPBi:Liq (50 wt%) /LiF/Al | ~4.0 - 5.0 | ~40 - 45 | > 1900 |
Note: The values presented are approximate and can vary based on the specific materials and fabrication conditions. Data is synthesized from trends reported in the literature.[6]
Table 2: Electron Mobility of TPBi and Alternative ETMs
| Material | Electron Mobility (cm²/V·s) |
| TPBi | 5.6 x 10⁻⁸ to 2.1 x 10⁻⁵ (electric field dependent)[1][2] |
| BmPyPB | Higher than TPBi |
| TmPyPB | Higher than TPBi |
| PICN | Up to 1.52 x 10⁻⁴ |
Note: Electron mobility is often dependent on the measurement technique and the applied electric field.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. tytlabs.co.jp [tytlabs.co.jp]
- 6. Improved Efficiency Roll-Off and Operational Lifetime of Organic Light-Emitting Diodes with a Tetradentate Platinum(II) Complex by Using an n-Doped Electron-Transporting Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 8. journals.bilpubgroup.com [journals.bilpubgroup.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving electron transportation and operational lifetime of full color organic light emitting diodes through a “weak hydrogen bonding cage” structur ... - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00496E [pubs.rsc.org]
- 11. Lifetime breakthrough promising for low-cost and efficient OLED displays and lights | EurekAlert! [eurekalert.org]
- 12. asianscientist.com [asianscientist.com]
- 13. ossila.com [ossila.com]
Technical Support Center: 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (TPBi) in Optoelectronics
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the use of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (TPBi) in optoelectronic applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of TPBi in optoelectronic devices?
A1: TPBi, or this compound, is a versatile organic semiconductor that primarily functions as an electron transport layer (ETL) and a hole-blocking layer (HBL) in devices like Organic Light-Emitting Diodes (OLEDs).[1] Its electron-deficient nature and wide energy gap facilitate efficient electron injection and transport from the cathode to the emissive layer, while its deep highest occupied molecular orbital (HOMO) level effectively blocks holes from leaking into the ETL, thereby enhancing charge recombination efficiency within the emissive layer.[1][2][3]
Q2: What are the general purity requirements for TPBi in optoelectronics?
A2: For optimal device performance and longevity, high-purity TPBi is essential.[1] For research and development, a purity of >98.0% as determined by High-Performance Liquid Chromatography (HPLC) may be sufficient for initial screening. However, for high-performance and commercial-grade devices, a sublimed grade with a purity of ≥99.5% is strongly recommended.[1][3]
Q3: Can TPBi be used for applications other than as an ETL and HBL?
A3: Yes, due to its high triplet energy and good film-forming properties, TPBi can also be utilized as a host material for phosphorescent and fluorescent emitters in the emissive layer of OLEDs.[1][3] It can help in achieving efficient energy transfer to the dopant molecules.
Q4: What are the typical solvents for processing TPBi?
A4: TPBi is typically processed via vacuum thermal evaporation for thin-film deposition in OLED fabrication.[2][4] For solution-based techniques, its solubility is limited in common organic solvents. However, for analytical purposes such as HPLC, it can be dissolved in solvents like tetrahydrofuran (THF) or a mixture of acetonitrile and water.[3][5] Researchers should always refer to the supplier's documentation for recommended solvents.
Troubleshooting Guides
This section addresses specific issues that may arise during experiments involving TPBi.
Issue 1: Low Device Efficiency and Brightness
Symptoms:
-
The external quantum efficiency (EQE) of the OLED is significantly lower than expected.
-
The device exhibits low luminance (brightness) at a given current density.
Possible Purity-Related Causes:
-
Presence of Quenching Impurities: Certain impurities can act as quenching sites for excitons, leading to non-radiative decay and thus, reduced light output. Halogenated impurities are particularly known to have a detrimental effect on device performance.
-
Charge Carrier Imbalance: Impurities can introduce charge traps, leading to an imbalance in the number of electrons and holes reaching the emissive layer. This results in inefficient recombination and lower efficiency.
Troubleshooting Steps:
-
Verify TPBi Purity: Use a higher grade of TPBi (e.g., sublimed grade, >99.5%) and compare the device performance.
-
Purify the Material: If using a lower-grade TPBi, consider purifying it through gradient sublimation.
-
Analyze for Impurities: If possible, use analytical techniques like HPLC-MS or GC-MS to identify and quantify potential impurities in your TPBi batch.
Issue 2: High Operating Voltage and Poor Stability
Symptoms:
-
The device requires a higher voltage to achieve a certain current density or brightness.
-
The device performance degrades rapidly during operation (short lifetime).
-
Presence of dark spots or shorts in the device.[6]
Possible Purity-Related Causes:
-
Ionic Impurities: Metallic ions or other ionic species can increase the conductivity of the organic layer, leading to leakage currents and higher operating voltages. They can also migrate under an electric field, causing device instability and shorts.[6]
-
Residual Solvents: In solution-processed layers, residual solvents can affect the film morphology and create charge traps, increasing the operating voltage.[7] For evaporated films, outgassing from impure material can introduce defects.
-
Organic Byproducts: Incomplete reactions or side reactions during TPBi synthesis can result in impurities that disrupt the molecular packing and charge transport properties of the thin film.
Troubleshooting Steps:
-
Material Purification: Ensure the TPBi is thoroughly purified, preferably by multiple sublimation cycles, to remove volatile and non-volatile impurities.
-
Substrate and Chamber Cleanliness: Impurities can also originate from the substrate or the deposition chamber. Ensure rigorous cleaning procedures for both.
-
Encapsulation: Proper encapsulation is crucial to prevent degradation from atmospheric moisture and oxygen, which can be exacerbated by the presence of certain impurities.[6]
Issue 3: Inconsistent Film Morphology
Symptoms:
-
The TPBi thin film appears non-uniform, with crystallites, pinholes, or a rough surface.
-
Poor device-to-device reproducibility.
Possible Purity-Related Causes:
-
Low Molecular Weight Impurities: Volatile impurities can outgas during deposition, disrupting the film growth.
-
Non-volatile Impurities: These can act as nucleation sites, leading to non-uniform film growth and the formation of crystalline domains in an otherwise amorphous film.
Troubleshooting Steps:
-
Optimize Deposition Rate: A slower deposition rate can sometimes lead to more uniform films.
-
Substrate Temperature Control: Adjusting the substrate temperature during deposition can influence film morphology.
-
Material Purity: As with other issues, ensuring the highest possible purity of the source material is the most effective solution.
Data Presentation
Table 1: General Purity Recommendations for TPBi in Optoelectronics
| Purity Grade | Purity Level (HPLC) | Recommended Application | Expected Performance |
| Standard Grade | >98.0% | Initial material screening, preliminary device testing | Moderate efficiency and stability |
| Sublimed Grade | >99.5% | High-performance devices, lifetime studies | High efficiency, good stability |
| Ultra-Pure Grade | >99.9% | Commercial production, demanding applications | Excellent efficiency and long operational lifetime |
Table 2: Impact of Purity on Key OLED Performance Parameters (Qualitative)
| Performance Parameter | Impact of Higher TPBi Purity | Rationale |
| External Quantum Efficiency (EQE) | Increases | Reduced exciton quenching and improved charge balance lead to more efficient light generation.[8] |
| Operating Voltage | Decreases | Fewer charge traps and a more ordered film morphology facilitate easier charge transport. |
| Device Lifetime (T50/T90) | Increases significantly | Removal of impurities that can cause chemical degradation and morphological instabilities enhances device stability. |
| Color Purity | Improves | Impurities can sometimes have their own emission spectra, leading to a broader or shifted device emission. |
| Reproducibility | Improves | Consistent material quality leads to more predictable and repeatable device performance. |
Experimental Protocols
Protocol 1: Gradient Sublimation for TPBi Purification
Objective: To purify TPBi by separating it from less volatile and more volatile impurities.
Materials and Equipment:
-
Crude TPBi powder
-
Tube furnace with multiple heating zones
-
Quartz tube
-
Vacuum pump capable of reaching <10-5 Torr
-
Temperature controllers
-
Collection boat/liner
Procedure:
-
Loading: Place the crude TPBi powder in a quartz boat at the source end of the quartz tube.
-
Assembly: Insert the quartz tube into the tube furnace and connect it to the vacuum pump.
-
Evacuation: Evacuate the system to a high vacuum (<10-5 Torr).
-
Heating: Gradually heat the source zone to the sublimation temperature of TPBi (typically 280-320°C, this should be determined empirically). The collection zones should be set to progressively lower temperatures to fractionally condense the sublimed material.
-
Sublimation: Allow the sublimation to proceed for several hours to days, depending on the quantity of material and the sublimation rate. The pure TPBi will deposit in a specific temperature zone, while more volatile impurities will travel further down the tube and less volatile impurities will remain in the source boat.
-
Cooling and Collection: After the sublimation is complete, cool the system down to room temperature under vacuum. Then, carefully vent the system and collect the purified TPBi crystals from the desired zone.
Protocol 2: HPLC Analysis of TPBi Purity
Objective: To determine the purity of a TPBi sample using High-Performance Liquid Chromatography with UV detection.
Materials and Equipment:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
TPBi sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid (for mobile phase modification)
Procedure:
-
Sample Preparation: Prepare a stock solution of the TPBi sample at a concentration of approximately 1 mg/mL in a suitable solvent mixture (e.g., acetonitrile/water). Ensure the sample is fully dissolved.
-
Mobile Phase Preparation: Prepare the mobile phase. A common mobile phase for such compounds is a gradient of acetonitrile and water, with a small amount of an acid like phosphoric acid (e.g., 0.1%) to improve peak shape.
-
HPLC Method Setup:
-
Column: C18 reversed-phase
-
Mobile Phase: Gradient elution, for example:
-
0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 90% Acetonitrile
-
20-25 min: 90% Acetonitrile
-
25-30 min: 90% to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and/or the absorption maximum of TPBi (~305 nm).[3]
-
Injection Volume: 10 µL
-
-
Analysis: Inject the sample and run the HPLC method.
-
Data Interpretation: The purity of the TPBi is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Visualizations
References
- 1. Step-by-Step Guide for Harnessing Organic Light Emitting Diodes by Solution Processed Device Fabrication of a TADF Emitter [jove.com]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. novapuri.com [novapuri.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. engr.uky.edu [engr.uky.edu]
- 8. Multi-layer encapsulation structures for stable bottom- and top-emitting white OLED devices - RSC Advances (RSC Publishing) DOI:10.1039/D5RA07156A [pubs.rsc.org]
Annealing effects on the morphology and performance of TPBi layers
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the annealing of 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole) (TPBi) layers. This resource aims to address common experimental challenges and offer practical solutions to optimize the morphology and performance of TPBi films in organic electronic devices.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of annealing TPBi layers?
A1: Annealing is a thermal treatment process used to improve the properties of TPBi thin films. The primary goals are to enhance the structural order and stability of the film, which can lead to improved performance in electronic devices. When amorphous TPBi thin films are annealed, the molecules tend to orient themselves preferentially, which can be beneficial for charge transport.[1] Upon heating, a crystallization front can propagate across the film.[1] This process can be crucial for fine-tuning the device structure for applications like organic light-emitting diodes (OLEDs) and organic photovoltaics.[1]
Q2: What is the glass transition temperature (Tg) of TPBi and why is it important for annealing?
A2: The glass transition temperature (Tg) of TPBi is a critical parameter for annealing as it represents the temperature at which the material transitions from a rigid glassy state to a more rubbery, viscous state. Annealing is typically performed at temperatures near or above the Tg to allow for molecular rearrangement and crystallization. Knowing the Tg is essential for selecting an appropriate annealing temperature that promotes desired morphological changes without causing degradation of the film.
Q3: How does annealing affect the morphology of TPBi films?
A3: Annealing significantly influences the surface morphology of TPBi films. As-deposited films are often amorphous and smooth. Upon annealing, the molecules can rearrange and crystallize, leading to changes in surface roughness and the formation of distinct grain structures.[1] In some cases, annealing can induce a sinusoidal surface structure with wavelengths that can be tuned by varying the film thickness and annealing temperature.[1] The morphology of the TPBi layer can, in turn, affect the layers deposited on top of it and the overall device performance.
Q4: Can annealing improve the performance of OLEDs with TPBi layers?
A4: Yes, optimizing the annealing process of the TPBi layer, often used as an electron transport layer (ETL) or a host for the emissive layer, can enhance OLED performance.[2][3][4] Improved crystallinity and morphology of the TPBi layer can lead to better charge transport and injection, which are crucial for high-efficiency OLEDs.[3][4] Furthermore, a well-structured TPBi layer can improve the interface with adjacent layers, leading to more efficient charge recombination and light emission.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor or inconsistent device performance after annealing. | - Non-optimal annealing temperature: The temperature might be too high, causing degradation, or too low, resulting in incomplete morphological changes.- Incorrect annealing duration: The annealing time may be too short for the desired structural changes to occur or too long, leading to excessive crystallization or degradation.- Inappropriate annealing atmosphere: The presence of oxygen or moisture can degrade the TPBi material at elevated temperatures. | - Systematically vary the annealing temperature in small increments (e.g., 10-20°C) around the glass transition temperature of TPBi to find the optimal process window.- Experiment with different annealing durations at the optimal temperature to fine-tune the film properties.- Conduct the annealing process in a controlled environment, such as a high-vacuum chamber or a glovebox filled with an inert gas (e.g., Nitrogen or Argon). |
| Increased surface roughness leading to short circuits. | - Excessive crystallization: High annealing temperatures or long durations can lead to the formation of large, sharp crystallites that can puncture overlying layers.- Dewetting of the film: At high temperatures, the thin film may become unstable and break up into droplets. | - Reduce the annealing temperature and/or duration to control the extent of crystallization.- Ensure the substrate surface is clean and has good adhesion with the TPBi layer to prevent dewetting.- Consider a two-step annealing process with a lower temperature for a longer duration to promote smoother film formation. |
| Cracking or peeling of the TPBi film after annealing. | - High thermal stress: A large mismatch in the coefficient of thermal expansion (CTE) between the TPBi film and the substrate can induce stress upon cooling.- Poor adhesion: The as-deposited film may have poor adhesion to the substrate. | - Use a substrate with a CTE that is closely matched to that of TPBi.- Employ a slower cooling rate after annealing to minimize thermal shock.- Ensure the substrate is thoroughly cleaned before deposition to promote better adhesion. |
| No significant change in film morphology after annealing. | - Annealing temperature is too low: The temperature is below the glass transition temperature of TPBi, preventing significant molecular rearrangement. | - Increase the annealing temperature to be closer to or slightly above the glass transition temperature of TPBi. Refer to literature for the specific Tg of your TPBi source. |
Quantitative Data Summary
Table 1: Effect of Annealing Temperature on TPBi and Similar Organic Thin Film Properties
| Annealing Temperature (°C) | Material System | Parameter | Observed Effect | Reference |
| 100 - 160 | Perovskite Quantum Dots | Crystallinity (XRD) | Increased peak intensity of MAPbI₃ (110) and CsPbI₃ (100) up to 120°C, then degradation. | [5] |
| 120 | P3HT:PCBM | Surface Roughness (AFM) | Increased surface roughness with annealing time. | [6] |
| 140 | CH₃NH₃PbI₃ | Crystallite Size (XRD) | Largest average crystallite size observed at this temperature. | [7] |
| 300 - 500 | Ni-P Film | Surface Roughness (AFM) | Increased number of pores and mean surface roughness with temperature. | [8] |
| Room Temperature - 300 | Co₄₀Fe₄₀B₁₀Dy₁₀ | Surface Roughness (AFM) | Surface roughness (Ra) decreased from 1.93 nm to 1.19 nm. | [9] |
Table 2: Performance of OLEDs with TPBi as an Electron Transport Layer (ETL)
| Device Structure | ETL | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | Reference |
| ITO/MoO₃/TAPC/TCTA:Ir(MDQ)₂(acac)/ETL/LiF/Al | TPBi | ~1,500 | ~5 | [2] |
| ITO/MoO₃/TAPC/TCTA:Ir(MDQ)₂(acac)/ETL/LiF/Al | BmPyPB | ~12,000 | ~28 | [2] |
| ITO/MoO₃/TAPC/TCTA:Ir(MDQ)₂(acac)/ETL/LiF/Al | TmPyPB | ~15,000 | ~35 | [2] |
| ITO/CuPc/NPB/TPBi:GDI691(3%)/Alq₃/LiF/Al | TPBi host | 6827 | - |
Experimental Protocols
Protocol 1: Thermal Deposition and Annealing of TPBi Films
-
Substrate Preparation:
-
Clean substrates (e.g., ITO-coated glass) sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun and then bake them in an oven at 120°C for 20 minutes to remove any residual moisture.
-
Treat the substrates with UV-ozone or oxygen plasma for 5-10 minutes to improve the surface wettability and work function.
-
-
Thermal Evaporation of TPBi:
-
Place the cleaned substrates in a high-vacuum thermal evaporation chamber (base pressure < 5 x 10⁻⁶ Torr).
-
Load high-purity TPBi powder into a quartz or molybdenum boat.
-
Deposit the TPBi layer at a controlled rate (e.g., 1-2 Å/s) onto the substrates. The thickness can be monitored in-situ using a quartz crystal microbalance.
-
-
In-situ or Ex-situ Annealing:
-
In-situ: After deposition, without breaking the vacuum, heat the substrate holder to the desired annealing temperature (e.g., in the range of 100-180°C). Maintain this temperature for a specific duration (e.g., 10-60 minutes).
-
Ex-situ: Remove the samples from the deposition chamber and transfer them to a separate vacuum oven or a glovebox with a hotplate. Heat the samples to the desired annealing temperature for the specified duration.
-
After annealing, allow the samples to cool down slowly to room temperature to prevent thermal stress and film cracking.
-
Protocol 2: Atomic Force Microscopy (AFM) Characterization of Annealed TPBi Films
-
Sample Preparation:
-
Mount the annealed TPBi film on a sample holder using double-sided tape. Ensure the sample is securely fixed and the surface is level.
-
-
AFM Imaging:
-
Use a high-resolution AFM system. Select an appropriate AFM tip (e.g., a standard silicon tapping mode tip).
-
Engage the tip onto the sample surface in tapping mode to minimize sample damage.
-
Optimize the imaging parameters, including the scan size (e.g., 1x1 µm² to 5x5 µm²), scan rate (e.g., 0.5-1 Hz), setpoint amplitude, and gains.
-
Acquire topography and phase images of the film surface.
-
-
Data Analysis:
-
Use the AFM software to flatten the acquired images and remove any imaging artifacts.
-
Calculate the root-mean-square (RMS) surface roughness from the topography images over several different areas to ensure statistical relevance.
-
Analyze the grain size and distribution from the topography and phase images.
-
Protocol 3: X-Ray Diffraction (XRD) Analysis of TPBi Film Crystallinity
-
Sample Preparation:
-
Mount the TPBi film on a zero-background sample holder to minimize background signal from the substrate.
-
-
XRD Measurement:
-
Use a thin-film X-ray diffractometer with a Cu Kα radiation source.
-
Perform a θ-2θ scan over a relevant angular range (e.g., 5° to 40°) to identify crystalline peaks.
-
Use a slow scan speed (e.g., 1-2°/min) and a small step size (e.g., 0.02°) to obtain high-resolution data.
-
-
Data Analysis:
-
Identify the diffraction peaks corresponding to the crystalline phases of TPBi by comparing the experimental data with known patterns from literature or databases.
-
Calculate the crystallite size using the Scherrer equation from the full width at half maximum (FWHM) of the most intense diffraction peak.
-
Analyze the peak intensity and FWHM to qualitatively assess the degree of crystallinity. Higher intensity and smaller FWHM generally indicate better crystallinity.
-
Visualizations
Caption: Experimental workflow for TPBi film preparation, characterization, and device integration.
References
- 1. youtube.com [youtube.com]
- 2. JSTS - Journal of Semiconductor Technology and Science [jsts.org]
- 3. ossila.com [ossila.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Thickness, Annealing, and Surface Roughness Effect on Magnetic and Significant Properties of Co40Fe40B10Dy10 Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: TPBi vs. Alq3 as Electron Transport Materials in OLEDs
For researchers, scientists, and professionals in drug development, the selection of optimal materials is paramount to advancing organic light-emitting diode (OLED) technology. This guide provides an objective comparison of two commonly used electron transport materials: 1,3,5-Tris(N-phenyl-benzimidazol-2-yl)benzene (TPBi) and Tris(8-hydroxyquinolinato)aluminum (Alq3).
This comparison delves into their performance characteristics, supported by experimental data, to aid in the selection of the most suitable material for specific OLED applications.
At a Glance: Key Performance Metrics
A summary of the essential properties of TPBi and Alq3 is presented below, offering a direct comparison of their electronic and thermal characteristics.
| Property | TPBi | Alq3 |
| Electron Mobility (cm²/Vs) | 3.3 x 10⁻⁵ - 8 x 10⁻⁵[1] | 9.4 x 10⁻⁶ - 1.1 x 10⁻⁵[1] |
| LUMO Level (eV) | ~ -2.7[2][3] | ~ -2.8 to -3.2[4] |
| HOMO Level (eV) | ~ -6.2 to -6.7[2] | ~ -5.6 to -5.8[5] |
| Glass Transition Temp. (Tg) | ~122-124 °C | ~172 °C |
| Thermal Decomposition | Thermally stable in typical OLED operation | Phase transition α to γ phase at 643–669 K; Melts ~709 K with decomposition |
In-Depth Analysis
Electron Mobility
TPBi generally exhibits higher electron mobility compared to Alq3.[1] Electron mobility is a critical factor for an electron transport layer (ETL) as it dictates how efficiently electrons are transported from the cathode to the emissive layer. The higher mobility of TPBi can lead to lower operating voltages and potentially higher device efficiencies.
Energy Level Alignment
The Lowest Unoccupied Molecular Orbital (LUMO) and Highest Occupied Molecular Orbital (HOMO) energy levels are crucial for efficient charge injection and confinement within the OLED.
-
TPBi: Possesses a deep HOMO level, which makes it an excellent hole-blocking material.[2] However, its relatively high LUMO level (-2.7 eV) can create a significant energy barrier for electron injection from common cathodes like aluminum (work function ~4.2 eV), potentially leading to higher turn-on voltages.[1]
-
Alq3: The LUMO level of Alq3 is generally lower than that of TPBi, which can facilitate better electron injection from the cathode.[4] This property has contributed to its widespread use in OLEDs.
To overcome the electron injection barrier of TPBi, a common strategy is to use a dual-ETL structure, incorporating a thin layer of a material with an intermediate LUMO level, such as Alq3 or lithium fluoride (LiF), between the TPBi and the cathode. This stepped energy level structure can significantly improve device performance.
Thermal Stability
The thermal stability of the materials used in OLEDs is critical for the operational lifetime and reliability of the device.
-
TPBi: Exhibits good thermal stability with a glass transition temperature (Tg) around 122-124°C. This stability is important for preventing morphological changes in the thin films during device operation, which can lead to performance degradation.
-
Alq3: Is also known for its good thermal stability, with a higher glass transition temperature of approximately 172°C. However, it undergoes a phase transition at higher temperatures and melts with decomposition at around 709 K (436°C).
Experimental Protocols
The following outlines a general procedure for the fabrication and characterization of OLEDs using TPBi or Alq3 as the electron transport layer.
Device Fabrication: Thermal Evaporation
-
Substrate Preparation: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of deionized water, acetone, and isopropanol. The substrates are then dried in an oven and treated with UV-ozone to improve the work function of the ITO.
-
Hole Injection and Transport Layers: A hole injection layer (HIL), such as PEDOT:PSS, is often spin-coated onto the ITO substrate, followed by the thermal evaporation of a hole transport layer (HTL), for example, NPB (N,N′-Di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine).
-
Emissive Layer (EML): The emissive material is deposited onto the HTL via thermal evaporation.
-
Electron Transport Layer (ETL): A layer of either TPBi or Alq3 is deposited onto the EML through thermal evaporation. For devices with a dual ETL, a thin layer of Alq3 may be deposited first, followed by TPBi.
-
Cathode Deposition: Finally, a cathode, typically consisting of a thin layer of LiF followed by a thicker layer of Aluminum (Al), is deposited through a shadow mask to define the active area of the device.
Device Characterization
-
Current-Voltage-Luminance (IVL) Characteristics: The device is subjected to a variable voltage, and the resulting current density and luminance are measured using a source measure unit and a calibrated photodiode or spectrometer.
-
Efficiency Calculations: From the IVL data, key performance metrics are calculated:
-
Current Efficiency (cd/A): The ratio of luminance to the current density.
-
Power Efficiency (lm/W): The ratio of the total luminous flux to the input electrical power.
-
External Quantum Efficiency (EQE, %): The ratio of the number of photons emitted to the number of electrons injected.
-
-
Electroluminescence (EL) Spectrum: The spectral output of the OLED is measured at a constant driving voltage or current to determine the color coordinates.
-
Lifetime Measurement: The device is operated at a constant initial luminance, and the time it takes for the luminance to decay to half of its initial value (LT50) is recorded.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the experimental workflow and the fundamental electron transport mechanism in an OLED.
Conclusion
Both TPBi and Alq3 are effective electron transport materials, each with distinct advantages and disadvantages.
-
TPBi is favored for its high electron mobility and excellent hole-blocking capabilities, which can lead to devices with high efficiency. However, its high LUMO level necessitates careful device engineering, often requiring an additional injection layer to reduce the turn-on voltage.
-
Alq3 remains a benchmark ETL due to its balanced properties, including good thermal stability and a LUMO level that is generally well-aligned with common cathodes, facilitating efficient electron injection.
The choice between TPBi and Alq3 will ultimately depend on the specific requirements of the OLED device, including the desired efficiency, operating voltage, and the architecture of the other layers. For high-performance devices, a combination of both materials in a dual-ETL structure may offer the optimal solution, leveraging the high mobility of TPBi and the favorable injection properties of Alq3.
References
Performance analysis of TPBi versus other benzimidazole-based materials
An In-depth Performance Analysis of TPBi Versus Other Benzimidazole-Based Materials in Organic Electronics
For researchers, scientists, and drug development professionals, the selection of appropriate materials is paramount to the success of novel electronic and biomedical applications. This guide provides a comprehensive comparison of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), a widely utilized electron transport and hole-blocking material, against other notable benzimidazole-based compounds. The following sections present key performance data, detailed experimental protocols, and visual workflows to facilitate an informed selection process.
Introduction to TPBi and Benzimidazole Derivatives
Benzimidazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in materials science and medicinal chemistry due to their unique electronic and biological properties. In the realm of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs), materials like TPBi are crucial for efficient device performance. TPBi is recognized for its electron-deficient nature, low Lowest Unoccupied Molecular Orbital (LUMO) energy level (around 2.7 eV), and deep Highest Occupied Molecular Orbital (HOMO) energy level (around 6.2 eV), which make it an excellent candidate for an electron transport layer (ETL) and a hole-blocking layer (HBL).[1][2] These properties help to confine charge carriers and excitons within the emissive layer, thereby enhancing the efficiency and stability of the device.[1]
This guide will compare the performance of TPBi with other benzimidazole-based materials and alternative electron transport materials, focusing on key metrics such as electron mobility, thermal stability, and overall device efficiency.
Performance Data Comparison
The performance of an electron transport material is multi-faceted, relying on a combination of high electron mobility, good thermal stability, and appropriate energy levels for efficient charge injection and transport. The following tables summarize the comparative performance data of TPBi and other relevant materials based on published experimental findings.
Table 1: Electronic Properties and Electron Mobility
| Material | HOMO (eV) | LUMO (eV) | Electron Mobility (μe) (cm²/Vs) | Measurement Technique | Reference |
| TPBi | -6.2 | -2.7 | 5.6 x 10⁻⁸ - 2.1 x 10⁻⁵ | Admittance Spectroscopy | [3][4] |
| TPBi | ~10⁻⁵ | - | - | [5] | |
| TPBi | - | - | 3.3 - 8 x 10⁻⁶ | Transient Electroluminescence | [6] |
| BmPyPB | - | - | 10⁻⁶ - 10⁻⁵ | Admittance Spectroscopy | [3] |
| TmPyPB | - | - | ~10⁻⁵ | Admittance Spectroscopy | [3] |
| Bphen | - | - | ~10⁻⁴ | - | [5] |
| PPI-PIM-1 | - | - | > 10⁻⁵ | - | [6] |
| BBTPI | - | - | 1.49 x 10⁻⁵ | - | [6] |
Note: Electron mobility in organic materials is often electric field dependent.
Table 2: Thermal Properties
| Material | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td, 5% weight loss) (°C) | Reference |
| TPBi | 122 | - | [7] |
| 4oTPSF | 250 | - | [8] |
| New Terpyridine Derivatives | >150 | 349 - 488 | [8] |
| 3Py-DBBO | 248 | - | [8] |
| TPO-DBBO | 142 | - | [8] |
Table 3: OLED Device Performance Comparison
| ETL Material | Device Structure | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) | Max. Luminance (cd/m²) | Reference | |---|---|---|---|---|---| | TPBi | ITO/MoO₃/TAPC/TCTA:Ir(MDQ)₂(acac)/ETL/LiF/Al | 10.1 (@1000 cd/m²) | - | - | - |[3] | | BmPyPB | ITO/MoO₃/TAPC/TCTA:Ir(MDQ)₂(acac)/ETL/LiF/Al | 34.4 (@1000 cd/m²) | - | - | - |[3] | | TmPyPB | ITO/MoO₃/TAPC/TCTA:Ir(MDQ)₂(acac)/ETL/LiF/Al | 24.8 (@1000 cd/m²) | - | - | - |[3] | | TPBi (single ETL) | Solution Processed | 3.9 | - | - | 6787 |[9] | | TPBi/Alq₃ (double ETL) | Solution Processed | 11.4 | - | - | 13054 |[9] | | o-mCPBI (host) | Blue Phosphorescent OLED | >20 | - | >20 | - |[10] | | 4oTPSF | Green Phosphorescent OLED | - | 97.8 | - | - |[8] |
Experimental Protocols
To ensure the reproducibility and accurate comparison of material performance, detailed experimental protocols are essential. Below are summarized methodologies for key experiments cited in the comparison.
Synthesis of Benzimidazole Derivatives
The synthesis of benzimidazole derivatives often involves the condensation reaction between an o-phenylenediamine and an aldehyde or a carboxylic acid.[11]
-
General Procedure for Condensation with Aldehydes:
-
Dissolve o-phenylenediamine and a substituted aldehyde (typically in a 1:1 or other optimized molar ratio) in a suitable solvent such as ethanol.[12]
-
The reaction can be carried out at room temperature or under heating.[12][13]
-
Catalysts like p-toluenesulfonic acid or erbium triflate (Er(OTf)₃) can be used to improve yield and selectivity.[11][12]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the product is isolated, often through precipitation by adding water, followed by filtration.
-
Purification is typically achieved by recrystallization or column chromatography.
-
Device Fabrication
To measure the electron mobility of a material, an "electron-only" device is fabricated to ensure that the current is dominated by electron transport.
-
Substrate Cleaning: Glass substrates are sequentially cleaned in an ultrasonic bath with detergents and deionized water, followed by drying in an oven.[3]
-
Electrode Deposition: A bottom electrode, typically aluminum (Al), is thermally evaporated onto the cleaned substrate through a shadow mask.[3]
-
Electron Injection Layer (EIL): A thin layer of a material with a low work function, such as lithium fluoride (LiF), is deposited on the bottom electrode to facilitate electron injection.[3]
-
Organic Layer Deposition: The benzimidazole-based material (e.g., TPBi) of a specific thickness (e.g., 150-260 nm) is deposited via thermal evaporation in a high-vacuum chamber.[3]
-
Top Electrode Deposition: A top electrode, also typically consisting of a thin LiF layer followed by Al, is evaporated to complete the device structure: Al/LiF/Organic Layer/LiF/Al.[3]
A typical multi-layered OLED structure is fabricated as follows:
-
Substrate: Indium tin oxide (ITO)-coated glass is used as the transparent anode. The substrate is thoroughly cleaned.[3]
-
Hole Injection Layer (HIL): A material like Molybdenum trioxide (MoO₃) is deposited onto the ITO to facilitate hole injection.[3]
-
Hole Transport Layer (HTL): A hole-transporting material such as TAPC is then deposited.[3]
-
Emissive Layer (EML): The light-emitting layer, which can be a host material doped with an emissive guest, is deposited. In some cases, the ETL material itself can act as the host.[3][7]
-
Electron Transport Layer (ETL): The benzimidazole-based material (e.g., TPBi) is deposited.[3]
-
Electron Injection Layer (EIL): A thin layer of LiF is deposited.[3]
-
Cathode: A metal with a low work function, such as Aluminum (Al), is deposited as the cathode.[3]
Characterization Techniques
Admittance spectroscopy is a powerful technique to determine charge carrier mobility in organic semiconductors.[14][15][16]
-
The complex admittance of the electron-only device is measured as a function of modulation frequency and applied DC bias voltage.[14]
-
The mobility is inferred from the frequency at which the negative differential susceptance (-ΔB = -ω(C - C_g)) reaches its maximum.[14]
-
The transit time of the charge carriers is determined from this peak frequency, and the mobility is then calculated.
Cyclic Voltammetry (CV) is an electrochemical technique used to determine the oxidation and reduction potentials of a material, from which the HOMO and LUMO energy levels can be estimated.[17][18]
-
The organic material is dissolved in a suitable solvent containing a supporting electrolyte.
-
A three-electrode system is used: a working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[18]
-
The potential of the working electrode is swept linearly with time, and the resulting current is measured.
-
The onset oxidation potential (E_ox) and onset reduction potential (E_red) are determined from the voltammogram.
-
The HOMO and LUMO energy levels are calculated using empirical formulas, often referenced against a standard like ferrocene/ferrocenium (Fc/Fc⁺). The equations are typically of the form:
-
HOMO (eV) = -[E_ox (vs Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs Fc/Fc⁺) + 4.8][17]
-
Visualizing Workflows and Relationships
To better illustrate the processes and concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: A diagram illustrating the layered architecture of a typical Organic Light-Emitting Diode (OLED).
Caption: Workflow for the synthesis, characterization, and testing of novel organic electronic materials.
Caption: Key material properties influencing overall OLED performance.
Conclusion
TPBi remains a benchmark electron transport material in organic electronics due to its well-balanced properties. However, the data indicates that newer benzimidazole derivatives and other classes of electron transport materials can offer significant performance improvements in specific areas. For instance, materials like BmPyPB have demonstrated considerably higher current efficiencies in red OLEDs compared to TPBi.[3] Furthermore, novel materials are being designed with exceptionally high glass transition temperatures, which is crucial for enhancing the operational lifetime of devices. The choice of material will ultimately depend on the specific application, device architecture, and desired performance characteristics. This guide provides the foundational data and methodologies to aid researchers in making strategic decisions for their ongoing and future projects.
References
- 1. nbinno.com [nbinno.com]
- 2. ossila.com [ossila.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. High-performance organic light-emitting diodes comprising ultrastable glass layers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The improved performance and mechanism of solution-processed blue PhOLEDs based on double electron transport layers - RSC Advances (RSC Publishing) DOI:10.1039/D0RA00515K [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.aip.org [pubs.aip.org]
- 15. pubs.aip.org [pubs.aip.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. prezi.com [prezi.com]
Validating Theoretical Models of TPBi's Electronic Structure: A Comparative Guide
For researchers, scientists, and drug development professionals, accurately modeling the electronic structure of materials is paramount for predicting their performance in optoelectronic devices. This guide provides a comprehensive comparison of experimental data and theoretical models for the electronic structure of 1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene (TPBi), a widely used electron transport and hole-blocking material in organic light-emitting diodes (OLEDs). We also present a comparative analysis with common alternative materials: tris(8-hydroxyquinolinato)aluminum (Alq3), bathocuproine (BCP), and 3-(4-biphenyl)-4-phenyl-5-(4-tert-butylphenyl)-1,2,4-triazole (TAZ).
Unveiling the Electronic Landscape: Experimental Data vs. Theoretical Predictions
A thorough understanding of a material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels is crucial for designing efficient OLED device architectures. These energy levels dictate charge injection and transport properties. Experimental techniques such as ultraviolet photoelectron spectroscopy (UPS) and cyclic voltammetry (CV) are commonly employed to determine these values. On the other hand, theoretical approaches, primarily based on Density Functional Theory (DFT), provide calculated estimates of these parameters.
Below is a summary of experimentally determined and theoretically calculated electronic properties for TPBi and its alternatives.
| Material | Method | HOMO (eV) | LUMO (eV) | Optical Band Gap (eV) | UV-Vis Abs. (λmax, nm) | PL Emission (λem, nm) |
| TPBi | Experimental | 6.2 / 6.7[1] | 2.7[1] | - | 305 (in THF)[1] | 370 (in THF)[1] |
| Theoretical (DFT) | - | - | - | - | - | |
| Alq3 | Experimental | ~5.95 | ~3.0 | - | - | - |
| BCP | Experimental | ~6.4[2] | ~2.9[2] | 3.5[3] | 268, 309 (in CH2Cl2)[4] | - |
| TAZ | Experimental | - | - | - | 290 (in THF)[5] | 370 (in THF)[5] |
Experimental Determination of Electronic Properties
Accurate experimental validation is the cornerstone of refining theoretical models. The following are detailed protocols for the key experimental techniques used to characterize the electronic structure of organic semiconductor thin films.
Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy
This technique probes the electronic transitions from the ground state to excited states upon absorption of light.
Protocol for Thin Films:
-
Sample Preparation: Deposit a thin film of the organic material onto a quartz substrate using a suitable technique (e.g., spin coating, thermal evaporation). The film thickness should be optimized to provide a measurable absorbance without being overly concentrated.
-
Instrumentation: Utilize a dual-beam UV-Vis spectrophotometer.
-
Reference: Use a bare quartz substrate as the reference to subtract the absorbance of the substrate.
-
Measurement: Place the sample and reference in the respective beams of the spectrophotometer and record the absorption spectrum over the desired wavelength range (typically 200-800 nm).
-
Data Analysis: The wavelength of maximum absorbance (λmax) corresponds to the energy of the primary electronic transition. The onset of the absorption spectrum can be used to estimate the optical band gap.
Photoluminescence (PL) Spectroscopy
PL spectroscopy measures the light emitted from a material after it has absorbed photons and entered an excited state.
Protocol for Organic Materials:
-
Sample Preparation: Prepare the sample as a dilute solution in a suitable solvent (e.g., THF, dichloromethane) or as a thin film on a quartz substrate.
-
Instrumentation: Use a spectrofluorometer or a setup consisting of a monochromatic excitation source (e.g., a laser or a xenon lamp with a monochromator) and a detector (e.g., a CCD spectrometer).
-
Excitation: Excite the sample with a wavelength at or below its absorption maximum.
-
Emission Collection: Collect the emitted light at a 90-degree angle to the excitation beam to minimize scattered light.
-
Data Analysis: The wavelength of maximum emission intensity (λem) provides information about the energy of the excited state.
Cyclic Voltammetry (CV)
CV is an electrochemical technique used to determine the HOMO and LUMO energy levels of a material by measuring its oxidation and reduction potentials.
Protocol for Organic Semiconductors:
-
Sample Preparation: Dissolve the organic semiconductor in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6). The concentration of the analyte is typically in the millimolar range.
-
Electrochemical Cell: Use a three-electrode setup consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: Purge the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen. Scan the potential of the working electrode linearly to a set vertex potential and then reverse the scan back to the initial potential. Record the resulting current.
-
Data Analysis: The onset potentials of the first oxidation and reduction peaks in the voltammogram are used to calculate the HOMO and LUMO energy levels, respectively, often by referencing to the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Theoretical Modeling Workflow
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are powerful computational tools for predicting the electronic structure and optical properties of molecules. The following workflow outlines the process for validating these theoretical models against experimental data.
Caption: Workflow for validating theoretical models of electronic structure.
This guide serves as a foundational resource for researchers working with TPBi and similar materials. By combining rigorous experimental validation with robust theoretical modeling, a deeper understanding of the electronic structure can be achieved, paving the way for the rational design of next-generation organic electronic devices.
References
A Comparative Guide to Electron Transport Materials for Perovskite Solar Cells
For Researchers, Scientists, and Drug Development Professionals
The rapid advancement of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies, with power conversion efficiencies (PCEs) now rivaling those of conventional silicon-based cells.[1][2][3][4] A critical component underpinning this success is the electron transport layer (ETL), which facilitates the efficient extraction and transport of photogenerated electrons from the perovskite absorber layer to the electrode, while simultaneously blocking holes. The choice of electron transport material (ETM) significantly influences the overall performance, stability, and cost-effectiveness of the PSC.[1][5][6][7]
This guide provides a comparative analysis of the most commonly employed ETMs in n-i-p (regular) PSC architecture: titanium dioxide (TiO₂), tin oxide (SnO₂), zinc oxide (ZnO), and the fullerene derivative[1][1]-phenyl-C₆₁-butyric acid methyl ester (PCBM). We present a summary of their key performance metrics based on recent literature, detailed experimental protocols for their deposition, and a visual representation of the underlying electron transport mechanism and fabrication workflow.
Performance Comparison of Electron Transport Materials
The selection of an ETM is a crucial step in the design of high-performance PSCs. The ideal ETM should possess high electron mobility, excellent transparency, suitable energy level alignment with the perovskite layer, and good chemical stability.[6][7] The following table summarizes the typical performance parameters of PSCs fabricated with TiO₂, SnO₂, ZnO, and PCBM as the ETL. It is important to note that these values can vary significantly depending on the specific perovskite composition, device architecture, and fabrication conditions.
| Electron Transport Material (ETM) | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current Density (Jsc) (mA/cm²) | Fill Factor (FF) (%) | Key Advantages | Key Disadvantages |
| Titanium Dioxide (TiO₂) | 18 - 25+ | 1.0 - 1.2 | 22 - 25 | 75 - 85 | High stability, low cost, well-established processing.[6][7] | Requires high-temperature sintering (~450-500 °C), potential for photocatalytic degradation of perovskite under UV light.[1][7] |
| Tin Oxide (SnO₂) | 20 - 26+ | 1.1 - 1.25 | 23 - 26 | 80 - 86 | Higher electron mobility than TiO₂, low-temperature processing possible, wider bandgap leading to better UV stability.[6][7] | Can have a higher density of surface defects, performance can be sensitive to deposition method. |
| Zinc Oxide (ZnO) | 15 - 22+ | 0.9 - 1.15 | 20 - 24 | 70 - 80 | High electron mobility, low-temperature solution processability, low cost.[8][9] | Potential for chemical incompatibility with perovskite layer (degradation), surface defects can act as recombination centers.[9][10] |
| PCBM | 17 - 23+ | 1.0 - 1.15 | 21 - 24 | 70 - 80 | Excellent electron mobility, good film-forming properties, low-temperature processing. | Higher cost compared to metal oxides, potential for morphological instability over time. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for fabricating high-quality PSCs. Below are generalized procedures for the deposition of the most common ETMs. These protocols are intended as a starting point and may require optimization based on specific laboratory conditions and materials.
Titanium Dioxide (TiO₂) Electron Transport Layer
1. Substrate Preparation:
-
Fluorine-doped tin oxide (FTO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to remove any organic residues.
2. Compact TiO₂ (c-TiO₂) Layer Deposition (Spray Pyrolysis):
-
A precursor solution of titanium diisopropoxide bis(acetylacetonate) in isopropanol is prepared.
-
The FTO substrates are heated to 450 °C on a hotplate.
-
The precursor solution is sprayed onto the hot substrates.
-
The substrates are then annealed at 450 °C for 1 hour.
3. Mesoporous TiO₂ (mp-TiO₂) Layer Deposition (Spin Coating):
-
A commercially available TiO₂ paste is diluted in ethanol.
-
The solution is spin-coated onto the c-TiO₂ layer.
-
The substrates are then sintered at 500 °C for 30 minutes.
Tin Oxide (SnO₂) Electron Transport Layer
1. Substrate Preparation:
-
FTO substrates are cleaned as described for the TiO₂ protocol.
2. SnO₂ Layer Deposition (Spin Coating):
-
A precursor solution is prepared by dissolving SnCl₂·2H₂O in ethanol.
-
The solution is spin-coated onto the cleaned FTO substrates.
-
The films are then annealed at 180-200 °C for 1 hour in air.
Zinc Oxide (ZnO) Electron Transport Layer
1. Substrate Preparation:
-
FTO or ITO (Indium Tin Oxide) substrates are cleaned as previously described.
2. ZnO Nanoparticle Layer Deposition (Spin Coating):
-
A colloidal solution of ZnO nanoparticles in isopropanol is prepared.
-
The solution is spin-coated onto the cleaned substrates.
-
The films are then annealed at a relatively low temperature of 150-200 °C for 30 minutes in air.[8]
PCBM Electron Transport Layer
1. Substrate Preparation:
-
ITO substrates are cleaned as described above.
2. PCBM Layer Deposition (Spin Coating):
-
PCBM is dissolved in a suitable organic solvent such as chlorobenzene or dichlorobenzene.
-
The solution is spin-coated onto the perovskite layer (in an inverted p-i-n architecture) or a hole transport layer (in a regular n-i-p architecture where PCBM acts as a passivating layer).
-
The film is typically annealed at a low temperature (e.g., 100 °C) for a short duration (e.g., 10 minutes) to promote optimal morphology.
Visualizing the Process and Mechanism
To better understand the fabrication process and the fundamental principles of electron transport in PSCs, the following diagrams are provided.
Caption: Experimental workflow for the fabrication of a perovskite solar cell.
Caption: Electron and hole transport mechanism in a perovskite solar cell.
References
- 1. Low-Temperature Modification of ZnO Nanoparticles Film for Electron-Transport Layers in Perovskite Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Deposition of zinc oxide as an electron transport layer in planar perovskite solar cells by spray and SILAR methods comparable with spin coating - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01839E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 26.23%! Clean Energy Achieves High Conversion Efficiency in Perovskite Cell – PVTIME [pvtime.org]
- 5. youtube.com [youtube.com]
- 6. Deposition of zinc oxide as an electron transport layer in planar perovskite solar cells by spray and SILAR methods comparable with spin coating - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Efficient Planar Perovskite Solar Cells with ZnO Electron Transport Layer [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Benchmarking TPBi's Performance in Diverse OLED Architectures: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of organic electronics, the performance of Organic Light-Emitting Diodes (OLEDs) is critically dependent on the selection and interplay of materials within their multilayered structures. 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene, commonly known as TPBi, has emerged as a workhorse material, frequently employed as both an electron transport layer (ETL) and a hole-blocking layer (HBL). Its wide energy gap and high triplet energy make it a versatile component in various OLED architectures. However, to achieve optimal device efficiency and operational stability, it is imperative to benchmark its performance against alternative materials.
This guide provides an objective comparison of TPBi's performance in different OLED architectures, supported by experimental data from recent studies. We will delve into quantitative performance metrics, detail the experimental protocols used to obtain this data, and visualize key concepts to provide a comprehensive resource for researchers in the field.
Comparative Performance Analysis of TPBi
The efficacy of TPBi as an electron transport and hole-blocking material is highly dependent on the specific device architecture, including the emissive material and the other charge transport layers. Below, we summarize the performance of OLEDs utilizing TPBi in comparison to devices employing alternative ETL materials.
Red Phosphorescent OLEDs (PhOLEDs)
In red PhOLEDs, the choice of ETL significantly impacts charge balance and, consequently, device efficiency. A comparative study of TPBi with other electron transport materials in a red PhOLED architecture reveals the following:
| ETL Material | Device Architecture | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) | Max. EQE (%) |
| TPBi | ITO / MoO₃ (0.5 nm) / TCTA (64 nm) / TPBi:Ir(ppy)₂(acac) 8 wt% (10 nm) / ETL (60 nm) / LiF (0.5 nm) / Al (100 nm) | ~15-20 | ~10-15 | ~10-12 |
| BAlq | ITO / MoO₃ (0.5 nm) / TCTA (64 nm) / TPBi:Ir(ppy)₂(acac) 8 wt% (10 nm) / ETL (60 nm) / LiF (0.5 nm) / Al (100 nm) | ~32 | ~37.5 | ~20 |
Data synthesized from multiple sources for comparative illustration.
As indicated in the table, devices employing BAlq as the ETL demonstrated significantly higher current and power efficiencies, as well as a greater external quantum efficiency (EQE) compared to those with TPBi.[1] This suggests that in this particular red PhOLED architecture, BAlq facilitates a more balanced charge injection and recombination within the emissive layer.
Blue Fluorescent and Phosphorescent OLEDs
The performance of blue OLEDs is notoriously challenging to optimize, with lifetime being a major concern. The ETL plays a crucial role in managing exciton quenching and ensuring stable operation.
Single ETL Comparison:
| ETL Material | Device Architecture | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) | Relative Lifetime |
| TPBi | ITO / HTL / EML / ETL / LiF / Al | ~3000 | ~5.8 | 1x |
| Bphen | ITO / HTL / EML / ETL / LiF / Al | ~3600 | - | Optimized |
Performance metrics are illustrative and based on reported trends.
Replacing TPBi with 4,7-diphenyl-1,10-phenanthroline (Bphen) as the ETL in blue fluorescent OLEDs has been shown to improve maximum luminance and enhance the device's operational lifetime.
Double ETL Strategy:
A common strategy to enhance electron injection and transport is the use of a double ETL. A comparison between a single TPBi ETL and a TPBi/Alq₃ double ETL in a solution-processed blue PhOLED is summarized below.
| ETL Structure | Device Architecture | Max. Luminance (cd/m²) | Max. Current Efficiency (cd/A) |
| TPBi (single) | ITO / PEDOT:PSS / mCP:FIrpic / TPBi / LiF / Al | 6787 | 3.9 |
| TPBi/Alq₃ (double) | ITO / PEDOT:PSS / mCP:FIrpic / TPBi / Alq₃ / LiF / Al | 13054 | 11.4 |
The use of a double ETL consisting of TPBi and Alq₃ resulted in a dramatic improvement in both maximum luminance and current efficiency. This is attributed to a more balanced electron injection and transport, reducing charge accumulation at the interfaces.
Green Perovskite LEDs (PeLEDs)
The principles of charge transport engineering are also applicable to other light-emitting technologies like Perovskite LEDs. A novel ETL structure of TPBi/Alq₃/TPBi was compared against a conventional single TPBi layer in a green PeLED.
| ETL Structure | Device Architecture | Max. EQE (%) | Max. Current Efficiency (cd/A) | Max. Power Efficiency (lm/W) |
| TPBi (single) | ITO / PEDOT:PSS / CsPbBr₃ / TPBi / LiF / Al | ~0.75 | ~2.44 | ~0.87 |
| TPBi/Alq₃/TPBi | ITO / PEDOT:PSS / CsPbBr₃ / TPBi/Alq₃/TPBi / LiF / Al | 1.43 | 4.69 | 1.84 |
The device with the novel TPBi/Alq₃/TPBi ETL structure exhibited significantly enhanced EQE, current efficiency, and power efficiency, with improvements of 191%, 192%, and 211% respectively, over the conventional TPBi-only device.[2]
Experimental Protocols
To ensure the reproducibility and validity of the presented data, it is crucial to follow standardized experimental protocols for device fabrication and characterization.
OLED Fabrication via Vacuum Thermal Evaporation
-
Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are patterned using photolithography and wet etching.
-
The patterned substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
The substrates are then dried with a nitrogen gun and treated with oxygen plasma for several minutes to enhance the work function of the ITO and improve hole injection.
-
-
Organic and Metal Layer Deposition:
-
The cleaned substrates are transferred to a high-vacuum thermal evaporation chamber with a base pressure typically below 10⁻⁶ Torr.
-
Organic materials (HIL, HTL, EML, HBL, ETL) are sequentially deposited from resistively heated crucibles. The deposition rate and thickness of each layer are monitored in-situ using a quartz crystal microbalance. Typical deposition rates for organic layers are 1-2 Å/s.
-
For doped layers, the host and dopant materials are co-evaporated from separate sources with their rates adjusted to achieve the desired doping concentration.
-
Finally, the electron injection layer (e.g., LiF) and the metal cathode (e.g., Al) are deposited. The deposition rate for LiF is typically 0.1-0.2 Å/s, and for Al is 5-10 Å/s.
-
-
Encapsulation:
-
To prevent degradation from moisture and oxygen, the fabricated devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
-
Device Characterization
-
Current-Voltage-Luminance (I-V-L) Characteristics:
-
The electrical and optical characteristics of the OLEDs are measured simultaneously using a source measure unit (SMU) and a calibrated photodiode or a spectroradiometer.
-
The current density (J) is calculated by dividing the measured current by the active area of the device.
-
The external quantum efficiency (EQE), current efficiency (cd/A), and power efficiency (lm/W) are then calculated from the J-V-L data.
-
-
Electroluminescence (EL) Spectra:
-
The EL spectra are recorded at various driving voltages using a spectroradiometer to determine the emission color and the Commission Internationale de l'Éclairage (CIE) coordinates.
-
-
Operational Lifetime:
-
The operational lifetime of the device is evaluated by applying a constant current density and monitoring the luminance decay over time. The lifetime is often defined as the time it takes for the initial luminance to decrease to 50% (LT50) or 95% (LT95).
-
Visualizing OLED Architectures and Workflows
To better understand the concepts discussed, the following diagrams illustrate a typical OLED structure and the experimental workflow for benchmarking performance.
References
Cross-validation of experimental results for TPBi-based devices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of experimental results for devices utilizing 2,2′,2″-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), commonly known as TPBi. A versatile organic semiconductor, TPBi is frequently employed as an electron transport layer (ETL), hole blocking layer (HBL), and occasionally as a host material in organic light-emitting diodes (OLEDs) and other organic electronic devices.[1][2] Its electron-deficient nature, low LUMO energy level (around 2.7 eV), and deep HOMO energy level (around 6.2 eV) facilitate efficient electron injection and transport while effectively blocking holes, thereby confining charge carriers and excitons within the emissive layer to enhance device efficiency.[1][2]
This guide will objectively compare the performance of TPBi-based devices with relevant alternatives, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for key fabrication and characterization techniques are also provided to ensure reproducibility and aid in the design of future experiments.
Data Presentation: Performance Comparison
The following tables summarize the key performance metrics of OLEDs employing TPBi as the electron transport layer compared to alternative materials.
Table 1: Comparison of Electron Transport Layer (ETL) Materials in Red OLEDs [3]
| ETL Material | Electron Mobility (cm²/Vs) | Current Efficiency (cd/A) @ 1000 cd/m² |
| TPBi | 5.6 x 10⁻⁸ - 2.1 x 10⁻⁵ | 10.1 |
| BmPyPB | Higher than TPBi | 34.4 |
| TmPyPB | Higher than TPBi | 24.8 |
Note: The electron mobility of TPBi is noted to be significantly lower than that of BmPyPB and TmPyPB, which contributes to the performance difference.[3]
Table 2: Comparison of ETL Materials in Green OLEDs [4]
| ETL Material | Electron Mobility (cm²/Vs) | Power Efficacy (lm/W) @ 1000 cd/m² | Current Efficiency (cd/A) @ 1000 cd/m² | External Quantum Efficiency (%) @ 1000 cd/m² | Lifetime (hours) @ 5000 cd/m² |
| TPBi | 2.2 x 10⁻⁵ | 23 | 32 | 8.7 | 1.4 |
| DPP | 7.2 x 10⁻⁵ | 32 | 39 | 11 | 2.0 |
Table 3: Comparison of ETL Materials in Blue OLEDs [4]
| ETL Material | Power Efficacy (lm/W) @ 100 cd/m² | Current Efficiency (cd/A) @ 100 cd/m² | External Quantum Efficiency (%) @ 100 cd/m² | Lifetime (hours) @ 1000 cd/m² |
| TPBi | 13 | 16 | 7 | 1.2 |
| PC | 19 | 25 | 11 | 0.9 |
Note: The shorter lifetime of the PC-based device, despite higher efficiency, is attributed to a higher electron injection barrier at the ETL/cathode interface due to its higher LUMO level (-2.3 eV) compared to TPBi (-2.7 eV).[4]
Experimental Protocols
This section details the methodologies for the fabrication and characterization of the TPBi-based devices and their alternatives cited in this guide.
I. Device Fabrication: Thermal Evaporation
Organic light-emitting diodes are typically fabricated using vacuum thermal evaporation, a type of physical vapor deposition.[5][6]
1. Substrate Preparation:
-
Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.
-
The cleaned substrates are then dried in an oven.
-
Immediately before deposition, the ITO surface is treated with UV-ozone or oxygen plasma to improve the work function and enhance hole injection.[7]
2. Organic and Metal Layer Deposition:
-
The substrates are loaded into a high-vacuum thermal evaporation chamber (pressure < 5 x 10⁻⁶ mbar).[8]
-
Organic materials (e.g., hole injection, hole transport, emissive, and electron transport layers) and metal layers (cathode) are sequentially deposited from resistively heated crucibles.[5][8]
-
The deposition rate and thickness of each layer are monitored in real-time using a quartz crystal microbalance. Typical deposition rates are 1-2 Å/s for organic layers and 0.1-10 Å/s for metal/LiF layers.[7]
-
A shadow mask is used to define the active area of the devices.
Example Device Structure (Red OLED): [3] ITO / MoO₃ (8 nm) / TAPC (60 nm) / TCTA:Ir(MDQ)₂(acac) (8 wt%, 20 nm) / ETL (35 nm) / LiF (1 nm) / Al (100 nm) (Here, ETL can be TPBi, BmPyPB, or TmPyPB for comparative studies.)
II. Device Characterization
1. Current-Voltage-Luminance (I-V-L) Characteristics:
-
The current density-voltage (J-V) and luminance-voltage (L-V) characteristics of the fabricated OLEDs are measured using a source meter (e.g., Keithley 2400) and a calibrated photodiode or a spectrometer.[1][7]
-
From this data, key performance metrics are calculated.
2. Efficiency Measurements:
-
Current Efficiency (CE): Calculated as the ratio of the luminance (in cd/m²) to the current density (in A/m²). It is typically expressed in cd/A.[3]
-
Power Efficacy (PE): Calculated as the ratio of the emitted luminous flux (in lumens) to the input electrical power (in watts). It is expressed in lm/W.
-
External Quantum Efficiency (EQE): This is the ratio of the number of photons emitted from the device to the number of electrons injected.[9] It is a crucial metric for comparing the intrinsic efficiency of different emissive systems. EQE is often measured using an integrating sphere to capture all emitted light.[9][10]
3. Lifetime Measurement:
-
The operational lifetime of an OLED is typically defined as the time it takes for the initial luminance to decrease to a certain percentage (e.g., 50% - LT50) under a constant driving current.[3][11]
-
For highly stable devices, accelerated lifetime testing at higher initial brightness levels is often employed to extrapolate the lifetime at normal operating conditions.[3][12]
4. Electron Mobility Measurement (Admittance Spectroscopy):
-
Admittance spectroscopy is used to investigate the electron transport characteristics of the ETL materials.[7]
-
This technique involves measuring the capacitance and conductance of an electron-only device as a function of frequency and applied bias.
-
By analyzing the admittance spectra, the electron mobility can be determined.[13]
Mandatory Visualization
Below are diagrams illustrating key concepts and workflows related to the cross-validation of TPBi-based devices.
Caption: Comparative device architecture of red OLEDs.
Caption: General experimental workflow for OLED fabrication and testing.
References
- 1. researchgate.net [researchgate.net]
- 2. nbinno.com [nbinno.com]
- 3. ossila.com [ossila.com]
- 4. Characterization and Simulation of Organic and Perovskite LEDs. — Fluxim [fluxim.com]
- 5. What Is Thermal Evaporation Of Organic Materials? The Gentle Method For Oled & Electronics - Kintek Solution [kindle-tech.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. vaccoat.com [vaccoat.com]
- 9. External quantum efficiency (EQE) measurement for light emitted diodes – Intins Việt Nam [intins.vn]
- 10. oldcitypublishing.com [oldcitypublishing.com]
- 11. buydisplay.com [buydisplay.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Guide: Unveiling the Advantages of TPBi Over Traditional Inorganic Electron Transport Layers
In the realm of organic electronics, the performance of devices like Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs) is critically dependent on the efficiency of their charge transport layers. While traditional inorganic materials such as Zinc Oxide (ZnO), Titanium Dioxide (TiO2), and Cesium Carbonate (Cs2CO3) have been widely utilized as electron transport layers (ETLs), organic materials are emerging as powerful alternatives. This guide provides a detailed comparison of 2,2′,2”-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), commonly known as TPBi, with these conventional inorganic ETLs, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development who utilize these technologies in their work.
Key Performance Metrics: A Side-by-Side Comparison
The selection of an appropriate ETL is crucial for optimizing device efficiency, stability, and operational lifetime. The following tables summarize the key performance metrics of TPBi in comparison to ZnO, TiO2, and Cs2CO3, based on data reported in scientific literature. It is important to note that these values are derived from different studies and device architectures, and a direct comparison should be considered in the context of the specific experimental conditions.
Table 1: Comparison of Electron Mobility and Energy Levels
| Material | Type | Electron Mobility (cm²/Vs) | LUMO (eV) | HOMO (eV) |
| TPBi | Organic | 5.6 x 10⁻⁸ to 2.1 x 10⁻⁵[1] | ~2.7 | ~6.2 - 6.7 |
| ZnO | Inorganic | High (e.g., >10⁻³) | ~4.2 - 4.4 | ~7.6 |
| TiO₂ | Inorganic | ~10⁻⁴ - 10⁻⁵ | ~4.0 - 4.2 | ~7.2 - 7.5 |
| Cs₂CO₃ | Inorganic | Not typically used as a standalone transport layer, but as an injection layer | ~2.1 (Work Function) | - |
Table 2: Performance of OLEDs with Different Electron Transport Layers
| ETL Material | Device Structure | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | External Quantum Efficiency (EQE) (%) | Turn-on Voltage (V) |
| TPBi | Red OLED | 10.1 (at 1000 cd/m²)[1] | Not Reported | Not Reported | Not Reported |
| TPBi + Cs₂CO₃ (5.7%) | Blue OLED | Not Reported | Not Reported | Not Reported | 4.77 |
| ZnO | Not Directly Compared in OLEDs in available literature | - | - | - | - |
| TiO₂ | Not Directly Compared in OLEDs in available literature | - | - | - | - |
Table 3: Performance of Perovskite Solar Cells with Different Electron Transport Layers
| ETL Material | Device Structure | Power Conversion Efficiency (PCE) (%) | Open-Circuit Voltage (Voc) (V) | Short-Circuit Current (Jsc) (mA/cm²) | Fill Factor (FF) |
| TPBi | Not commonly used as the primary ETL in high-efficiency PSCs | - | - | - | - |
| ZnO | Planar n-i-p | Up to 21% | >1.1 | >23 | >0.80 |
| TiO₂ | Planar n-i-p | >20% | ~1.1 | ~23 | >0.75 |
Unpacking the Advantages of TPBi
TPBi, an electron-deficient organic molecule, offers several distinct advantages over its inorganic counterparts:
-
Excellent Hole Blocking: With a deep Highest Occupied Molecular Orbital (HOMO) energy level (around 6.2-6.7 eV), TPBi effectively blocks holes from reaching the cathode. This confinement of charge carriers within the emissive layer enhances recombination efficiency and, consequently, the device's quantum efficiency.
-
Exciton Confinement: By preventing excitons from diffusing out of the emissive zone, TPBi minimizes non-radiative decay pathways, leading to higher brightness and improved device stability.
-
Versatility: TPBi is not only an effective ETL but can also function as a host material for both fluorescent and phosphorescent emitters. This versatility allows for simplified device architectures.
-
Solution Processability: Unlike many inorganic materials that require high-temperature processing, TPBi is amenable to solution-based fabrication techniques, which can lower manufacturing costs and enable the use of flexible substrates.
-
Tunable Properties: The molecular structure of organic materials like TPBi can be readily modified to fine-tune their electronic properties, offering a degree of customization not easily achievable with inorganic crystals.
Experimental Protocols
To facilitate reproducible research, detailed experimental protocols for fabricating and characterizing devices with TPBi and a representative inorganic ETL (ZnO) are provided below.
Protocol 1: Fabrication of an OLED with a TPBi Electron Transport Layer
1. Substrate Preparation:
- Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
- The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
2. Deposition of the Hole Injection and Transport Layers:
- A hole injection layer (HIL), such as MoO₃ (5 nm), is thermally evaporated onto the ITO substrate.
- Subsequently, a hole transport layer (HTL), for example, TAPC (40 nm), is deposited via thermal evaporation.
3. Deposition of the Emissive Layer:
- The emissive layer (EML) is deposited by co-evaporating a host material and a dopant. For a red OLED, this could be TCTA doped with Ir(MDQ)₂(acac) (8 wt%, 20 nm).[1]
4. Deposition of the TPBi Electron Transport Layer:
- A 35 nm thick layer of TPBi is thermally evaporated onto the EML.[1]
5. Cathode Deposition:
- Finally, a cathode consisting of LiF (1 nm) and Al (100 nm) is thermally evaporated to complete the device.[1]
Protocol 2: Fabrication of a Perovskite Solar Cell with a ZnO Electron Transport Layer
1. Substrate and ZnO ETL Preparation:
- Fluorine-doped tin oxide (FTO)-coated glass substrates are cleaned as described in Protocol 1.
- A ZnO precursor solution is prepared (e.g., by dissolving zinc acetate dihydrate and ethanolamine in 2-methoxyethanol).
- The ZnO solution is spin-coated onto the FTO substrates and then annealed at a temperature typically between 200°C and 400°C to form a compact ZnO layer.
2. Perovskite Layer Deposition:
- A perovskite precursor solution (e.g., a mixture of FAI, PbI₂, MABr, and PbBr₂ in a DMF:DMSO solvent) is spin-coated onto the ZnO layer in a nitrogen-filled glovebox.
- An anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce crystallization.
- The film is then annealed at approximately 100-150°C.
3. Hole Transport Layer Deposition:
- A solution of a hole transport material like Spiro-OMeTAD, doped with additives such as Li-TFSI and t-BP, is spin-coated on top of the perovskite layer.
4. Metal Contact Evaporation:
- A gold or silver back contact (80-100 nm) is deposited by thermal evaporation to finalize the solar cell.
Visualizing the Processes
To better understand the experimental workflows and the underlying charge transport mechanisms, the following diagrams are provided.
Conclusion
TPBi presents a compelling case as an advanced electron transport material, offering a unique combination of efficient electron transport, superior hole blocking, and exciton confinement. While traditional inorganic materials like ZnO and TiO₂ demonstrate high electron mobility and have led to highly efficient perovskite solar cells, the versatility, solution processability, and tunable nature of TPBi make it an attractive alternative, particularly for OLED applications and the development of next-generation flexible electronics. The choice between an organic and an inorganic ETL will ultimately depend on the specific device architecture, desired performance characteristics, and fabrication constraints. This guide provides the foundational information for researchers to make an informed decision in their pursuit of more efficient and stable electronic devices.
References
Replicating published synthesis methods for 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published synthesis methods for 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (TPBi), a molecule of significant interest in materials science and optoelectronics. Due to the limited availability of detailed experimental data for TPBi, this document outlines a well-established method for its parent compound, 1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), and presents a prospective synthetic route for TPBi based on this established protocol.
Comparison of Synthetic Methods
The primary route for the synthesis of the core benzimidazole structure involves the condensation of a carboxylic acid with an o-phenylenediamine derivative. The table below compares the established method for TIBM with a proposed method for TPBi.
| Parameter | Method 1: Synthesis of 1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM)[1] | Method 2: Proposed Synthesis of this compound (TPBi) |
| Starting Materials | Trimesic acid, o-phenylenediamine | Trimesic acid, N-phenyl-o-phenylenediamine |
| Solvent/Catalyst | Polyphosphoric acid (PPA) | Polyphosphoric acid (PPA) or Eaton's Reagent |
| Reaction Temperature | 230 °C | Expected to be in a similar range (e.g., 180-250 °C) |
| Reaction Time | 12 hours | Expected to be comparable (e.g., 8-16 hours) |
| Reported Yield | 82% | Not reported, but a good to excellent yield is anticipated based on the TIBM synthesis. |
| Product Purity | Recrystallized from methanol to a white solid. | Purification would likely involve recrystallization from a suitable organic solvent. |
Experimental Protocols
Method 1: Synthesis of 1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM)[1]
This established procedure provides a high-yield synthesis of the parent benzimidazole scaffold.
Materials:
-
Trimesic acid (4 g, 0.03 mol)
-
o-phenylenediamine (7.2 g, 0.06 mol)
-
Polyphosphoric acid (PPA) (50 mL)
-
Ice-cold water (500 mL)
-
20% Sodium bicarbonate solution
-
Methanol (for recrystallization)
Procedure:
-
A solution of trimesic acid in polyphosphoric acid is prepared.
-
o-phenylenediamine is added to the solution.
-
The reaction mixture is heated to 230 °C and maintained for 12 hours.
-
The resulting yellowish mixture is poured into ice-cold water, leading to the precipitation of a brown solid.
-
The precipitate is collected and neutralized with a 20% sodium bicarbonate solution.
-
The solid is then filtered by centrifugation.
-
The crude product is recrystallized from methanol to yield a white solid.
Method 2: Proposed Synthesis of this compound (TPBi)
This proposed method adapts the established protocol for TIBM to synthesize the N-phenylated target compound, TPBi.
Materials:
-
Trimesic acid
-
N-phenyl-o-phenylenediamine
-
Polyphosphoric acid (PPA) or Eaton's Reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
Ice-cold water
-
A suitable base for neutralization (e.g., sodium bicarbonate or ammonium hydroxide)
-
An appropriate organic solvent for recrystallization (e.g., ethanol, methanol, or a solvent mixture)
Procedure:
-
Combine trimesic acid and N-phenyl-o-phenylenediamine in a reaction vessel containing polyphosphoric acid or Eaton's Reagent.
-
Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature in the range of 180-250 °C.
-
Maintain the reaction at this temperature for a period of 8-16 hours, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
After completion, cool the reaction mixture and carefully pour it into ice-cold water to precipitate the crude product.
-
Isolate the precipitate by filtration and wash it with water.
-
Neutralize the crude product with a basic solution.
-
Purify the solid by recrystallization from a suitable solvent to obtain the final product.
Synthetic Pathways and Logic
The following diagrams illustrate the synthetic pathways for TIBM and the proposed route for TPBi, highlighting the key transformation.
Caption: Comparative synthetic routes for TIBM and the proposed synthesis of TPBi.
Experimental Workflow
The general workflow for the synthesis and purification of these benzimidazole derivatives is outlined below.
Caption: General experimental workflow for the synthesis of tris(benzimidazolyl)benzene derivatives.
References
Stability of Electron Transport Layers: A Comparative Analysis for Optoelectronic Device Researchers
The long-term stability of electron transport layers (ETLs) is a critical factor governing the operational lifetime of advanced optoelectronic devices such as perovskite solar cells (PSCs) and organic photovoltaics (OPVs). The choice of ETL material significantly impacts not only the initial power conversion efficiency (PCE) but also the device's resilience to environmental stressors like light, heat, and humidity. This guide provides a comparative analysis of the stability of commonly used ETLs, supported by experimental data, to aid researchers in selecting the most robust materials for their applications.
Comparative Performance and Stability Data
The stability of an ETL is often evaluated by tracking the key photovoltaic parameters—Power Conversion Efficiency (PCE), Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), and Fill Factor (FF)—over time under specific stress conditions. The following tables summarize the performance of devices employing different ETLs before and after stability testing.
Table 1: Stability of Inorganic ETLs in Perovskite Solar Cells
| ETL Material | Stress Conditions | Duration | Initial PCE (%) | Final PCE (%) | PCE Retention (%) | Key Observations |
| TiO₂ | Continuous Light (AM 1.5G) | 500 h | 19.33 | 12.95 | 67% | Significant degradation attributed to photocatalytic activity, especially under UV light.[1] |
| SnO₂/TiO₂ | Continuous Light (AM 1.5G) | 500 h | 21.4 | 19.47 | 91% | The SnO₂ layer passivates the TiO₂ surface, improving charge extraction and stability.[1] |
| SnO₂ | UV Irradiation (365 nm) | 110 min | - | - | ~90% | Shows better UV stability than TiO₂, but some interfacial decomposition still occurs.[2] |
| PCBM | Outdoor (1 sun AM 1.5G) | ~3 months | - | - | Negligible Degradation | Excellent long-term stability with no significant efficiency degradation observed.[2] |
Table 2: Stability of ETLs in Organic Photovoltaics
| ETL Material | Stress Conditions (ISOS-L-2) | Duration | Initial PCE (%) | Final PCE (%) | PCE Retention (%) | Key Observations |
| ZnO | Light Soaking (100 mW/cm², 65°C) | 18 days | ~3.0 | ~1.2 | 40% | Significantly more stable than Ca; degradation is slower and less severe.[3][4] |
| Ca | Light Soaking (100 mW/cm², 65°C) | 18 days | ~1.8 | 0 | 0% | Rapid and complete device failure due to the formation of an insulating calcium oxide layer.[3][4] |
Experimental Protocols
Detailed and consistent experimental methodologies are crucial for the accurate comparison of ETL stability. Below are representative protocols for the deposition of common ETLs and for standardized stability testing.
ETL Deposition Protocols
1. Tin Oxide (SnO₂) by Sol-Gel Method:
-
Precursor Solution: A sol-gel solution is prepared, often using a tin (IV) chloride precursor (e.g., SnCl₄·5H₂O) dissolved in a solvent like ethanol.
-
Deposition: The precursor solution is deposited onto the substrate (e.g., FTO glass) via spin-coating. A typical procedure involves spinning at 3000-4000 rpm for 30 seconds.
-
Annealing: The coated substrate is annealed at a specific temperature, commonly between 150°C and 200°C, for 30-60 minutes in ambient air to form a crystalline SnO₂ layer.
2. Phenyl-C61-butyric acid methyl ester (PCBM) by Spin-Coating:
-
Solution Preparation: PCBM is dissolved in a suitable organic solvent, such as chlorobenzene, typically at a concentration of 20 mg/mL.
-
Deposition: The PCBM solution is filtered through a syringe filter (e.g., 0.45 µm PTFE) and then dynamically or statically dispensed onto the perovskite layer.
-
Spin-Coating: The substrate is spun at a speed ranging from 1000 to 2000 rpm for 30-45 seconds to achieve a uniform film. The process is usually carried out in an inert atmosphere (e.g., a nitrogen-filled glovebox).
3. Zinc Oxide (ZnO) by Sol-Gel Method:
-
Precursor Solution: A common precursor is zinc acetate dihydrate dissolved in a solvent mixture of 2-methoxyethanol and monoethanolamine.
-
Deposition: The solution is spin-coated onto the substrate.
-
Annealing: The film is annealed at temperatures ranging from 200°C to 300°C to form the ZnO layer. The annealing temperature is a critical parameter that influences the film's properties and the final device performance.
Stability Testing Protocol
ISOS-L (Light Soaking) Protocol: The International Summit on Organic Photovoltaic Stability (ISOS) provides standardized protocols for stability testing. The ISOS-L protocols are designed to assess stability under illumination.
-
ISOS-L-1 (Ambient Light Soaking): Devices are exposed to continuous illumination (e.g., 1 sun equivalent from a solar simulator) at room temperature and ambient humidity.
-
ISOS-L-2 (Accelerated Light Soaking): This is a more aggressive test where devices are subjected to continuous 1-sun illumination at an elevated temperature, typically 65°C or 85°C, in an inert or ambient atmosphere.
-
Monitoring: Photovoltaic parameters (J-V curves) are measured periodically throughout the test to track the degradation of PCE, Voc, Jsc, and FF.
Degradation Pathways and Experimental Workflow
The stability of an ETL is intrinsically linked to its chemical nature and its interaction with adjacent layers, especially under environmental stress. Different materials exhibit distinct degradation mechanisms.
Caption: Key degradation pathways for common ETLs under environmental stress.
The diagram above illustrates the primary degradation mechanisms affecting different classes of ETL materials. Titanium dioxide (TiO₂) is known for its high photocatalytic activity, which can accelerate the decomposition of the light-absorbing perovskite layer under UV illumination. Tin oxide (SnO₂) is more chemically stable and less photocatalytic, but can still lead to interfacial degradation over time. Organic ETLs, such as fullerene derivatives, often exhibit superior intrinsic stability and maintain a clean interface with the active layer, contributing to enhanced device longevity.
Caption: General experimental workflow for comparative ETL stability analysis.
This workflow outlines the key stages in a typical study comparing ETL stability. It begins with the meticulous fabrication of the device stack, followed by an initial baseline characterization. The devices are then subjected to accelerated aging conditions as defined by protocols like ISOS-L-2. Performance is monitored at regular intervals, and the collected data is analyzed to determine degradation rates and operational lifetimes, such as the T₈₀ (the time it takes for the PCE to drop to 80% of its initial value).
References
A Comparative Guide to TPBi Derivatives for Enhanced Hole-Blocking in Organic Electronics
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic light-emitting diode (OLED) technology, the meticulous management of charge carriers is paramount to achieving high efficiency and operational stability. The hole-blocking layer (HBL) plays a critical role in this charge management, preventing the leakage of holes from the emissive layer (EML) to the electron transport layer (ETL), thereby enhancing electron-hole recombination within the desired region. 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1H-benzimidazole), commonly known as TPBi, has emerged as a benchmark material for this purpose, owing to its deep highest occupied molecular orbital (HOMO) energy level. This guide provides a comprehensive comparison of TPBi and its derivatives, focusing on their hole-blocking capabilities and overall performance in OLED devices, supported by experimental data and detailed protocols.
Understanding the Role of TPBi and its Derivatives
TPBi is a versatile organic semiconductor that functions effectively as both an electron transport and a hole-blocking material.[1] Its deep HOMO energy level, typically around -6.2 eV to -6.7 eV, creates a significant energy barrier for holes attempting to traverse from the EML to the ETL.[1] This confinement of holes within the emissive layer leads to a higher probability of recombination with electrons, resulting in improved device efficiency.
However, the quest for even better performance has led to the development of various TPBi derivatives. These modifications to the core TPBi structure aim to fine-tune its electronic and morphological properties, such as:
-
Deeper HOMO Levels: To further enhance hole-blocking capabilities.
-
Higher Electron Mobility: To facilitate efficient electron transport to the recombination zone.
-
Improved Thermal and Morphological Stability: To increase the operational lifetime of the OLED device.
This guide will delve into a comparative analysis of select TPBi derivatives and other materials used for hole-blocking, providing a clear overview of their performance metrics.
Performance Comparison of Hole-Blocking Materials
The following table summarizes the key performance parameters of TPBi and a selection of its derivatives and alternative hole-blocking materials. A deeper HOMO level generally indicates a better hole-blocking ability.
| Material | HOMO Level (eV) | LUMO Level (eV) | Electron Mobility (cm²/Vs) | Key Performance Metrics in OLEDs |
| TPBi | -6.2[1] | -2.7[1] | 2.2 x 10⁻⁵ | Baseline performance |
| DPP | -6.3 | - | 7.2 x 10⁻⁵ | 39% increase in Power Efficacy vs. TPBi in green OLEDs |
| Bphen | - | - | - | Higher Luminance (4700 cd/m²) and Recombination Rate vs. TPBi |
| Alq₃ | - | - | - | Higher Luminance (4500 cd/m²) vs. TPBi |
| TAZ | - | - | - | Lower Luminance (3200 cd/m²) vs. TPBi |
Note: A direct comparison of all parameters for all derivatives is often challenging due to variations in experimental conditions across different studies. The data presented here is collated from various sources to provide a representative comparison.
Experimental Protocols
Accurate and reproducible experimental methodologies are crucial for the valid comparison of material performance. Below are detailed protocols for key experiments cited in this guide.
OLED Fabrication by Vacuum Thermal Evaporation
The fabrication of OLED devices is typically carried out in a high-vacuum environment to prevent contamination.
dot
Caption: A typical workflow for the fabrication of an OLED device using vacuum thermal evaporation.
Protocol:
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried in an oven and treated with UV-ozone for 10 minutes to improve the work function of the ITO.
-
Layer Deposition: The organic layers and the metal cathode are deposited sequentially onto the ITO substrate in a high-vacuum chamber (typically < 10⁻⁶ Torr) through thermal evaporation. The deposition rates and thicknesses of each layer are monitored in situ using a quartz crystal microbalance. A typical device structure is: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Hole-Blocking Layer (HBL) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., LiF/Al).
-
Encapsulation: To prevent degradation from moisture and oxygen, the completed devices are encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
Determination of HOMO and LUMO Energy Levels
The HOMO and LUMO energy levels of the materials are crucial for understanding the energy level alignment and charge injection/blocking properties in a device. These are commonly determined using cyclic voltammetry (CV).
dot
Caption: Workflow for determining HOMO and LUMO energy levels using cyclic voltammetry.
Protocol:
-
Electrochemical Setup: Cyclic voltammetry is performed in a three-electrode cell consisting of a working electrode (e.g., glassy carbon or platinum), a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl).
-
Sample Preparation: The material to be tested is dissolved in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials of the material are determined from the resulting voltammogram.
-
Calibration and Calculation: The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for calibration. The HOMO and LUMO energy levels can be estimated from the onset oxidation potential (E_ox) and onset reduction potential (E_red) using the following empirical formulas:[2][3]
-
HOMO (eV) = -[E_ox (vs. Fc/Fc⁺) + 4.8]
-
LUMO (eV) = -[E_red (vs. Fc/Fc⁺) + 4.8]
-
Measurement of Charge Carrier Mobility
The charge carrier mobility is a measure of how quickly an electron or hole can move through a material under the influence of an electric field. The Time-of-Flight (TOF) method is a common technique for this measurement.[4][5][6][7]
dot
Caption: Schematic of the Time-of-Flight (TOF) method for measuring charge carrier mobility.
Protocol:
-
Device Structure: A thick film of the organic material is sandwiched between two electrodes, one of which is semi-transparent.
-
Photocarrier Generation: A short pulse of light (e.g., from a nitrogen laser) is directed through the semi-transparent electrode, creating a sheet of electron-hole pairs near this electrode.
-
Charge Carrier Drift: An applied electric field causes either electrons or holes (depending on the polarity of the field) to drift across the film towards the other electrode.
-
Signal Detection: The arrival of the charge carriers at the second electrode is detected as a transient photocurrent.
-
Mobility Calculation: The transit time (τ) is determined from the photocurrent transient. The mobility (μ) is then calculated using the formula: μ = d² / (V * τ), where d is the film thickness and V is the applied voltage.
Conclusion
The selection of an appropriate hole-blocking material is a critical step in the design of high-performance OLEDs. While TPBi remains a robust and widely used material, its derivatives offer avenues for further performance enhancements. By carefully considering the HOMO/LUMO energy levels, charge carrier mobilities, and overall device performance data, researchers can select the optimal hole-blocking material for their specific application. The experimental protocols provided in this guide offer a foundation for the accurate characterization and comparison of these materials, facilitating the continued advancement of OLED technology.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. Time of flight - Wikipedia [en.wikipedia.org]
- 5. [PDF] Improved Time-of-Flight Technique for Measuring Carrier Mobility in Thin Films of Organic Electroluminescent Materials | Semantic Scholar [semanticscholar.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. conservancy.umn.edu [conservancy.umn.edu]
Safety Operating Guide
Safe Disposal of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene (CAS: 192198-85-9), a compound used in industrial and scientific research.[1][2]
I. Immediate Safety Precautions and Personal Protective Equipment (PPE)
Before handling this compound, it is crucial to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety. This compound is irritating to the eyes, respiratory system, and skin.[3]
Recommended PPE:
-
Hand Protection: Wear chemical-impermeable gloves.
-
Eye/Face Protection: Use safety goggles or a face shield.
-
Skin and Body Protection: Wear suitable protective clothing to prevent skin contact.[3]
-
Respiratory Protection: In case of dust or aerosol formation, use a NIOSH-approved respirator.
Handling should always occur in a well-ventilated area.[1] Avoid creating dust.[1] Use non-sparking tools and prevent fire from electrostatic discharge.[1]
II. Spill Containment and Cleanup
In the event of a spill, immediate and appropriate action is necessary to contain the material and prevent environmental contamination.
Cleanup Procedure:
-
Remove Ignition Sources: Immediately eliminate all sources of ignition from the spill area.[1] Use spark-proof tools and explosion-proof equipment for cleanup.[1]
-
Ensure Ventilation: Maintain adequate ventilation in the affected area.
-
Contain the Spill: Prevent further leakage or spillage if it is safe to do so.[1] Do not allow the chemical to enter drains, as discharge into the environment must be avoided.[1]
-
Collect the Material: Carefully collect the spilled material. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]
-
Store for Disposal: Place the collected material in suitable, closed containers for disposal.[1]
III. Disposal Procedures
The primary methods for the disposal of this compound are through a licensed chemical destruction facility or by controlled incineration.
Waste Disposal Options:
-
Licensed Chemical Destruction Plant: The material can be sent to a licensed facility for chemical destruction.[1]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is another acceptable method of disposal.[1]
Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1]
Contaminated Packaging:
-
Rinsing: Containers can be triple-rinsed (or the equivalent) and then offered for recycling or reconditioning.[1]
-
Landfill: Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1]
-
Incineration: For combustible packaging materials, controlled incineration with flue gas scrubbing is a possible disposal route.[1]
IV. First-Aid Measures
In case of accidental exposure, follow these first-aid procedures:
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and consult a doctor immediately. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1]
-
Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor.[1]
-
Eye Contact: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]
V. Storage
Proper storage is essential to prevent accidents and degradation of the compound.
-
Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[1]
-
Incompatibilities: Store apart from foodstuff containers or incompatible materials.[1] Avoid contact with oxygen, strong oxidants, or strong acids and bases.[3]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and its contaminated packaging.
References
Personal protective equipment for handling 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene
Safe Handling and Disposal of 1,3,5-Tris(1-phenyl-1H-benzo[d]imidazol-2-yl)benzene
This guide provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling this compound (TPBi). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental impact.
Chemical and Physical Properties
This compound, also known as TPBi, is an organic compound often used in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[1] It is typically a white to almost white powder or crystal.[2]
| Property | Value | Source |
| CAS Number | 192198-85-9 | [3] |
| Molecular Formula | C45H30N6 | [3] |
| Molecular Weight | 654.76 g/mol | [1][3] |
| Melting Point | 272-277 °C | [1][3] |
| Density | ~1.3 g/cm³ | [1] |
| Appearance | White to Almost white powder/crystal | [2] |
Hazard Identification and Personal Protective Equipment (PPE)
While some sources report this chemical as not meeting GHS hazard criteria, others indicate potential hazards requiring caution.[4] It may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1][5] Therefore, a comprehensive approach to personal protection is mandatory.
| Protection Type | Required PPE Specification | Rationale and Source |
| Eye / Face | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[6] A face shield may also be required. | To protect against dust particles and chemical splashes causing serious eye damage.[6] |
| Skin / Body | Fire/flame resistant and impervious clothing.[6] A long-sleeved, impermeable gown with closed cuffs is recommended. | To prevent skin contact, which can cause irritation.[6] |
| Hands | Chemical-resistant gloves inspected prior to use. Must satisfy EU Directive 89/686/EEC and standard EN 374.[6] | To protect hands from direct contact with the chemical.[6] |
| Respiratory | A full-face respirator should be used if exposure limits are exceeded or if irritation is experienced.[6] At a minimum, a NIOSH-approved respirator is necessary when handling the powder. | To prevent inhalation of dust, which may cause respiratory irritation.[6] |
Operational Plan: Step-by-Step Handling Protocol
Engineering Controls and Safe Handling
Proper handling is crucial to minimize exposure. These steps must be followed in a designated laboratory area.
-
Ventilation : Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood to control dust and vapors.[3][6]
-
Donning PPE : Before handling, put on all required PPE as specified in the table above.
-
Preventing Contamination : Avoid contact with skin and eyes.[3][6] Do not eat, drink, or smoke in the handling area.
-
Dust and Aerosol Control : Take measures to avoid the formation of dust and aerosols during weighing and transfer.[3][6]
-
Ignition Sources : Use non-sparking tools and prevent fire caused by electrostatic discharge.[3][6] Keep away from heat and all sources of ignition.[6]
-
Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[3][6] Keep it separate from foodstuff containers or other incompatible materials.[6]
Emergency Procedures
In the event of accidental exposure or release, immediate action is required.
-
Skin Contact : Immediately take off contaminated clothing. Wash the affected area with soap and plenty of water and consult a doctor.[6]
-
Eye Contact : Rinse eyes with pure water for at least 15 minutes and consult a doctor immediately.[6]
-
Inhalation : Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center immediately.[6]
Spill and Disposal Plan
A coordinated plan for containment and disposal is essential to manage accidental releases and waste.
-
Spill Containment :
-
Evacuate personnel to a safe area, keeping people upwind of the spill.[6]
-
Ensure adequate ventilation and remove all sources of ignition.[6]
-
Wear full PPE, including chemical-impermeable gloves, to avoid contact with the spilled material.[6]
-
Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[6]
-
-
Spill Cleanup :
-
Disposal :
-
Adhered or collected material should be promptly disposed of in accordance with appropriate federal, state, and local laws and regulations.[6]
-
Dispose of contents and the container at an approved waste disposal plant.
-
Workflow Visualization
The following diagram illustrates the standard operating procedure for handling this compound.
Caption: Workflow for handling this compound.
References
- 1. CAS # 192198-85-9, 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene, 1,3,5-Tris(N-phenylbenzimidazol-2-yl)benzene, 2,2',2''-(1,3,5-Benzenetriyl)tris[1-phenyl-1H-benzimidazole], TPBi - chemBlink [chemblink.com]
- 2. 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene | 192198-85-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. echemi.com [echemi.com]
- 4. 1,3,5-Tris(phenyl-2-benzimidazolyl)-benzene | C45H30N6 | CID 21932919 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene | 351437-96-2 [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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